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  • Product: 2,4,6-Triethylbenzoic acid
  • CAS: 92035-96-6

Core Science & Biosynthesis

Foundational

A Technical Guide to the Physical Properties of 2,4,6-Triethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the known physical properties of 2,4,6-triethylbenzoic acid. Due to the limited availabil...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical properties of 2,4,6-triethylbenzoic acid. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide also includes comparative data for the structurally similar and well-characterized compound, 2,4,6-trimethylbenzoic acid. Furthermore, detailed experimental protocols for the determination of key physical properties applicable to sterically hindered benzoic acids are presented, offering a framework for the empirical characterization of 2,4,6-triethylbenzoic acid.

Introduction

2,4,6-Triethylbenzoic acid is a polysubstituted aromatic carboxylic acid. The steric hindrance provided by the ethyl groups at the ortho positions (2 and 6) to the carboxyl functional group is expected to significantly influence its chemical reactivity and physical properties, such as its acidity (pKa) and esterification reaction rates. A thorough understanding of its physical properties is essential for its application in chemical synthesis, materials science, and drug development.

This document summarizes the available computed data for 2,4,6-triethylbenzoic acid and provides a comparative analysis with the experimentally determined properties of 2,4,6-trimethylbenzoic acid.

Physical Properties

2,4,6-Triethylbenzoic Acid

Table 1: Computed Physical Properties of 2,4,6-Triethylbenzoic Acid

PropertyValueSource
Molecular FormulaC₁₃H₁₈O₂PubChem[1]
Molecular Weight206.28 g/mol PubChem[1]
XLogP33.8PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count2PubChem[1]
Rotatable Bond Count4PubChem[1]
Exact Mass206.130679813 DaPubChem[1]
Topological Polar Surface Area37.3 ŲPubChem[1]
Heavy Atom Count15PubChem[1]
2,4,6-Trimethylbenzoic Acid (for comparison)

In contrast to its triethyl analog, 2,4,6-trimethylbenzoic acid is a well-characterized compound with established experimental data.

Table 2: Experimental Physical Properties of 2,4,6-Trimethylbenzoic Acid

PropertyValueSource(s)
CAS Number480-63-7ChemicalBook, Sigma-Aldrich[2]
AppearanceWhite to almost white crystalline powderChemicalBook[2]
Melting Point152-155 °CSigma-Aldrich, ChemicalBook[2]
Boiling Point288.61 °C (estimate)ChemicalBook[2]
SolubilitySlightly soluble in chloroform (B151607) and methanolChemicalBook[2]
pKa3.44PubChem

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for the experimental determination of the key physical properties of solid carboxylic acids, such as 2,4,6-triethylbenzoic acid.

Melting Point Determination

The melting point can be determined using the capillary method with a melting point apparatus.

  • Protocol:

    • A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube.

    • The capillary tube is placed in a calibrated melting point apparatus.

    • The sample is heated at a controlled rate.

    • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.

Solubility Determination

A standard shake-flask method can be employed to determine the solubility in various solvents.

  • Protocol:

    • An excess amount of the solid acid is added to a known volume of the solvent (e.g., water, ethanol, chloroform) in a sealed flask.

    • The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The solution is then filtered to remove the undissolved solid.

    • The concentration of the dissolved acid in the filtrate is determined by a suitable analytical method, such as titration or UV-Vis spectroscopy.

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration.

  • Protocol:

    • A known mass of the benzoic acid is dissolved in a suitable solvent mixture (e.g., water-ethanol).

    • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

    • A titration curve (pH vs. volume of titrant added) is plotted.

    • The pH at the half-equivalence point corresponds to the pKa of the acid.

Spectral Data (Reference: 2,4,6-Trimethylbenzoic Acid)

While specific spectral data for 2,4,6-triethylbenzoic acid is not available, the spectra of 2,4,6-trimethylbenzoic acid can serve as a useful reference.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of 2,4,6-trimethylbenzoic acid would show distinct signals for the aromatic protons and the methyl protons. The chemical shifts and splitting patterns would be characteristic of the substituted benzene (B151609) ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information on the different carbon environments in the molecule, including the carboxyl carbon, the aromatic carbons, and the methyl carbons.

  • IR (Infrared) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C-H stretches of the aromatic and methyl groups.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and subsequent characterization of a sterically hindered benzoic acid like 2,4,6-triethylbenzoic acid.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., 1,3,5-Triethylbenzene) reaction Chemical Reaction (e.g., Friedel-Crafts Acylation followed by Oxidation) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Crystallization) workup->purification product Pure 2,4,6-Triethylbenzoic Acid purification->product mp Melting Point Determination product->mp Physical Properties nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Structural Elucidation ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms solubility Solubility Testing product->solubility pka pKa Determination product->pka

References

Exploratory

2,4,6-Triethylbenzoic acid chemical structure and IUPAC name

This technical guide provides a comprehensive overview of 2,4,6-trimethylbenzoic acid, also known as mesitylenecarboxylic acid, for researchers, scientists, and drug development professionals. The document covers its che...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2,4,6-trimethylbenzoic acid, also known as mesitylenecarboxylic acid, for researchers, scientists, and drug development professionals. The document covers its chemical identity, physicochemical properties, and detailed synthesis protocols.

Chemical Structure and IUPAC Name

2,4,6-Trimethylbenzoic acid is an aromatic carboxylic acid. The IUPAC name for this compound is 2,4,6-trimethylbenzoic acid .[1] Its structure consists of a benzene (B151609) ring substituted with a carboxylic acid group (-COOH) at position 1, and three methyl groups (-CH3) at positions 2, 4, and 6.

Physicochemical Properties

A summary of the key physicochemical properties of 2,4,6-trimethylbenzoic acid is presented in the table below. This data is essential for its handling, application in experimental settings, and for the development of analytical methods.

PropertyValue
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol [2]
CAS Number 480-63-7[1][2][3]
Appearance White to almost white crystalline powder[4]
Melting Point 152-155 °C[4][5]
Boiling Point 296.6 ± 9.0 °C at 760 mmHg[6]
Density 1.1 ± 0.1 g/cm³[6]
Vapor Pressure 0.0 ± 0.7 mmHg at 25°C[6]
Refractive Index 1.545[6]

Experimental Protocols for Synthesis

Several methods for the synthesis of 2,4,6-trimethylbenzoic acid have been reported. Below are detailed protocols for some of the common synthetic routes.

1. Grignard Reagent Method

This method involves the reaction of a Grignard reagent prepared from 2,4,6-trimethylbromobenzene with carbon dioxide.

  • Materials: 2,4,6-trimethylbromobenzene, magnesium turnings, anhydrous diethyl ether, dry ice (solid carbon dioxide), 20% hydrochloric acid, 10% sodium hydroxide (B78521) solution.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a mechanical stirrer, place magnesium turnings.

    • Dissolve 2,4,6-trimethylbromobenzene in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small amount of the 2,4,6-trimethylbromobenzene solution to the magnesium to initiate the Grignard reaction.

    • Once the reaction starts, add the remaining solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

    • Cool the reaction mixture in an ice bath.

    • Slowly pour the Grignard reagent onto an excess of crushed dry ice with vigorous stirring.

    • Allow the excess carbon dioxide to sublime.

    • To the resulting mixture, add 20% hydrochloric acid to dissolve the magnesium salts and protonate the carboxylate.

    • Separate the ether layer and extract the aqueous layer with diethyl ether.

    • Combine the ether extracts and wash with 10% sodium hydroxide solution to extract the carboxylic acid as its sodium salt.

    • Separate the aqueous layer and acidify it with 20% hydrochloric acid to precipitate the 2,4,6-trimethylbenzoic acid.

    • Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol-water can be performed for further purification.

2. Friedel-Crafts Acylation followed by Haloform Reaction

This two-step synthesis starts with the Friedel-Crafts acylation of mesitylene (B46885).[7]

  • Step 1: Acylation of Mesitylene

    • Materials: Mesitylene (1,3,5-trimethylbenzene), chloroacetyl chloride, aluminum chloride (anhydrous), carbon disulfide (solvent), dilute hydrochloric acid.[7][8]

    • Procedure:

      • In a reaction vessel, dissolve mesitylene in carbon disulfide.

      • Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride with stirring.

      • Add chloroacetyl chloride dropwise to the reaction mixture, maintaining the low temperature.

      • After the addition, allow the reaction to proceed at room temperature for several hours.

      • Pour the reaction mixture onto crushed ice and add concentrated hydrochloric acid to decompose the aluminum chloride complex.

      • Separate the organic layer, wash with water, and then with a sodium bicarbonate solution.

      • Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent by distillation to obtain 2-chloro-1-(2,4,6-trimethylphenyl)ethanone.

  • Step 2: Haloform Reaction

    • Materials: 2-chloro-1-(2,4,6-trimethylphenyl)ethanone, sodium hypochlorite (B82951) solution, phase transfer catalyst (e.g., a quaternary ammonium (B1175870) salt), diethyl ether, hydrochloric acid.[7]

    • Procedure:

      • Dissolve the product from Step 1 in a suitable solvent and add the phase transfer catalyst.

      • Add sodium hypochlorite solution to the mixture and stir vigorously at an appropriate temperature.

      • Monitor the reaction until completion.

      • Separate the aqueous layer containing the sodium salt of 2,4,6-trimethylbenzoic acid.

      • Acidify the aqueous layer with hydrochloric acid to precipitate the product.

      • Filter, wash, and dry the solid 2,4,6-trimethylbenzoic acid.

Synthesis Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis and purification of 2,4,6-trimethylbenzoic acid.

Synthesis_Workflow Reactants Reactants (e.g., Mesitylene, CO2) Reaction Chemical Reaction (e.g., Grignard or Friedel-Crafts) Reactants->Reaction Workup Reaction Work-up (e.g., Quenching, Extraction) Reaction->Workup CrudeProduct Crude Product Workup->CrudeProduct Purification Purification (e.g., Recrystallization, Chromatography) CrudeProduct->Purification FinalProduct Pure 2,4,6-Trimethylbenzoic Acid Purification->FinalProduct Analysis Analysis (e.g., Melting Point, NMR, IR) FinalProduct->Analysis

Caption: Generalized workflow for the synthesis of 2,4,6-trimethylbenzoic acid.

References

Foundational

2,4,6-Triethylbenzoic acid CAS number and molecular weight

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Initial Data Retrieval Unsuccessful for 2,4,6-Triethylbenzoic Acid A comprehensive search for the physical and chemical properti...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Data Retrieval Unsuccessful for 2,4,6-Triethylbenzoic Acid

A comprehensive search for the physical and chemical properties of 2,4,6-Triethylbenzoic acid, including its CAS number and molecular weight, did not yield any specific results. This suggests that the compound is either not well-documented in publicly accessible chemical databases or may be a novel substance with limited published data.

In contrast, a significant amount of information is available for a structurally similar compound, 2,4,6-Trimethylbenzoic acid . Given the similarity in nomenclature, this document will proceed to provide a detailed technical overview of 2,4,6-Trimethylbenzoic acid as a potential alternative or point of reference.

Focus Shift to: 2,4,6-Trimethylbenzoic Acid

This section provides a detailed technical guide on 2,4,6-Trimethylbenzoic acid, covering its fundamental properties, synthesis, and applications, tailored for researchers and professionals in drug development.

Core Chemical Data

A summary of the key identifiers and molecular properties of 2,4,6-Trimethylbenzoic acid is presented below.

PropertyValue
CAS Number 480-63-7
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Synonyms Mesitylenecarboxylic acid, 2-Mesitylenecarboxylic acid
Experimental Protocols: Synthesis of 2,4,6-Trimethylbenzoic Acid

The synthesis of 2,4,6-Trimethylbenzoic acid can be achieved through various methods. A common laboratory-scale synthesis involves the oxidation of mesitylene (B46885).

A. Oxidation of Mesitylene

This process typically involves the reaction of mesitylene with a strong oxidizing agent in an acidic medium.

  • Materials: Mesitylene, Potassium Permanganate (B83412) (KMnO₄), Sulfuric Acid (H₂SO₄), Sodium Bisulfite (NaHSO₃), Diethyl Ether, Hydrochloric Acid (HCl).

  • Procedure:

    • A solution of potassium permanganate in water is prepared and acidified with sulfuric acid.

    • Mesitylene is added dropwise to the stirred, cooled solution.

    • The reaction mixture is refluxed until the purple color of the permanganate disappears.

    • The mixture is cooled, and the excess manganese dioxide is dissolved by the addition of sodium bisulfite.

    • The resulting solution is extracted with diethyl ether.

    • The ether extract is washed with water and then extracted with a sodium hydroxide (B78521) solution.

    • The alkaline aqueous layer is acidified with hydrochloric acid to precipitate the 2,4,6-Trimethylbenzoic acid.

    • The crude product is collected by filtration, washed with cold water, and purified by recrystallization from ethanol-water.

Logical Workflow for Synthesis

G cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product Mesitylene Mesitylene Oxidation Oxidation & Reflux Mesitylene->Oxidation KMnO4 Potassium Permanganate KMnO4->Oxidation H2SO4 Sulfuric Acid H2SO4->Oxidation Workup Workup & Extraction Oxidation->Workup Cooling & NaHSO3 Precipitation Acidification & Precipitation Workup->Precipitation Ether Extraction & NaOH Wash Purification Recrystallization Precipitation->Purification Filtration FinalProduct 2,4,6-Trimethylbenzoic Acid Purification->FinalProduct

Synthesis of 2,4,6-Trimethylbenzoic Acid

As no signaling pathways involving 2,4,6-Trimethylbenzoic acid are prominently described in the initial data, a corresponding diagram cannot be generated at this time. Further literature review would be required to identify and map any such biological activities.

Exploratory

Solubility of 2,4,6-Triethylbenzoic acid in organic solvents

An In-depth Technical Guide on the Solubility of 2,4,6-Triethylbenzoic Acid in Organic Solvents For Researchers, Scientists, and Drug Development Professionals Introduction 2,4,6-Triethylbenzoic acid is an aromatic carbo...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 2,4,6-Triethylbenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Triethylbenzoic acid is an aromatic carboxylic acid characterized by a benzene (B151609) ring substituted with a carboxyl group and three ethyl groups at the ortho and para positions. This substitution pattern, particularly the steric hindrance provided by the ethyl groups flanking the carboxylic acid, significantly influences its physicochemical properties, including its solubility. Understanding the solubility of this compound in various organic solvents is critical for its application in organic synthesis, formulation development, drug delivery, and materials science. This guide provides a detailed examination of the expected solubility behavior of 2,4,6-triethylbenzoic acid, methods for its experimental determination, and the underlying factors governing its solubility.

Physicochemical Properties of 2,4,6-Triethylbenzoic Acid

A summary of the key physicochemical properties of 2,4,6-triethylbenzoic acid is presented below.

PropertyValue
IUPAC Name 2,4,6-triethylbenzoic acid
Molecular Formula C₁₃H₁₈O₂
Molecular Weight 206.28 g/mol
Appearance Expected to be a solid at room temperature
pKa The presence of electron-donating ethyl groups is expected to make it a slightly weaker acid than benzoic acid (pKa ~4.2).

Qualitative and Inferred Solubility of 2,4,6-Triethylbenzoic Acid

Based on the principle of "like dissolves like" and data for structurally similar compounds such as 2,4,6-trimethylbenzoic acid and other alkyl-substituted benzoic acids, a qualitative and inferred solubility profile for 2,4,6-triethylbenzoic acid in common organic solvents can be projected. The bulky, nonpolar ethyl groups and the benzene ring contribute to a significant hydrophobic character, while the carboxylic acid group provides a site for polar interactions and hydrogen bonding.

For a structurally related compound, 2,3,6-trimethylbenzoic acid, it is noted to be more soluble in organic solvents like ethanol, acetone, and ether, reflecting a preference for non-polar environments due to the alkyl groups.[1] The solubility of carboxylic acids is also known to increase with temperature.[1]

The following table summarizes the expected solubility behavior.

SolventPolarityExpected SolubilityRationale
Hexane NonpolarSolubleThe nonpolar alkyl chains and benzene ring will interact favorably with the nonpolar solvent.
Toluene (B28343) NonpolarSolubleSimilar to hexane, the aromatic nature of toluene will facilitate the dissolution of the aromatic solute.
Diethyl Ether Slightly PolarSolubleThe ether can act as a hydrogen bond acceptor for the carboxylic acid proton, and its alkyl groups can solvate the nonpolar parts of the molecule.
Acetone Polar AproticModerately SolubleAcetone's carbonyl group can accept a hydrogen bond, but its overall polarity might be less favorable for the large nonpolar moiety compared to less polar solvents.
Ethanol Polar ProticModerately SolubleEthanol can act as both a hydrogen bond donor and acceptor. However, the large hydrophobic structure of 2,4,6-triethylbenzoic acid may limit high solubility.
Methanol (B129727) Polar ProticSparingly SolubleWhile capable of hydrogen bonding, methanol is more polar than ethanol, making it a less favorable solvent for the highly nonpolar solute.
Water Polar ProticInsolubleThe large hydrophobic surface area of the molecule will dominate, leading to very poor solubility in water.

Factors Influencing Solubility

The solubility of 2,4,6-triethylbenzoic acid is a multifactorial property governed by the interplay of solute and solvent characteristics.

G Solubility Solubility of 2,4,6-Triethylbenzoic Acid Solute Solute Properties Solubility->Solute Solvent Solvent Properties Solubility->Solvent Temp Temperature Solubility->Temp Structure Molecular Structure (Size, Branching) Solute->Structure Polarity Polarity (Hydrophobic/Hydrophilic Balance) Solute->Polarity IMF_Solute Intermolecular Forces (van der Waals, H-bonding) Solute->IMF_Solute SolventPolarity Solvent Polarity (Polar/Nonpolar) Solvent->SolventPolarity H_Bonding H-Bonding Capability (Donor/Acceptor) Solvent->H_Bonding Energy System Energy Temp->Energy

Factors influencing the solubility of an organic compound.

  • Molecular Structure and Polarity: The molecule is predominantly nonpolar due to the large hydrocarbon framework of the benzene ring and the three ethyl groups. The carboxylic acid group introduces polarity, but its influence is sterically hindered by the flanking ethyl groups, reducing its interaction with polar solvents.

  • Intermolecular Forces: The primary intermolecular forces are London dispersion forces due to the large surface area. The carboxylic acid group allows for hydrogen bonding, both as a donor (the hydroxyl proton) and an acceptor (the carbonyl oxygen). In nonpolar solvents, the acid may form dimers through hydrogen bonding.

  • Solvent Polarity: Nonpolar solvents are expected to be effective at solvating 2,4,6-triethylbenzoic acid as the energy required to overcome solute-solute and solvent-solvent interactions is comparable to the energy released upon forming solute-solvent interactions.

  • Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps to overcome the crystal lattice energy of the solid.

Experimental Protocols for Solubility Determination

A standardized experimental protocol is crucial for obtaining reliable and reproducible solubility data. The following outlines a general gravimetric method suitable for determining the solubility of 2,4,6-triethylbenzoic acid in organic solvents.

Materials and Equipment
  • 2,4,6-Triethylbenzoic acid (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vials with tight-fitting caps

  • Constant temperature bath or shaker

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pipettes and syringes

  • Oven or vacuum desiccator

Experimental Workflow Diagram

G start Start prep Prepare Supersaturated Solution (Excess solute in known volume of solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-48 hours with agitation) prep->equilibrate sample Withdraw Supernatant equilibrate->sample filter Filter through Syringe Filter (Remove undissolved solid) sample->filter transfer Transfer Filtrate to Weighed Vial filter->transfer weigh_initial Weigh an Empty Vial weigh_initial->transfer weigh_final Weigh Vial with Filtrate transfer->weigh_final evaporate Evaporate Solvent weigh_final->evaporate weigh_residue Weigh Vial with Dried Solute evaporate->weigh_residue calculate Calculate Solubility (g/100g solvent or mol/L) weigh_residue->calculate end End calculate->end

Experimental workflow for determining solubility.

Step-by-Step Procedure
  • Preparation of Supersaturated Solutions: Add an excess amount of 2,4,6-triethylbenzoic acid to a series of vials. To each vial, add a known volume or mass of the desired organic solvent.

  • Equilibration: Seal the vials and place them in a constant temperature bath or a shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The presence of undissolved solid confirms saturation.

  • Sample Collection and Filtration: After equilibration, allow the solid to settle. Carefully withdraw a known volume of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause the solute to sublime.

    • Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved 2,4,6-triethylbenzoic acid.

  • Calculation: The solubility can be expressed in various units, such as g/100 g of solvent or mol/L.

    • Mass of solvent = (Mass of vial + solution) - (Mass of vial + dried solute)

    • Solubility ( g/100 g solvent) = (Mass of dried solute / Mass of solvent) x 100

Conclusion

While specific quantitative solubility data for 2,4,6-triethylbenzoic acid is currently sparse in the public domain, a robust understanding of its likely behavior can be inferred from its molecular structure and the established principles of solubility. It is anticipated to be soluble in nonpolar organic solvents and progressively less soluble in more polar solvents, with very low solubility in water. The detailed experimental protocol provided in this guide offers a reliable method for researchers to determine precise solubility data, which is essential for the effective application of this compound in scientific and industrial settings.

References

Foundational

Spectroscopic Analysis of 2,4,6-Substituted Benzoic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for highly substituted benzoic ac...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for highly substituted benzoic acids, with a focus on 2,4,6-trialkylbenzoic acids. These molecules are of interest in various fields, including medicinal chemistry and materials science, due to their unique structural and electronic properties conferred by the sterically hindered carboxyl group. Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of these compounds.

Note on Data Availability: Extensive searches for experimental and predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for 2,4,6-Triethylbenzoic acid did not yield specific datasets within publicly available resources. Therefore, this guide will present the detailed spectroscopic data for the closely related and well-characterized analogue, 2,4,6-Trimethylbenzoic acid , as an illustrative example of the expected spectral characteristics for this class of compounds.

Spectroscopic Data for 2,4,6-Trimethylbenzoic Acid

The following sections summarize the key spectroscopic data for 2,4,6-Trimethylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11-13Singlet (broad)1HCarboxylic acid proton (-COOH)
~6.8Singlet2HAromatic protons (H-3, H-5)
~2.4Singlet6Hortho-Methyl protons (2,6-CH₃)
~2.3Singlet3Hpara-Methyl proton (4-CH₃)

¹³C NMR (Carbon-13) NMR Data

Chemical Shift (δ) ppmAssignment
~173Carboxylic acid carbon (-COOH)
~138Aromatic carbon (C-4)
~136Aromatic carbons (C-2, C-6)
~134Aromatic carbon (C-1)
~128Aromatic carbons (C-3, C-5)
~21ortho-Methyl carbons (2,6-CH₃)
~20para-Methyl carbon (4-CH₃)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹)Description of AbsorptionFunctional Group
2500-3300 (broad)O-H stretchCarboxylic acid
~2950C-H stretch (aliphatic)Methyl groups
~1700C=O stretchCarboxylic acid (carbonyl)
~1600, ~1450C=C stretchAromatic ring
~1300C-O stretchCarboxylic acid
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

m/z ValueInterpretation
164Molecular ion [M]⁺
147Loss of a methyl group [M-CH₃]⁺
119Loss of a carboxyl group [M-COOH]⁺

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data for a solid aromatic carboxylic acid like 2,4,6-triethylbenzoic acid.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is crucial to avoid signal overlap with the analyte peaks.

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Standard acquisition parameters are typically used, but may be optimized to improve signal-to-noise or resolution.

  • Data Acquisition:

    • For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled experiment is standard, which results in singlets for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Instrument Setup: A background spectrum of the clean, empty ATR crystal is recorded.

  • Data Acquisition: The sample is brought into firm contact with the crystal using a pressure clamp, and the IR spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe for solids, and is then vaporized.

  • Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam, which ejects an electron from the molecule to form a molecular ion (M⁺).

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow and Data Integration

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound and the integration of data for structural elucidation.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Elucidation Synthesis Synthesis of 2,4,6-Triethylbenzoic Acid Purification Purification (e.g., Crystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data: - Chemical Shifts - Coupling Patterns - Integration NMR->NMR_Data IR_Data IR Data: - Functional Groups IR->IR_Data MS_Data MS Data: - Molecular Weight - Fragmentation MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

This integrated approach, combining data from multiple spectroscopic techniques, is essential for the unambiguous structural confirmation of synthesized compounds like 2,4,6-triethylbenzoic acid.

Exploratory

Thermal Stability and Decomposition of 2,4,6-Triethylbenzoic Acid: A Technical Guide

Disclaimer: Direct experimental data on the thermal stability and decomposition of 2,4,6-triethylbenzoic acid is not extensively available in public literature. The information presented in this guide is based on establi...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the thermal stability and decomposition of 2,4,6-triethylbenzoic acid is not extensively available in public literature. The information presented in this guide is based on established principles of organic chemistry, the known thermal behavior of benzoic acid and its sterically hindered analogs (such as 2,4,6-trimethylbenzoic acid), and standard analytical protocols. Researchers are strongly advised to perform their own thermal analysis to determine precise stability parameters for their specific samples and experimental conditions.

Introduction

2,4,6-Triethylbenzoic acid is a sterically hindered aromatic carboxylic acid. The presence of bulky ethyl groups at the ortho (2,6) and para (4) positions of the benzene (B151609) ring significantly influences its chemical and physical properties. Understanding the thermal stability and decomposition pathways of this compound is critical for its potential applications in pharmaceuticals, materials science, and chemical synthesis, where it may be subjected to elevated temperatures during processing, formulation, storage, or in its final application.

This technical guide provides an in-depth overview of the predicted thermal behavior of 2,4,6-triethylbenzoic acid, detailed experimental protocols for its analysis, and a summary of relevant data from analogous compounds.

Predicted Thermal Decomposition Pathway

The primary thermal decomposition route for benzoic acids is decarboxylation.[1][2] For 2,4,6-triethylbenzoic acid, this process is expected to be the dominant pathway, leading to the formation of 1,3,5-triethylbenzene (B86046) and carbon dioxide. The reaction is facilitated by heat, which provides the energy to break the carbon-carbon bond between the aromatic ring and the carboxyl group.

The bulky ethyl groups in the ortho positions (2 and 6) create significant steric hindrance around the carboxylic acid moiety. This steric strain can influence the energy barrier for decarboxylation. While steric hindrance often increases the stability of a molecule by shielding reactive sites, in this case, it may also promote the expulsion of the carboxyl group to relieve intramolecular strain.

At higher temperatures, secondary decomposition of the primary product, 1,3,5-triethylbenzene, may occur, leading to a more complex mixture of hydrocarbons. However, the initial and most significant decomposition event is expected to be decarboxylation.

DecompositionPathway Predicted Thermal Decomposition of 2,4,6-Triethylbenzoic Acid cluster_reactants Reactant cluster_products Primary Products C6H2(C2H5)3COOH 2,4,6-Triethylbenzoic Acid C6H3(C2H5)3 1,3,5-Triethylbenzene C6H2(C2H5)3COOH->C6H3(C2H5)3 Decarboxylation (Heat, Δ) CO2 Carbon Dioxide C6H2(C2H5)3COOH->CO2

Caption: Predicted primary thermal decomposition pathway of 2,4,6-Triethylbenzoic acid.

Quantitative Thermal Analysis Data

Thermal Properties of Analogous Compounds
CompoundMelting Point (°C)Onset of Decomposition (Tonset)Decomposition ProductsReference
Benzoic Acid122~300 - 475 °C (in different conditions)Benzene, CO₂, Biphenyl (minor)[1][2]
2,4,6-Trimethylbenzoic Acid152 - 155Not specified, but expected to be high due to steric hindranceMesitylene (1,3,5-trimethylbenzene), CO₂[3]
Predicted Thermal Stability of 2,4,6-Triethylbenzoic Acid

Based on the structure and comparison with analogs, the following thermal properties are predicted for 2,4,6-triethylbenzoic acid. These values are estimates and require experimental verification.

ParameterPredicted ValueRationale
Melting Point110 - 130 °CAlkyl substitution can affect crystal packing and thus the melting point.
Tonset (inert atmosphere)250 - 350 °CSteric hindrance from the ethyl groups is expected to confer high thermal stability, similar to or slightly different from the trimethyl analog due to differences in electronic and steric effects.
Tmax (inert atmosphere)300 - 400 °CThe temperature of maximum decomposition rate is expected to be significantly above the onset temperature.
Residual Mass at 600°C (inert atmosphere)< 5%Complete decomposition via decarboxylation should lead to volatile products, leaving minimal residue.

Experimental Protocols

To determine the precise thermal stability and decomposition products of 2,4,6-triethylbenzoic acid, a combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and gas chromatography-mass spectrometry (GC-MS) is recommended.

ExperimentalWorkflow General Experimental Workflow for Thermal Analysis cluster_synthesis Sample Preparation cluster_analysis Thermal Analysis cluster_identification Product Identification cluster_data Data Interpretation Sample Pure 2,4,6-Triethylbenzoic Acid TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC GCMS Pyrolysis-GC-MS or TGA-MS Sample->GCMS Data Decomposition Temperature Mass Loss Thermal Transitions Product Identification TGA->Data DSC->Data GCMS->Data

Caption: A general workflow for the thermal analysis of 2,4,6-Triethylbenzoic acid.

Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss as a function of temperature.

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

Materials:

  • 2,4,6-Triethylbenzoic acid (5-10 mg, dry and pure)

  • High-purity nitrogen or argon gas

  • Alumina or platinum sample pans

Procedure:

  • Instrument Preparation: Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.

  • Sample Preparation:

    • Tare an empty sample pan.

    • Accurately weigh 5-10 mg of 2,4,6-triethylbenzoic acid into the tared pan. Record the exact mass.

  • TGA Method Parameters:

    • Purge Gas: High-purity nitrogen or argon.

    • Gas Flow Rate: 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp the temperature from 30°C to 600°C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset temperature of decomposition (Tonset), often calculated as the intersection of the baseline tangent and the inflection point tangent of the mass loss curve.

    • Determine the temperature of the maximum rate of decomposition (Tmax) from the peak of the derivative of the TGA curve (DTG curve).

    • Record the percentage of residual mass at the end of the experiment.

Protocol 2: Analysis of Thermal Transitions by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion, and to observe the enthalpy change associated with decomposition.

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

Materials:

  • 2,4,6-Triethylbenzoic acid (2-5 mg, dry and pure)

  • High-purity nitrogen or argon gas

  • Aluminum sample pans and lids (hermetically sealed if sublimation is a concern)

Procedure:

  • Instrument Preparation: Calibrate the DSC for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation:

    • Accurately weigh 2-5 mg of 2,4,6-triethylbenzoic acid into a tared aluminum pan.

    • Seal the pan with a lid. Prepare an empty, sealed pan as a reference.

  • DSC Method Parameters:

    • Purge Gas: High-purity nitrogen or argon.

    • Gas Flow Rate: 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp the temperature from 30°C to 400°C (or a temperature beyond the decomposition observed in TGA) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify the endothermic peak corresponding to melting. Determine the onset temperature of melting and the peak temperature. Calculate the enthalpy of fusion (ΔHfus) by integrating the peak area.

    • Identify any exothermic or endothermic events at higher temperatures corresponding to decomposition.

Protocol 3: Identification of Decomposition Products by GC-MS

Objective: To identify the volatile products generated during the thermal decomposition of 2,4,6-triethylbenzoic acid.

Instrumentation:

  • Pyrolysis-Gas Chromatograph-Mass Spectrometer (Py-GC-MS) or a TGA coupled to a GC-MS.

Procedure (using Py-GC-MS):

  • Sample Preparation: Place a small, accurately weighed amount (typically < 1 mg) of 2,4,6-triethylbenzoic acid into a pyrolysis sample cup.

  • Pyrolysis Parameters:

    • Pyrolysis Temperature: Set to the Tmax determined by TGA (e.g., 350°C) or perform a stepped pyrolysis at various temperatures.

    • Pyrolysis Time: 10-20 seconds.

  • GC-MS Parameters:

    • Injector Temperature: 250-280°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Oven Temperature Program:

      • Initial temperature: 40-50°C, hold for 2-5 minutes.

      • Ramp: 10-15°C/min to 280-300°C.

      • Final hold: 5-10 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: 35-550 amu.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC).

    • Compare the mass spectrum of each peak with a reference library (e.g., NIST/Wiley) to identify the corresponding compound. The primary expected product is 1,3,5-triethylbenzene.

Conclusion

While direct experimental data for 2,4,6-triethylbenzoic acid is limited, a comprehensive understanding of its thermal stability and decomposition can be inferred from the behavior of analogous sterically hindered aromatic acids. The primary decomposition pathway is predicted to be thermal decarboxylation, yielding 1,3,5-triethylbenzene and carbon dioxide. The bulky ethyl groups are expected to impart significant thermal stability to the molecule. For definitive quantitative data and confirmation of the decomposition products, the experimental protocols outlined in this guide should be performed. The results of such analyses are crucial for ensuring the safe and effective use of 2,4,6-triethylbenzoic acid in any high-temperature applications within research and drug development.

References

Foundational

An In-Depth Technical Guide to the Synthesis of 2,4,6-Triethylbenzoic Acid from 1,3,5-Triethylbenzene

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis of 2,4,6-triethylbenzoic acid, a sterically hindered aromatic carboxylic acid, comme...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4,6-triethylbenzoic acid, a sterically hindered aromatic carboxylic acid, commencing from the readily available starting material, 1,3,5-triethylbenzene (B86046). The synthetic route involves a two-step process: a Friedel-Crafts acylation to form an intermediate ketone, followed by a haloform reaction to yield the desired carboxylic acid. This document details the underlying chemical principles, provides adaptable experimental protocols, and presents the expected quantitative data for each step.

Synthetic Strategy Overview

The synthesis of 2,4,6-triethylbenzoic acid from 1,3,5-triethylbenzene is efficiently achieved through a two-step reaction sequence. The overall transformation is outlined below:

Synthesis_Overview 1,3,5-Triethylbenzene 1,3,5-Triethylbenzene 2,4,6-Triethylacetophenone 2,4,6-Triethylacetophenone 1,3,5-Triethylbenzene->2,4,6-Triethylacetophenone Step 1: Friedel-Crafts Acylation 2,4,6-Triethylbenzoic_acid 2,4,6-Triethylbenzoic_acid 2,4,6-Triethylacetophenone->2,4,6-Triethylbenzoic_acid Step 2: Haloform Reaction

Caption: Overall synthetic pathway for 2,4,6-triethylbenzoic acid.

The initial step involves the introduction of an acetyl group onto the aromatic ring of 1,3,5-triethylbenzene via a Friedel-Crafts acylation, yielding 2,4,6-triethylacetophenone. Subsequently, the methyl ketone functionality of this intermediate is oxidized to a carboxylic acid through the haloform reaction.

Step 1: Friedel-Crafts Acylation of 1,3,5-Triethylbenzene

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group to an aromatic ring. In this synthesis, 1,3,5-triethylbenzene is reacted with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The reaction proceeds through the formation of a resonance-stabilized acylium ion, which then acts as the electrophile and attacks the electron-rich aromatic ring of 1,3,5-triethylbenzene. The ethyl groups on the benzene (B151609) ring are activating and direct the substitution to the ortho and para positions. Due to the symmetrical nature of the starting material, a single acylation product is expected.

Friedel_Crafts_Acylation cluster_start Starting Materials cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product 1,3,5-Triethylbenzene 1,3,5-Triethylbenzene 2,4,6-Triethylacetophenone 2,4,6-Triethylacetophenone 1,3,5-Triethylbenzene->2,4,6-Triethylacetophenone Reacts with Acetyl_Chloride Acetyl_Chloride Acylium_Ion Acylium_Ion Acetyl_Chloride->Acylium_Ion Reacts with AlCl3 AlCl3 AlCl3->Acylium_Ion Catalyzes formation of Acylium_Ion->2,4,6-Triethylacetophenone Electrophilic attack

Caption: Logical workflow of the Friedel-Crafts acylation step.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.

Materials:

  • 1,3,5-Triethylbenzene

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM) or another suitable inert solvent

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add anhydrous aluminum chloride (1.1-1.3 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.0-1.1 equivalents) dissolved in anhydrous dichloromethane to the stirred suspension via the dropping funnel.

  • After the addition is complete, add a solution of 1,3,5-triethylbenzene (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours, or until reaction completion is confirmed by TLC or GC analysis.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4,6-triethylacetophenone.

  • The crude product can be purified by vacuum distillation or column chromatography.

Quantitative Data: Friedel-Crafts Acylation
ParameterValue/RangeNotes
Reactant Ratios
1,3,5-Triethylbenzene1.0 eqLimiting reagent.
Acetyl Chloride1.0 - 1.1 eqA slight excess can be used to ensure complete reaction.
Aluminum Chloride1.1 - 1.3 eqA stoichiometric amount is required as it complexes with the product.
Reaction Conditions
SolventDichloromethaneAnhydrous conditions are crucial.
Temperature0 °C to rtInitial cooling is necessary to control the exothermic reaction.
Reaction Time1 - 3 hoursMonitor by TLC or GC.
Yield
Expected Yield70-90%Dependent on reaction scale and purification method.

Step 2: Haloform Reaction of 2,4,6-Triethylacetophenone

The haloform reaction is a reliable method for converting methyl ketones into carboxylic acids.[1][2] The reaction proceeds via the exhaustive halogenation of the methyl group in the presence of a base, followed by the cleavage of the resulting trihalomethyl group.

The reaction is initiated by the deprotonation of the α-carbon of the ketone by a base (e.g., sodium hydroxide) to form an enolate. This enolate then reacts with a halogen (e.g., chlorine, bromine, or iodine, often from a source like sodium hypochlorite (B82951) or sodium hypobromite). This process is repeated until all three α-hydrogens are replaced by halogen atoms. The resulting trihalomethyl ketone is then attacked by a hydroxide (B78521) ion at the carbonyl carbon, leading to the cleavage of the carbon-carbon bond and the formation of a carboxylate and a haloform (e.g., chloroform, bromoform, or iodoform). Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.

Haloform_Reaction cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Products 2,4,6-Triethylacetophenone 2,4,6-Triethylacetophenone Trihalomethyl_Ketone Trihalomethyl_Ketone 2,4,6-Triethylacetophenone->Trihalomethyl_Ketone Exhaustive Halogenation Base Base (e.g., NaOH) Base->Trihalomethyl_Ketone Catalyzes Halogen Halogen Source (e.g., NaOCl) Halogen->Trihalomethyl_Ketone Reacts with 2,4,6-Triethylbenzoic_acid_salt 2,4,6-Triethylbenzoate Trihalomethyl_Ketone->2,4,6-Triethylbenzoic_acid_salt Cleavage by Base Haloform Haloform Trihalomethyl_Ketone->Haloform Cleavage by Base

Caption: Logical workflow of the haloform reaction step.

Experimental Protocol: Haloform Reaction

This protocol is a general guideline and may require optimization.

Materials:

  • 2,4,6-Triethylacetophenone

  • Sodium hypochlorite solution (bleach, typically 5-6%) or Sodium hypobromite (B1234621) solution (freshly prepared)

  • Sodium hydroxide (NaOH)

  • Dioxane or another suitable co-solvent

  • Sodium bisulfite or sodium thiosulfate (B1220275) (for quenching excess halogen)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether or another suitable extraction solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4,6-triethylacetophenone (1.0 equivalent) in dioxane.

  • Add a solution of sodium hydroxide (e.g., 2 M).

  • Cool the mixture in an ice bath.

  • Slowly add sodium hypochlorite solution (an excess, e.g., 3-4 equivalents of active halogen) to the stirred mixture, maintaining the temperature below 20 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours or until the reaction is complete (monitor by TLC).

  • Quench the excess hypochlorite by adding a saturated solution of sodium bisulfite or sodium thiosulfate until a KI-starch paper test is negative.

  • Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted starting material and the haloform byproduct.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 1-2, which will precipitate the 2,4,6-triethylbenzoic acid.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water or heptane) to yield the pure 2,4,6-triethylbenzoic acid.

Quantitative Data: Haloform Reaction
ParameterValue/RangeNotes
Reactant Ratios
2,4,6-Triethylacetophenone1.0 eqLimiting reagent.
Sodium Hypochlorite3 - 4 eqAn excess is required for complete halogenation.
Sodium HydroxideExcessTo maintain basic conditions throughout the reaction.
Reaction Conditions
SolventDioxane/WaterDioxane helps to solubilize the organic starting material.
Temperature0 °C to rtInitial cooling is important to control the exothermic reaction.
Reaction Time2 - 12 hoursCan vary depending on the scale and specific conditions.
Yield
Expected Yield80-95%Generally a high-yielding reaction.

Conclusion

The synthesis of 2,4,6-triethylbenzoic acid from 1,3,5-triethylbenzene via Friedel-Crafts acylation and subsequent haloform reaction is a robust and efficient method. This guide provides a detailed framework for researchers and professionals in the field of drug development and organic synthesis. The presented experimental protocols and quantitative data serve as a solid foundation for the successful laboratory-scale production of this sterically hindered benzoic acid derivative. As with any chemical synthesis, appropriate safety precautions should be taken, and the reactions should be carried out in a well-ventilated fume hood.

References

Exploratory

An In-depth Technical Guide to the Synthesis of 2,4,6-Triethylbenzoic Acid via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals Introduction 2,4,6-Triethylbenzoic acid is a polysubstituted aromatic carboxylic acid with potential applications in pharmaceuticals, advanced materials, an...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Triethylbenzoic acid is a polysubstituted aromatic carboxylic acid with potential applications in pharmaceuticals, advanced materials, and as a sterically hindered intermediate in organic synthesis. The Friedel-Crafts acylation offers a classical and effective method for the carbon-carbon bond formation necessary to introduce the carboxyl functionality onto the highly substituted 1,3,5-triethylbenzene (B86046) ring. This guide details the proposed reaction, experimental protocol, and expected outcomes.

Proposed Synthetic Route

The synthesis of 2,4,6-triethylbenzoic acid can be envisioned in a two-step process commencing with the Friedel-Crafts acylation of 1,3,5-triethylbenzene. The resulting ketone is then subjected to a haloform reaction to yield the desired carboxylic acid.

Step 1: Friedel-Crafts Acylation of 1,3,5-Triethylbenzene

In this step, 1,3,5-triethylbenzene is acylated with an appropriate acylating agent, such as acetyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction is expected to yield 2,4,6-triethylacetophenone.

Step 2: Haloform Reaction

The methyl ketone group of 2,4,6-triethylacetophenone is then oxidized to a carboxylate using a haloform reaction, typically with sodium hypochlorite (B82951), followed by acidification to produce 2,4,6-triethylbenzoic acid.

Quantitative Data Summary

The following table summarizes the expected, yet hypothetical, quantitative data for the synthesis of 2,4,6-triethylbenzoic acid. These values are based on typical yields for Friedel-Crafts acylations and haloform reactions of similar substrates.

Parameter2,4,6-Triethylacetophenone (Intermediate)2,4,6-Triethylbenzoic Acid (Final Product)
Molecular Formula C₁₄H₂₀OC₁₃H₁₈O₂
Molecular Weight 204.31 g/mol 206.29 g/mol
Theoretical Yield 80-90%85-95% (from intermediate)
Appearance Colorless to pale yellow liquidWhite crystalline solid
Melting Point (°C) Not availableEstimated: 140-150 °C
Boiling Point (°C) Estimated: 280-290 °CNot applicable

Detailed Experimental Protocols

The following are proposed, detailed methodologies for the key experiments in the synthesis of 2,4,6-triethylbenzoic acid.

Synthesis of 2,4,6-Triethylacetophenone (Friedel-Crafts Acylation)

Materials:

  • 1,3,5-Triethylbenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ice

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.0 equivalent) dropwise to the suspension over 15-20 minutes.

  • After the addition is complete, add a solution of 1,3,5-triethylbenzene (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4,6-triethylacetophenone.

  • Purify the product by vacuum distillation.

Synthesis of 2,4,6-Triethylbenzoic Acid (Haloform Reaction)

Materials:

  • 2,4,6-Triethylacetophenone

  • Sodium hypochlorite solution (bleach)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfite

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve 2,4,6-triethylacetophenone (1.0 equivalent) in a suitable solvent like dioxane or tetrahydrofuran.

  • Add an excess of sodium hypochlorite solution and a catalytic amount of sodium hydroxide.

  • Heat the mixture with stirring, typically to around 60-70 °C, for several hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and quench any excess sodium hypochlorite by adding sodium sulfite.

  • Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted starting material and the chloroform (B151607) byproduct.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid until a precipitate forms.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water.

  • Recrystallize the crude 2,4,6-triethylbenzoic acid from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Reaction Mechanisms and Workflows

The following diagrams illustrate the proposed reaction mechanism and experimental workflow.

Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Formation of the Acylium Ion cluster_step2 Step 2: Electrophilic Aromatic Substitution cluster_step3 Step 3: Liberation of the Product AcCl Acetyl Chloride (CH₃COCl) Acylium_Complex [CH₃CO]⁺[AlCl₄]⁻ Acylium Ion Complex AcCl->Acylium_Complex + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) Triethylbenzene 1,3,5-Triethylbenzene Sigma_Complex Sigma Complex (Arenium Ion) Triethylbenzene->Sigma_Complex + [CH₃CO]⁺ Product_Complex Product-Catalyst Complex Sigma_Complex->Product_Complex - H⁺ Product_Complex_Step3 Product-Catalyst Complex Final_Product 2,4,6-Triethylacetophenone Product_Complex_Step3->Final_Product + H₂O (Workup) Catalyst_Regen AlCl₃ + HCl Product_Complex_Step3->Catalyst_Regen + H₂O (Workup)

Caption: Proposed mechanism for the Friedel-Crafts acylation of 1,3,5-triethylbenzene.

Experimental_Workflow start Start: Reactants reaction Friedel-Crafts Acylation: 1,3,5-Triethylbenzene + Acetyl Chloride Catalyst: AlCl₃, Solvent: DCM start->reaction workup Aqueous Workup: Ice/HCl quench, separation reaction->workup extraction Extraction & Washing: DCM extraction, wash with NaHCO₃, brine workup->extraction drying Drying & Concentration: Dry with MgSO₄, evaporate solvent extraction->drying purification1 Purification of Intermediate: Vacuum Distillation drying->purification1 intermediate Intermediate: 2,4,6-Triethylacetophenone purification1->intermediate haloform Haloform Reaction: with NaOCl intermediate->haloform acidification Acidification: with concentrated HCl haloform->acidification filtration Filtration & Washing: Collect solid, wash with cold water acidification->filtration purification2 Final Purification: Recrystallization filtration->purification2 final_product Final Product: 2,4,6-Triethylbenzoic Acid purification2->final_product

Caption: Proposed experimental workflow for the synthesis of 2,4,6-triethylbenzoic acid.

Conclusion

This technical guide presents a detailed and scientifically grounded, though hypothetical, pathway for the synthesis of 2,4,6-triethylbenzoic acid via Friedel-Crafts acylation. The provided experimental protocols are based on well-established procedures for analogous transformations and offer a solid starting point for laboratory investigation. The successful synthesis of this compound would provide a valuable building block for various applications in the chemical and pharmaceutical industries. Further experimental validation is required to confirm the specific reaction conditions and quantitative outcomes.

References

Foundational

An In-Depth Technical Guide to the Grignard Reaction for the Synthesis of 2,4,6-Triethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis of 2,4,6-triethylbenzoic acid via the Grignard reaction. Due to the steric hindrance...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4,6-triethylbenzoic acid via the Grignard reaction. Due to the steric hindrance presented by the ortho-ethyl groups, this synthesis requires careful control of reaction conditions. This document outlines the reaction pathway, detailed experimental protocols, and the necessary quantitative data for successful synthesis.

Introduction

The Grignard reaction is a powerful and versatile method for the formation of carbon-carbon bonds. In the synthesis of 2,4,6-triethylbenzoic acid, an organomagnesium halide (Grignard reagent) is formed from a sterically hindered aryl halide, which then acts as a nucleophile, attacking carbon dioxide to form a carboxylate salt. Subsequent acidification yields the desired carboxylic acid. The significant steric hindrance around the reaction center in 2,4,6-triethylbromobenzene makes the formation of the Grignard reagent and its subsequent reaction challenging, necessitating meticulously anhydrous conditions and careful procedural execution.

Reaction Pathway and Mechanism

The synthesis of 2,4,6-triethylbenzoic acid via the Grignard reaction proceeds in two main stages:

Stage 1: Formation of the Grignard Reagent

2,4,6-triethylbromobenzene reacts with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF), to form 2,4,6-triethylphenylmagnesium bromide. The magnesium atom inserts into the carbon-bromine bond, inverting the polarity at the carbon atom and making it nucleophilic.

Stage 2: Carboxylation of the Grignard Reagent

The formed Grignard reagent is then reacted with solid carbon dioxide (dry ice). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO2, forming a magnesium carboxylate salt.

Stage 3: Acidification

The final step is the protonation of the carboxylate salt with a dilute acid, such as hydrochloric acid, to yield 2,4,6-triethylbenzoic acid.

Grignard_Synthesis A 1,3,5-Triethylbenzene (B86046) B 2,4,6-Triethylbromobenzene A->B Br2, FeBr3 p1 B->p1 C 2,4,6-Triethylphenyl- magnesium Bromide p2 C->p2 D Magnesium Carboxylate Salt E 2,4,6-Triethylbenzoic Acid D->E p1->C Mg, anhy. Et2O p2->D 1. CO2 (s) 2. H3O+

Figure 1: Overall reaction pathway for the synthesis of 2,4,6-triethylbenzoic acid.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the final product.

Table 1: Properties of Key Reactants and Product

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)
1,3,5-TriethylbenzeneC12H18162.27215-216-660.864
2,4,6-TriethylbromobenzeneC12H17Br241.17~250-255 (est.)N/A~1.2 (est.)
2,4,6-Triethylbenzoic AcidC13H18O2206.28N/A115-117N/A

Experimental Protocols

Extreme care must be taken to ensure all glassware is oven-dried and reagents are anhydrous, as Grignard reagents are highly sensitive to moisture.

Synthesis of 2,4,6-Triethylbromobenzene

This protocol is adapted from standard electrophilic aromatic substitution methods for similar substrates.

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve 1,3,5-triethylbenzene (1.0 eq) in anhydrous DCM.

  • Add anhydrous FeBr3 (0.05 eq) to the stirred solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add bromine (1.0 eq), dissolved in a small amount of anhydrous DCM, from the dropping funnel over a period of 1-2 hours. Maintain the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours.

  • Quench the reaction by carefully pouring the mixture over ice.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and saturated sodium thiosulfate solution to remove unreacted bromine and acidic byproducts.

  • Wash the organic layer with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure 2,4,6-triethylbromobenzene.

Synthesis of 2,4,6-Triethylbenzoic Acid via Grignard Reaction

This protocol is based on general procedures for the carboxylation of Grignard reagents.[1][2]

Materials:

  • 2,4,6-Triethylbromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether (Et2O) or tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

  • Solid carbon dioxide (dry ice)

  • 6 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Dissolve 2,4,6-triethylbromobenzene (1.0 eq) in anhydrous diethyl ether and add a small portion to the magnesium suspension.

    • The reaction may need to be initiated by gentle warming or sonication. The disappearance of the iodine color and the appearance of a cloudy solution indicate the start of the reaction.

    • Once the reaction has initiated, add the remaining 2,4,6-triethylbromobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[1]

  • Carboxylation:

    • Cool the Grignard reagent solution to room temperature.

    • In a separate large beaker, place an excess of crushed dry ice.

    • Slowly and carefully pour the Grignard reagent solution onto the dry ice with gentle stirring. A vigorous reaction will occur.

    • Allow the mixture to stand until the excess dry ice has sublimed.

  • Work-up and Purification:

    • Slowly add 6 M HCl to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.

    • Transfer the mixture to a separatory funnel and add diethyl ether.

    • Separate the organic layer and wash it with water.

    • Extract the organic layer with a saturated sodium bicarbonate solution. The desired carboxylic acid will move into the aqueous basic layer as its sodium salt.

    • Separate the aqueous layer and carefully acidify it with 6 M HCl until a precipitate forms and the solution is acidic to litmus (B1172312) paper.

    • Collect the precipitated 2,4,6-triethylbenzoic acid by vacuum filtration.

    • Wash the solid with cold water and dry it.

    • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol/water or heptane.

Experimental Workflow and Logic

The following diagrams illustrate the logical flow of the experimental procedures.

Bromination_Workflow start Start dissolve Dissolve 1,3,5-triethylbenzene and FeBr3 in anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_br2 Slowly add Br2 solution cool->add_br2 react Stir at room temperature add_br2->react quench Quench with ice react->quench wash Wash with H2O, NaHCO3, Na2S2O3 quench->wash dry Dry with MgSO4 and concentrate wash->dry purify Vacuum distillation dry->purify end End purify->end

Figure 2: Experimental workflow for the synthesis of 2,4,6-triethylbromobenzene.

Grignard_Workflow start Start grignard_prep Prepare Grignard reagent from 2,4,6-triethylbromobenzene and Mg start->grignard_prep carboxylation Pour Grignard reagent onto excess dry ice grignard_prep->carboxylation acidify Acidify with 6 M HCl carboxylation->acidify extract Extract with Et2O and NaHCO3(aq) acidify->extract precipitate Acidify aqueous layer to precipitate product extract->precipitate filter_dry Filter and dry the solid product precipitate->filter_dry recrystallize Recrystallize for purification filter_dry->recrystallize end End recrystallize->end

Figure 3: Experimental workflow for the Grignard synthesis of 2,4,6-triethylbenzoic acid.

Conclusion

The synthesis of 2,4,6-triethylbenzoic acid via the Grignard reaction is a viable but challenging process due to steric hindrance. Success hinges on the careful execution of the experimental protocols, particularly the maintenance of anhydrous conditions during the formation and reaction of the Grignard reagent. The provided methodologies, adapted from established procedures for analogous compounds, offer a solid foundation for researchers and professionals in the field of organic synthesis and drug development to produce this valuable, sterically encumbered benzoic acid derivative. Further optimization of reaction conditions may be necessary to maximize yields.

References

Exploratory

An In-depth Technical Guide to the Oxidation of 2,4,6-Triethylbenzyl Alcohol to 2,4,6-Triethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical oxidation of 2,4,6-triethylbenzyl alcohol to its corresponding carboxylic acid, 2,4,6...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical oxidation of 2,4,6-triethylbenzyl alcohol to its corresponding carboxylic acid, 2,4,6-triethylbenzoic acid. This transformation is a key step in the synthesis of various organic molecules relevant to pharmaceutical and materials science research. Due to the sterically hindered nature of the substrate, specific and robust oxidation methods are required. This document details potential synthetic routes, experimental protocols, and relevant physicochemical data.

Introduction

The oxidation of primary alcohols to carboxylic acids is a fundamental transformation in organic synthesis. For sterically hindered substrates such as 2,4,6-triethylbenzyl alcohol, the selection of an appropriate oxidizing agent and reaction conditions is critical to achieve high yields and avoid the formation of byproducts. The three ethyl groups at the ortho and para positions of the benzyl (B1604629) alcohol present a significant steric challenge, which can impede the approach of the oxidant to the benzylic carbon. This guide explores suitable oxidation methodologies and provides detailed procedural information.

Physicochemical Data

A thorough understanding of the physical and chemical properties of the starting material and the final product is essential for experimental design, reaction monitoring, and product purification. The following tables summarize the available data for 2,4,6-triethylbenzyl alcohol and 2,4,6-triethylbenzoic acid. Data for the analogous 2,4,6-trimethyl-substituted compounds are also provided for comparison, given the limited availability of data for the triethyl derivatives.

Table 1: Physicochemical Properties of 2,4,6-Triethylbenzyl Alcohol and Analogues

Property2,4,6-Triethylbenzyl Alcohol2,4,6-Trimethylbenzyl Alcohol
Molecular Formula C₁₃H₂₀OC₁₀H₁₄O[1][2]
Molecular Weight 192.30 g/mol 150.22 g/mol [1][2]
Appearance -Solid[1][2]
Melting Point -87-89 °C[1][2]
Boiling Point -140 °C at 15 mmHg[1][2]
CAS Number -4170-90-5[1][2]

Table 2: Physicochemical Properties of 2,4,6-Triethylbenzoic Acid and Analogues

Property2,4,6-Triethylbenzoic Acid2,4,6-Trimethylbenzoic Acid
Molecular Formula C₁₃H₁₈O₂C₁₀H₁₂O₂[3][4]
Molecular Weight 206.28 g/mol 164.20 g/mol [4][5]
Appearance -White to off-white crystalline powder[4]
Melting Point -152-155 °C[4][6]
Boiling Point -288.61 °C (estimate)[6]
Density -1.0670 g/cm³ (estimate)[6]
Solubility -Slightly soluble in chloroform (B151607) and methanol[7]
CAS Number -480-63-7[3][4]

Synthetic Pathways and Methodologies

The oxidation of 2,4,6-triethylbenzyl alcohol to 2,4,6-triethylbenzoic acid can be approached through several oxidative methods. The choice of method will depend on factors such as scale, available reagents, and desired purity. Given the steric hindrance, stronger oxidizing agents are generally required.

Jones Oxidation

The Jones oxidation, utilizing chromic acid (H₂CrO₄) generated in situ from chromium trioxide (CrO₃) and sulfuric acid in acetone (B3395972), is a powerful method for oxidizing primary alcohols to carboxylic acids. The reaction is typically rapid and high-yielding.

Reaction Scheme:

2,4,6-Triethylbenzyl_alcohol 2,4,6-Triethylbenzyl Alcohol 2,4,6-Triethylbenzoic_acid 2,4,6-Triethylbenzoic Acid 2,4,6-Triethylbenzyl_alcohol->2,4,6-Triethylbenzoic_acid Oxidation Jones_Reagent CrO₃, H₂SO₄, Acetone Jones_Reagent->2,4,6-Triethylbenzoic_acid

Figure 1: Jones Oxidation of 2,4,6-Triethylbenzyl Alcohol.

Experimental Protocol (General Procedure):

A solution of 2,4,6-triethylbenzyl alcohol in acetone is cooled in an ice bath. Jones reagent is then added dropwise with stirring, maintaining the temperature below 20 °C. The reaction mixture will change color from orange/red to green as the Cr(VI) is reduced to Cr(III). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess oxidant is quenched with isopropanol, and the mixture is worked up by partitioning between water and an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is then extracted with a basic aqueous solution to isolate the carboxylic acid. Acidification of the aqueous layer precipitates the 2,4,6-triethylbenzoic acid, which can be collected by filtration and purified by recrystallization.

Potassium Permanganate (B83412) Oxidation

Potassium permanganate (KMnO₄) is another strong oxidizing agent capable of converting primary alcohols to carboxylic acids. The reaction is typically carried out in a basic aqueous solution, followed by acidification.

Reaction Scheme:

2,4,6-Triethylbenzyl_alcohol 2,4,6-Triethylbenzyl Alcohol 2,4,6-Triethylbenzoic_acid 2,4,6-Triethylbenzoic Acid 2,4,6-Triethylbenzyl_alcohol->2,4,6-Triethylbenzoic_acid Oxidation Step1 1. KMnO₄, NaOH, H₂O, Heat Step1->2,4,6-Triethylbenzoic_acid Step2 2. H₃O⁺ Step2->2,4,6-Triethylbenzoic_acid

Figure 2: Potassium Permanganate Oxidation of 2,4,6-Triethylbenzyl Alcohol.

Experimental Protocol (General Procedure):

2,4,6-Triethylbenzyl alcohol is suspended in an aqueous solution of sodium hydroxide. Potassium permanganate is added portion-wise with vigorous stirring, and the mixture is heated to reflux. The reaction progress is monitored by TLC. After the starting material is consumed, the reaction is cooled, and the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified with a strong acid (e.g., HCl) to precipitate the 2,4,6-triethylbenzoic acid. The solid product is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent such as ethanol/water or toluene.

Experimental Workflow

The overall process for the synthesis and purification of 2,4,6-triethylbenzoic acid from 2,4,6-triethylbenzyl alcohol is outlined in the workflow diagram below.

cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Start 2,4,6-Triethylbenzyl Alcohol Oxidation Oxidation (e.g., Jones Reagent or KMnO₄) Start->Oxidation Reaction_Mixture Crude Reaction Mixture Oxidation->Reaction_Mixture Quenching Quenching (if necessary) Reaction_Mixture->Quenching Extraction Aqueous/Organic Extraction Quenching->Extraction Acidification Acidification Extraction->Acidification Filtration Filtration Acidification->Filtration Crude_Product Crude 2,4,6-Triethylbenzoic Acid Filtration->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure 2,4,6-Triethylbenzoic Acid Recrystallization->Pure_Product Characterization Characterization (NMR, IR, MS, MP) Pure_Product->Characterization

Figure 3: General Experimental Workflow for the Synthesis of 2,4,6-Triethylbenzoic Acid.

Characterization

The identity and purity of the synthesized 2,4,6-triethylbenzoic acid should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the product. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl groups (triplet and quartet), and a broad singlet for the carboxylic acid proton. The ¹³C NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons, and the carbons of the ethyl groups.

  • Infrared (IR) Spectroscopy: The IR spectrum should display a broad O-H stretching band for the carboxylic acid group (typically around 3000 cm⁻¹) and a strong C=O stretching band (around 1700 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.

  • Melting Point (MP): A sharp melting point is indicative of high purity.

Conclusion

The oxidation of 2,4,6-triethylbenzyl alcohol to 2,4,6-triethylbenzoic acid is a feasible but challenging transformation due to steric hindrance. The use of strong oxidizing agents like Jones reagent or potassium permanganate is recommended. Careful control of reaction conditions and appropriate work-up and purification procedures are essential for obtaining a high yield of the pure product. The detailed protocols and data presented in this guide provide a solid foundation for researchers undertaking this synthesis. Further optimization of reaction conditions may be necessary depending on the specific experimental setup and desired scale.

References

Foundational

Reaction mechanism of 2,4,6-Triethylbenzoic acid formation

An in-depth technical guide on the reaction mechanism for the formation of 2,4,6-triethylbenzoic acid, designed for researchers, scientists, and drug development professionals. Introduction 2,4,6-Triethylbenzoic acid is...

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the reaction mechanism for the formation of 2,4,6-triethylbenzoic acid, designed for researchers, scientists, and drug development professionals.

Introduction

2,4,6-Triethylbenzoic acid is a sterically hindered aromatic carboxylic acid. The bulky ethyl groups at the ortho positions (2 and 6) significantly influence its chemical reactivity, particularly in reactions involving the carboxyl group, such as esterification. Understanding the mechanism of its formation is crucial for its efficient synthesis and for the development of derivatives used in various fields, including pharmaceuticals and materials science. This document outlines the predominant reaction mechanism for the synthesis of 2,4,6-triethylbenzoic acid, provides detailed experimental protocols, and presents relevant quantitative data for analogous reactions.

Predominant Synthetic Pathway

The most viable synthetic route to 2,4,6-triethylbenzoic acid involves a multi-step process starting from benzene (B151609). The overall strategy is to first construct the 1,3,5-triethylbenzene (B86046) core, followed by bromination and subsequent conversion to the carboxylic acid via a Grignard reaction.

The logical workflow for the synthesis is as follows:

  • Friedel-Crafts Alkylation: Synthesis of 1,3,5-triethylbenzene from benzene.

  • Electrophilic Aromatic Bromination: Synthesis of 1-bromo-2,4,6-triethylbenzene.

  • Grignard Reaction & Carboxylation: Formation of 2,4,6-triethylbenzoic acid.

G Overall Synthetic Workflow Benzene Benzene TEB 1,3,5-Triethylbenzene Benzene->TEB 1. Friedel-Crafts Alkylation (EtBr, AlCl₃) BrTEB 1-Bromo-2,4,6-triethylbenzene TEB->BrTEB 2. Bromination (Br₂, FeBr₃) Grignard 2,4,6-Triethylphenyl- magnesium bromide (Grignard Reagent) BrTEB->Grignard 3a. Grignard Formation (Mg, Dry Ether) FinalProduct 2,4,6-Triethylbenzoic acid Grignard->FinalProduct 3b. Carboxylation (CO₂) 3c. Acid Workup (H₃O⁺)

Caption: Overall Synthetic Workflow for 2,4,6-Triethylbenzoic Acid.

Detailed Reaction Mechanisms

Step 1: Friedel-Crafts Alkylation of Benzene

This reaction attaches the three ethyl groups to the benzene ring. It proceeds via an electrophilic aromatic substitution mechanism.[1][2]

  • Formation of the Electrophile: The Lewis acid catalyst (AlCl₃) abstracts the bromide from bromoethane (B45996) to form a highly electrophilic ethyl carbocation.

  • Electrophilic Attack: The π-electron system of the benzene ring acts as a nucleophile, attacking the ethyl carbocation. This forms a resonance-stabilized carbocation intermediate known as an arenium ion.[3]

  • Deprotonation: A weak base (like AlCl₃Br⁻) removes a proton from the carbon bearing the ethyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[4][5]

Since the ethyl group is an activating group and an ortho-, para-director, the reaction conditions must be controlled to favor the 1,3,5-trisubstituted product over other isomers. Using a sufficient excess of the alkylating agent and appropriate temperatures can drive the reaction towards polysubstitution.

Step 2: Electrophilic Aromatic Bromination

The 1,3,5-triethylbenzene is then brominated. The three ethyl groups strongly activate the ring, directing the incoming electrophile to the ortho and para positions. Since all three vacant positions (2, 4, and 6) are equivalent and ortho/para to the activating ethyl groups, monosubstitution occurs readily at one of these positions.

  • Formation of the Electrophile: The Lewis acid catalyst (FeBr₃) polarizes the Br₂ molecule, making one bromine atom highly electrophilic.

  • Electrophilic Attack: The activated aromatic ring attacks the electrophilic bromine, forming an arenium ion.

  • Deprotonation: The FeBr₄⁻ complex removes a proton to restore aromaticity, yielding 1-bromo-2,4,6-triethylbenzene and regenerating the catalyst.

Step 3: Grignard Reaction and Carboxylation

This is the key step for introducing the carboxyl group. It involves the formation of a highly nucleophilic organometallic compound (a Grignard reagent), which then attacks carbon dioxide.[6][7]

  • Formation of the Grignard Reagent: 1-bromo-2,4,6-triethylbenzene reacts with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form 2,4,6-triethylphenylmagnesium bromide. This reaction involves the insertion of magnesium between the carbon-bromine bond.[8][9]

  • Nucleophilic Attack on CO₂: The Grignard reagent is a potent nucleophile due to the highly polarized carbon-magnesium bond. The nucleophilic carbon attacks the electrophilic carbon of carbon dioxide (O=C=O).[10][11]

  • Formation of Carboxylate Salt: This attack forms a magnesium carboxylate salt (a halomagnesium carboxylate).[6]

  • Protonation (Acid Workup): The addition of an aqueous acid (e.g., H₃O⁺) protonates the carboxylate salt to yield the final 2,4,6-triethylbenzoic acid.[8][11]

G Grignard Carboxylation Mechanism cluster_0 Step 3b: Carboxylation cluster_1 Step 3c: Acid Workup Grignard 2,4,6-Triethylphenyl- magnesium bromide Salt Halomagnesium Carboxylate Salt Grignard->Salt Nucleophilic Attack CO2 Carbon Dioxide (O=C=O) CO2->Salt Product 2,4,6-Triethylbenzoic Acid Salt->Product Protonation Acid H₃O⁺ Acid->Product

Caption: Mechanism of Grignard Reagent Carboxylation.

Experimental Protocols

The following protocols are generalized procedures adapted for the synthesis of 2,4,6-triethylbenzoic acid. All glassware must be thoroughly dried, and anhydrous conditions are critical for the Grignard reaction step.[9][12]

Protocol 1: Synthesis of 1-Bromo-2,4,6-triethylbenzene
  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 1,3,5-triethylbenzene. Protect the apparatus from atmospheric moisture with drying tubes.

  • Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃).

  • Bromine Addition: Slowly add a stoichiometric equivalent of bromine (Br₂), dissolved in a small amount of a suitable solvent like carbon tetrachloride if necessary, from the dropping funnel. The reaction is exothermic; maintain the temperature with an ice bath as needed.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature until the evolution of HBr gas ceases.

  • Workup: Quench the reaction by carefully pouring the mixture into water. Separate the organic layer, wash it with a sodium bisulfite solution to remove excess bromine, then with water, and finally with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Protocol 2: Synthesis of 2,4,6-Triethylbenzoic Acid via Grignard Reagent
  • Setup: Assemble a flame-dried, three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings in the flask.[8]

  • Initiation: Add a small crystal of iodine to activate the magnesium surface.[9] Add a small portion of a solution of 1-bromo-2,4,6-triethylbenzene in anhydrous diethyl ether via the dropping funnel. Gentle warming may be required to initiate the reaction.

  • Grignard Formation: Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining solution of 1-bromo-2,4,6-triethylbenzene dropwise at a rate that maintains a gentle reflux.[8] After addition, continue to reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Carboxylation: Cool the flask in an ice-salt bath. Bubble dry carbon dioxide gas through the solution or, alternatively, pour the Grignard solution slowly over crushed dry ice.[8][11]

  • Workup: After the CO₂ addition is complete, allow the mixture to warm to room temperature. Add dilute hydrochloric acid or sulfuric acid slowly to quench the reaction and dissolve the magnesium salts.[8]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers and wash with water, then extract the product into an aqueous sodium hydroxide (B78521) solution.

  • Isolation: Acidify the basic aqueous extract with concentrated HCl until the product precipitates. Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Purification: The crude 2,4,6-triethylbenzoic acid can be recrystallized from a suitable solvent system (e.g., ethanol/water).

Quantitative Data

Synthesis Method for 2,4,6-Trimethylbenzoic AcidStarting MaterialReagentsYield (%)Reference
Grignard Reagent Method2,4,6-Trimethylbromobenzene1. Mg, Dry Ether 2. CO₂ 3. HCl (aq)86-87%[13]
Friedel-Crafts Acylation & HydrolysisMesitylene1. Acyl Chloride, AlCl₃, CS₂ 2. HCl (aq)65-76%[13]
Haloform Reactionα-chloro-2,4,6-trimethylacetophenoneNaOH (aq), Cl₂87%[14]

References

Exploratory

Steric Hindrance Effects of 2,4,6-Triethylbenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the steric hindrance effects exhibited by 2,4,6-triethylbenzoic acid and its derivatives....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the steric hindrance effects exhibited by 2,4,6-triethylbenzoic acid and its derivatives. Due to the pronounced steric congestion around the carboxylic acid functionality, this class of molecules displays unique reactivity, particularly in reactions such as esterification and hydrolysis. This document details the synthetic challenges and alternative strategies to overcome them, supported by available experimental data and comparative analysis with structurally similar compounds. Methodologies for key experiments are outlined, and conceptual diagrams are provided to illustrate the underlying principles of steric hindrance in these systems.

Introduction

Steric hindrance is a fundamental concept in organic chemistry that significantly influences the reactivity and properties of molecules. In the case of 2,4,6-trialkyl-substituted benzoic acids, the presence of bulky alkyl groups in the ortho positions to the carboxyl group creates a sterically crowded environment. This guide focuses on 2,4,6-triethylbenzoic acid, a member of this family, and explores the profound impact of its steric bulk on chemical transformations. Understanding these steric effects is crucial for designing synthetic routes, predicting reaction outcomes, and developing novel molecules in fields such as drug discovery and materials science.

The Challenge of Direct Esterification

The direct esterification of 2,4,6-triethylbenzoic acid with an alcohol under typical Fischer-Speier conditions (acid catalysis and heat) is exceptionally challenging. The two ethyl groups flanking the carboxylic acid group physically obstruct the approach of the alcohol nucleophile to the carbonyl carbon. This steric shield raises the activation energy for the formation of the tetrahedral intermediate, a critical step in the esterification mechanism, thereby dramatically slowing down the reaction rate. In many cases, the reaction fails to proceed to any significant extent, and the starting materials are recovered unchanged.

// Highlighting the steric clash "clash1" [shape=point, style=invis, pos="1.8,1.5!"]; "clash2" [shape=point, style=invis, pos="1.8,0.5!"]; "clash1" -> "ts" [label="Steric\nClash", style=dashed, color="#EA4335", arrowhead=none, fontcolor="#EA4335"]; "clash2" -> "ts" [style=dashed, color="#EA4335", arrowhead=none]; } dot

Figure 1: Steric hindrance preventing ester formation.

Overcoming Steric Hindrance: The Acyl Chloride Pathway

A reliable and widely adopted strategy to circumvent the steric hindrance in the esterification of 2,4,6-triethylbenzoic acid is to convert the carboxylic acid into a more reactive intermediate, the acyl chloride. This two-step approach is significantly more effective because the acyl chloride is a much stronger electrophile than the parent carboxylic acid.

Step 1: Synthesis of 2,4,6-Triethylbenzoyl Chloride

2,4,6-Triethylbenzoic acid is reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂), to form 2,4,6-triethylbenzoyl chloride.

Step 2: Esterification of 2,4,6-Triethylbenzoyl Chloride

The resulting acyl chloride is then reacted with the desired alcohol. This reaction proceeds readily, even with bulky alcohols, because the high reactivity of the acyl chloride overcomes the steric barrier.

G acid 2,4,6-Triethylbenzoic Acid acyl_chloride 2,4,6-Triethylbenzoyl Chloride acid->acyl_chloride + SOCl₂ ester Ester Product acyl_chloride->ester + R-OH alcohol Alcohol (R-OH) alcohol->ester

Figure 2: A two-step pathway to synthesize sterically hindered esters.
Experimental Protocol: Synthesis of 2,4,6-Triethylbenzoyl Chloride

This protocol is adapted from procedures for the synthesis of sterically hindered acyl chlorides.

Materials:

  • 2,4,6-Triethylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (B28343) (or other inert solvent)

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), add 2,4,6-triethylbenzoic acid (1.0 eq).

  • Add an excess of thionyl chloride (e.g., 3-5 eq) and a small amount of anhydrous toluene.

  • Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure (vacuum distillation).

  • The crude 2,4,6-triethylbenzoyl chloride can often be used in the next step without further purification. If necessary, it can be purified by fractional distillation under high vacuum.

Quantitative Data and Comparative Analysis

CompoundOrtho SubstituentRelative Esterification Rate (Qualitative)Notes
Benzoic Acid-HFastNo steric hindrance from ortho groups.
2,4,6-Trimethylbenzoic Acid-CH₃Very SlowSignificant steric hindrance from the three methyl groups.
2,4,6-Triethylbenzoic Acid -CH₂CH₃ Extremely Slow Greater steric hindrance than the trimethyl analog.
2,4,6-Triisopropylbenzoic Acid-CH(CH₃)₂Essentially UnreactiveProfound steric hindrance effectively blocks the reaction site.

Table 1: Qualitative Comparison of Esterification Rates for 2,4,6-Trialkylbenzoic Acids.

The trend is clear: as the size of the alkyl groups in the ortho positions increases, the rate of direct esterification decreases dramatically. The ethyl groups of 2,4,6-triethylbenzoic acid present a greater steric barrier than the methyl groups of its trimethyl counterpart, making direct esterification even more challenging.

Hydrolysis of Sterically Hindered Esters

The principle of steric hindrance also applies to the reverse reaction: the hydrolysis of esters. Esters of 2,4,6-triethylbenzoic acid are exceptionally resistant to hydrolysis, particularly under basic conditions (saponification). The bulky ethyl groups protect the carbonyl carbon from nucleophilic attack by hydroxide (B78521) ions.

This high stability can be advantageous in drug development, where it may be desirable to design a drug molecule with an ester linkage that is resistant to enzymatic cleavage by esterases in the body, thereby prolonging its half-life.

G ester 2,4,6-Triethylbenzoate Ester intermediate Tetrahedral Intermediate (Formation is Difficult) ester->intermediate + H₂O / OH⁻ products 2,4,6-Triethylbenzoic Acid + Alcohol intermediate->products nucleophile H₂O / OH⁻ nucleophile->intermediate

Figure 3: The challenging hydrolysis of a sterically hindered ester.
Experimental Protocol: Hydrolysis of a Sterically Hindered Ester

Standard hydrolysis conditions are often ineffective. More forcing conditions or alternative methods may be required.

Materials:

  • Ester of 2,4,6-triethylbenzoic acid

  • Potassium tert-butoxide (t-BuOK)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Water

Procedure:

  • In a round-bottom flask, dissolve the ester (1.0 eq) in anhydrous DMSO.

  • Add potassium tert-butoxide (a strong, sterically hindered base) (e.g., 3.0 eq) and a small amount of water (e.g., 1.5 eq).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, carefully quench the reaction with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent.

Spectroscopic Characterization (Predicted)

While experimental spectra for 2,4,6-triethylbenzoic acid are not widely published, the expected spectroscopic data can be predicted based on the analysis of its structural analogs.

TechniqueExpected Features for 2,4,6-Triethylbenzoic Acid
¹H NMR - A broad singlet for the carboxylic acid proton (-COOH).- A singlet for the two aromatic protons.- A quartet for the methylene (B1212753) protons (-CH₂) of the ethyl groups.- A triplet for the methyl protons (-CH₃) of the ethyl groups.
¹³C NMR - A peak for the carbonyl carbon (-C=O).- Peaks for the aromatic carbons, with distinct signals for the substituted and unsubstituted positions.- A peak for the methylene carbons (-CH₂) of the ethyl groups.- A peak for the methyl carbons (-CH₃) of the ethyl groups.
IR Spectroscopy - A broad O-H stretch from the carboxylic acid group (approx. 2500-3300 cm⁻¹).- A strong C=O stretch from the carbonyl group (approx. 1700 cm⁻¹).- C-H stretches from the alkyl and aromatic groups.- Aromatic C=C stretches.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of 2,4,6-triethylbenzoic acid (C₁₃H₁₈O₂).- Characteristic fragmentation patterns, including the loss of the carboxyl group.

Table 2: Predicted Spectroscopic Data for 2,4,6-Triethylbenzoic Acid.

Applications and Future Directions

The pronounced steric hindrance of 2,4,6-triethylbenzoic acid and its derivatives makes them valuable tools in several areas of research and development:

  • Protecting Groups: The corresponding esters can serve as robust protecting groups for alcohols, stable to a wide range of reaction conditions.

  • Enzyme-Resistant Prodrugs: In drug development, incorporating a sterically hindered ester linkage can prevent premature hydrolysis by metabolic enzymes, leading to improved pharmacokinetic profiles.

  • Molecular Probes: The stability of these compounds makes them suitable as scaffolds for the development of long-acting inhibitors or imaging agents.

Future research in this area could focus on quantifying the reaction kinetics of 2,4,6-triethylbenzoic acid and its derivatives under various conditions to build a more comprehensive understanding of their reactivity. The development of novel catalytic systems that can facilitate reactions at the sterically hindered center would also be of significant interest.

Conclusion

The steric effects of the ortho-ethyl groups in 2,4,6-triethylbenzoic acid dominate its chemical reactivity. Direct esterification and hydrolysis are severely impeded, necessitating alternative synthetic strategies such as the formation of the acyl chloride intermediate. The exceptional stability of its ester derivatives offers unique opportunities in the design of robust molecules for applications in organic synthesis and medicinal chemistry. This guide provides a foundational understanding of these principles and serves as a practical resource for scientists and researchers working with this and related sterically hindered compounds.

Protocols & Analytical Methods

Method

Application Notes and Protocols: 2,4,6-Triethylbenzoic Acid as a Sterically Hindered Protecting Group

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of 2,4,6-triethylbenzoic acid as a robust, sterically hindered protecting group for alco...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,4,6-triethylbenzoic acid as a robust, sterically hindered protecting group for alcohols. Due to the limited direct literature on the 2,4,6-triethyl derivative, the protocols and stability data presented herein are based on established principles and analogous data from the closely related and well-documented 2,4,6-trimethylbenzoyl (mesitoyl) and other hindered protecting groups. The increased steric bulk of the ethyl groups is expected to confer even greater stability and selectivity.

Introduction

In multi-step organic synthesis, the temporary protection of functional groups is a critical strategy to prevent unwanted side reactions.[1] Alcohols, being ubiquitous and reactive functional groups, often require protection. Sterically hindered esters, such as those derived from 2,4,6-triethylbenzoic acid, offer a high degree of stability against a wide range of reaction conditions, particularly those involving nucleophiles and basic or mildly acidic media. The three ethyl groups ortho and para to the carboxylic acid create a significant steric shield around the ester linkage, rendering it resistant to cleavage.

Key Advantages:

  • High Stability: Resistant to a wide range of nucleophiles, basic conditions, and some reducing agents.

  • Orthogonality: Can be cleaved under specific conditions that may leave other common protecting groups, such as silyl (B83357) ethers or less hindered esters, intact.

  • Enhanced Steric Hindrance: The ethyl groups provide greater steric bulk compared to methyl groups, suggesting increased stability over the analogous 2,4,6-trimethylbenzoyl (mesitoyl) group.

Chemical Structures and Nomenclature

CompoundStructureCAS Number
2,4,6-Triethylbenzoic AcidC₁₃H₁₈O₂92035-96-6
2,4,6-Triethylbenzoyl ChlorideC₁₃H₁₇ClONot assigned
2,4,6-Triethylbenzoyl Protected AlcoholR-O-C(=O)-C₆H₂(CH₂CH₃)₃Substrate-dependent

Comparative Stability of Alcohol Protecting Groups

The choice of a protecting group is dictated by its stability profile in the context of the planned synthetic route. The 2,4,6-triethylbenzoyl group is expected to be one of the more robust ester protecting groups.

Protecting GroupStability to Mild Acid (e.g., AcOH)Stability to Strong Acid (e.g., HCl)Stability to Mild Base (e.g., Pyridine)Stability to Strong Base (e.g., NaOH)Cleavage Conditions
2,4,6-Triethylbenzoyl HighModerate to HighHighHighStrong reducing agents (LiAlH₄), harsh acidic/basic hydrolysis (prolonged heating)
2,4,6-Trimethylbenzoyl (Mesitoyl)HighModerateHighHighStrong reducing agents (LiAlH₄), harsh acidic/basic hydrolysis
PivaloylHighModerateHighModerate to HighStrong reducing agents, strong base
BenzoylHighModerateHighLow to ModerateBasic hydrolysis (saponification), strong reducing agents
AcetylModerateLowModerateLowMild acid or base
tert-Butyldimethylsilyl (TBDMS)LowLowHighHighFluoride sources (TBAF), acidic conditions
Benzyl (Bn)HighHighHighHighHydrogenolysis (H₂, Pd/C)

Experimental Protocols

4.1. Preparation of 2,4,6-Triethylbenzoyl Chloride

The formation of the sterically hindered 2,4,6-triethylbenzoyl ester necessitates the activation of the corresponding carboxylic acid. A reliable method is the conversion of the carboxylic acid to its acid chloride.

  • Materials:

    • 2,4,6-Triethylbenzoic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Anhydrous dichloromethane (B109758) (DCM) or no solvent

    • Catalytic N,N-dimethylformamide (DMF) (optional, for oxalyl chloride)

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, distillation apparatus.

  • Procedure (using Thionyl Chloride):

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂), add 2,4,6-triethylbenzoic acid (1.0 eq).

    • Add an excess of thionyl chloride (2.0-5.0 eq), either neat or in an anhydrous solvent like DCM.

    • Heat the mixture to reflux (approx. 80°C for neat thionyl chloride) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride by distillation, initially at atmospheric pressure, then under reduced pressure.

    • The resulting crude 2,4,6-triethylbenzoyl chloride can be purified by vacuum distillation or used directly in the next step.

4.2. Protection of a Primary Alcohol

This protocol describes the esterification of a primary alcohol using the prepared 2,4,6-triethylbenzoyl chloride.

  • Materials:

    • Primary alcohol (1.0 eq)

    • 2,4,6-Triethylbenzoyl chloride (1.1-1.5 eq)

    • Anhydrous pyridine (B92270) or a non-nucleophilic base like triethylamine (B128534) (NEt₃) (1.5-2.0 eq)

    • Anhydrous dichloromethane (DCM)

    • Round-bottom flask, magnetic stirrer, ice bath.

  • Procedure:

    • Dissolve the primary alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add pyridine or triethylamine and cool the mixture to 0°C in an ice bath.

    • Add 2,4,6-triethylbenzoyl chloride dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with DCM.

    • Wash the organic layer successively with 1M HCl (to remove the base), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting 2,4,6-triethylbenzoyl ester by flash column chromatography.

Protection Reaction Yields (Analogous Systems):

SubstrateProtecting GroupReagents and ConditionsTime (h)Yield (%)
Primary AlcoholMesitoylMesitoyl chloride, Pyridine, CH₂Cl₂12>95
Primary AlcoholPivaloylPivaloyl chloride, Pyridine, CH₂Cl₂12>95
Primary AlcoholBenzoylBenzoyl chloride, Pyridine, CH₂Cl₂2-4>98

4.3. Deprotection of a 2,4,6-Triethylbenzoyl Ester

The high stability of the 2,4,6-triethylbenzoyl group necessitates forceful conditions for its removal. Reductive cleavage with a strong hydride reagent is often the most effective method.

  • Materials:

    • 2,4,6-Triethylbenzoyl protected alcohol (1.0 eq)

    • Lithium aluminum hydride (LiAlH₄) (2.0-4.0 eq)

    • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)

    • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath.

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ in anhydrous Et₂O or THF.

    • Cool the suspension to 0°C.

    • Dissolve the 2,4,6-triethylbenzoyl ester in a minimal amount of anhydrous Et₂O or THF and add it dropwise to the LiAlH₄ suspension.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-6 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to 0°C and quench it carefully by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

    • Stir the resulting granular precipitate vigorously for 30 minutes.

    • Filter the solid and wash it thoroughly with Et₂O or THF.

    • Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the deprotected alcohol by flash column chromatography.

Deprotection Conditions for Hindered Esters:

Protecting GroupReagents and ConditionsTime (h)Yield (%)
MesitoylLiAlH₄, Et₂O, reflux2-6>90
PivaloylLiAlH₄, Et₂O, reflux1-4>90
Benzoyl1. LiOH, THF/H₂O, rt2. LiAlH₄, Et₂O, rt2-12>95

Visualized Workflows and Logic

The following diagrams illustrate the general workflow for the use of 2,4,6-triethylbenzoic acid as a protecting group and a decision-making process for selecting it.

G cluster_0 Protection Workflow A Start with Alcohol B Activate Carboxylic Acid (2,4,6-Triethylbenzoic Acid -> Acid Chloride) C Esterification (Alcohol + Acid Chloride) A->C B->C D Protected Alcohol C->D E Perform Desired Synthesis Steps D->E F Deprotection (Reductive Cleavage with LiAlH₄) E->F G Final Product F->G

Caption: General workflow for alcohol protection and deprotection.

G node_cond node_cond node_pg node_pg start Need to protect an alcohol? cond1 Are subsequent reactions involving strong bases or nucleophiles? start->cond1 cond2 Are other protecting groups acid-labile (e.g., silyl ethers)? cond1->cond2 Yes pg_other Consider other protecting groups cond1->pg_other No cond3 Can the molecule withstand strong reducing conditions (LiAlH₄) for deprotection? cond2->cond3 Yes cond2->pg_other No pg_teb Use 2,4,6-Triethylbenzoyl cond3->pg_teb Yes cond3->pg_other No

Caption: Decision tree for selecting the 2,4,6-triethylbenzoyl group.

Conclusion

The 2,4,6-triethylbenzoyl group serves as an exceptionally robust protecting group for alcohols, ideal for complex synthetic routes requiring high stability towards nucleophilic and basic conditions. Its steric bulk surpasses that of many other common protecting groups, offering enhanced selectivity. While its removal requires potent reducing agents, this characteristic is advantageous in orthogonal protection strategies where more labile groups must be cleaved selectively. The protocols and data provided, by analogy to similar sterically hindered systems, offer a solid foundation for the application of this valuable protecting group in advanced organic synthesis.

References

Application

Application Notes and Protocols: 2,4,6-Triethylbenzoic Acid in Polymer Chemistry

Application as a Precursor for Type I Photoinitiators Substituted benzoic acids, particularly 2,4,6-trimethylbenzoic acid, are crucial intermediates in the synthesis of high-efficiency Type I photoinitiators, such as acy...

Author: BenchChem Technical Support Team. Date: December 2025

Application as a Precursor for Type I Photoinitiators

Substituted benzoic acids, particularly 2,4,6-trimethylbenzoic acid, are crucial intermediates in the synthesis of high-efficiency Type I photoinitiators, such as acylphosphine oxides.[1][2] These initiators are widely used in UV-curable formulations for coatings, adhesives, and dental materials.[1][3] The corresponding 2,4,6-triethylbenzoyl derivatives are anticipated to function similarly.

The primary role of 2,4,6-triethylbenzoic acid in this context is as a precursor to 2,4,6-triethylbenzoyl chloride, which is then used to synthesize acylphosphine oxide photoinitiators.

Signaling Pathway: Photoinitiation Mechanism

The proposed mechanism for photoinitiation by a 2,4,6-triethylbenzoyl derivative involves a Norrish Type I cleavage upon UV exposure to generate free radicals that initiate polymerization.

G cluster_initiation Photoinitiation Process cluster_polymerization Polymerization UV UV Light (hν) Initiator 2,4,6-Triethylbenzoyl Derivative (e.g., Acylphosphine Oxide) UV->Initiator Absorption ExcitedState Excited State Initiator->ExcitedState Radicals 2,4,6-Triethylbenzoyl Radical + Phosphinoyl Radical ExcitedState->Radicals α-Cleavage Monomer Monomer (e.g., Acrylate) Radicals->Monomer Initiation GrowingChain Growing Polymer Chain Monomer->GrowingChain Propagation

Caption: Proposed photoinitiation mechanism for a 2,4,6-triethylbenzoyl derivative.

Experimental Protocol: Synthesis of 2,4,6-Triethylbenzoyl Chloride

This protocol outlines the conversion of 2,4,6-triethylbenzoic acid to its acid chloride, a key intermediate for photoinitiator synthesis.

Materials:

  • 2,4,6-Triethylbenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (B109758) (DCM) or Toluene

  • Dimethylformamide (DMF) (catalytic amount)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Apparatus for distillation under reduced pressure

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 2,4,6-triethylbenzoic acid in anhydrous DCM.

  • Add a catalytic amount of DMF.

  • Slowly add an excess (typically 1.5-2.0 equivalents) of thionyl chloride to the solution via a dropping funnel at room temperature.

  • After the addition is complete, heat the mixture to reflux (approx. 40°C for DCM) and maintain for 2-4 hours, monitoring the reaction by TLC or GC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and solvent under reduced pressure.

  • The crude 2,4,6-triethylbenzoyl chloride can be purified by vacuum distillation.

Experimental Workflow: Synthesis and Application of Photoinitiator

G Start 2,4,6-Triethylbenzoic Acid AcidChloride Synthesis of 2,4,6-Triethylbenzoyl Chloride Start->AcidChloride PhotoinitiatorSynth Synthesis of Acylphosphine Oxide Photoinitiator AcidChloride->PhotoinitiatorSynth Formulation Preparation of UV-Curable Formulation (with monomer) PhotoinitiatorSynth->Formulation Curing UV Curing Formulation->Curing Characterization Polymer Characterization (FTIR, DSC, Rheology) Curing->Characterization

Caption: Workflow for the synthesis and application of a photoinitiator.

Application as a Hardener for Polyepoxides

Derivatives of 2,4,6-trimethylbenzoic acid, such as its anhydride (B1165640), are effective hardeners for epoxy resins.[4] The anhydride reacts with the epoxy groups to form a highly crosslinked, thermoset polymer network.[1] The bulky triethyl-substituted aromatic structure would likely enhance the thermal stability and chemical resistance of the cured epoxy.

Curing Mechanism

The curing process involves the ring-opening of the epoxy by the anhydride, followed by further reactions to form a crosslinked network.

G Anhydride 2,4,6-Triethylbenzoic Anhydride Epoxy Epoxy Resin Anhydride->Epoxy Reaction RingOpening Ring-Opening Reaction (Formation of Ester and Carboxylate Anion) Epoxy->RingOpening Initiator Initiator (e.g., Tertiary Amine) Initiator->Anhydride Activation Propagation Anionic Polymerization of Epoxy Groups RingOpening->Propagation Crosslinking Crosslinked Polymer Network Propagation->Crosslinking

Caption: Simplified mechanism of epoxy curing with an anhydride hardener.

Experimental Protocol: Curing of Epoxy Resin

This protocol provides a general procedure for using a 2,4,6-triethylbenzoic acid derivative (e.g., anhydride) as a curing agent.

Materials:

  • Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

  • 2,4,6-Triethylbenzoic anhydride (Hardener)

  • Curing accelerator (e.g., Tertiary amine, Imidazole)

  • Mold release agent

Equipment:

  • Mechanical stirrer or planetary mixer

  • Vacuum oven

  • Molds for sample preparation

Procedure:

  • Preheat the epoxy resin to reduce its viscosity (e.g., 60-80°C).

  • Calculate the stoichiometric amount of the anhydride hardener required based on the epoxy equivalent weight (EEW) of the resin and the molecular weight of the anhydride.

  • Melt the 2,4,6-triethylbenzoic anhydride if it is solid and add it to the preheated epoxy resin.

  • Add a small amount of curing accelerator (e.g., 0.5-2.0 phr - parts per hundred resin).

  • Mix the components thoroughly until a homogeneous mixture is obtained.

  • Degas the mixture under vacuum to remove any entrapped air bubbles.

  • Pour the mixture into pre-treated molds.

  • Follow a staged curing schedule in an oven, for example: 1 hour at 100°C followed by 2 hours at 150°C. (Note: The optimal curing schedule must be determined experimentally, for instance, by using Differential Scanning Calorimetry - DSC).

  • Allow the samples to cool slowly to room temperature before demolding.

Data Presentation: Expected Polymer Properties

The use of a 2,4,6-triethylbenzoic acid-based hardener is expected to influence the final properties of the cured epoxy. The following table provides a template for presenting and comparing such data.

PropertyStandard Epoxy SystemEpoxy with 2,4,6-Triethylbenzoic Anhydride
Glass Transition Temp. (Tg)ValueExpected Higher Value
Tensile Strength (MPa)ValueExpected Value
Flexural Modulus (GPa)ValueExpected Higher Value
Water Absorption (%)ValueExpected Lower Value

Intermediate for Other Polymers

2,4,6-trimethylbenzoic acid is also noted as an intermediate for polyesters.[2] Due to its sterically hindered carboxylic acid group, direct polycondensation with 2,4,6-triethylbenzoic acid might be challenging. However, its derivatives could be incorporated into polymer backbones to introduce bulky, hydrophobic side groups, potentially enhancing thermal stability and solubility in non-polar solvents.

References

Method

Application of 2,4,6-Triethylbenzoic Acid as a Ligand in Organometallic Chemistry: Application Notes and Protocols

Disclaimer: Scientific literature extensively documents the use of the sterically hindered 2,4,6-trimethylbenzoic acid as a ligand and in organic synthesis. However, specific data regarding the organometallic application...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively documents the use of the sterically hindered 2,4,6-trimethylbenzoic acid as a ligand and in organic synthesis. However, specific data regarding the organometallic applications of its triethyl analogue, 2,4,6-triethylbenzoic acid, is sparse. This document will utilize 2,4,6-trimethylbenzoic acid as a proxy to detail the potential applications, protocols, and characteristics of sterically hindered benzoic acid ligands in organometallic chemistry. The principles and experimental methodologies described are expected to be largely applicable to the 2,4,6-triethyl derivative.

I. Application Notes

The defining characteristic of 2,4,6-trialkylbenzoic acids in organometallic chemistry is their significant steric bulk surrounding the carboxylate functionality. This steric hindrance, arising from the ortho-alkyl groups, dictates the coordination chemistry and subsequent reactivity of the resulting metal complexes.

1. Stabilization of Reactive Metal Centers: The bulky nature of the 2,4,6-triethylbenzoate ligand can be leveraged to stabilize coordinatively unsaturated or low-valent metal centers. By occupying a significant portion of the coordination sphere, the ligand can prevent unwanted side reactions such as dimerization, oligomerization, or decomposition of the metallic species. This allows for the isolation and study of otherwise transient intermediates.

2. Modulation of Catalytic Activity and Selectivity: In homogeneous catalysis, the steric profile of a ligand is a critical determinant of both the activity and selectivity of the catalyst.

  • Access to the Metal Center: The bulky 2,4,6-triethylbenzoate ligand can control the access of substrates to the catalytically active metal center. This can lead to enhanced selectivity for less sterically demanding substrates.

  • Reductive Elimination: The steric pressure exerted by the ligand can promote reductive elimination, which is often the product-forming step in catalytic cycles. This can lead to an overall increase in the catalytic turnover frequency.

  • Regio- and Stereoselectivity: The chiral pocket created by the disposition of the triethylphenyl groups around the metal center can influence the regioselectivity and stereoselectivity of catalytic transformations, such as hydrogenations, hydroformylations, and C-C cross-coupling reactions.

3. Synthesis of Novel Organometallic Architectures: The unique steric requirements of the 2,4,6-triethylbenzoate ligand can drive the formation of unconventional organometallic structures. For instance, it may favor the formation of monomeric complexes where other, less hindered carboxylates might form polymeric or dimeric structures. This can lead to complexes with unique photophysical or magnetic properties.

4. Precursors for Materials Science: Metal complexes of 2,4,6-triethylbenzoic acid can serve as precursors for the synthesis of advanced materials. For example, they could be used in Metal-Organic Chemical Vapor Deposition (MOCVD) to deposit thin films of metal oxides, with the ligand's decomposition products being volatile and easily removable.

II. Data Presentation

The following tables summarize key quantitative data for the closely related 2,4,6-trimethylbenzoic acid.

Table 1: Physicochemical Properties of 2,4,6-Trimethylbenzoic Acid

PropertyValue
CAS Number480-63-7[1][2]
Molecular FormulaC₁₀H₁₂O₂[1][3]
Molecular Weight164.20 g/mol [1]
Melting Point152-155 °C
Boiling Point296.6±9.0 °C at 760 mmHg
Density1.1±0.1 g/cm³

Table 2: Crystallographic Data for 2,4,6-Trimethylbenzoic Anhydride (B1165640) [4][5]

ParameterValue
Molecular FormulaC₂₀H₂₂O₃
Crystal SystemMonoclinic
Space GroupC2/c
a, b, c (Å)18.0333 (7), 9.3879 (4), 10.5898 (4)
β (°)114.094 (2)
C=O Bond Length (Å)1.1934 (12)
C–O Bond Length (Å)1.3958 (11)
Dihedral Angle between Aromatic Rings (°)54.97 (3)

III. Experimental Protocols

Protocol 1: Synthesis of 2,4,6-Triethylbenzoic Acid

This protocol is adapted from general Friedel-Crafts acylation and subsequent oxidation procedures, which are applicable to the synthesis of sterically hindered benzoic acids.

Materials:

Procedure:

  • Friedel-Crafts Acylation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous AlCl₃ (1.1 eq) and anhydrous DCM.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of acetyl chloride (1.0 eq) in anhydrous DCM from the dropping funnel.

    • After the addition is complete, add a solution of 1,3,5-triethylbenzene (1.0 eq) in anhydrous DCM dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Carefully pour the reaction mixture onto crushed ice and concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield 2,4,6-triethylacetophenone.

  • Haloform Reaction (Oxidation):

    • Dissolve the crude 2,4,6-triethylacetophenone in a suitable solvent like dioxane or THF.

    • Add an excess of sodium hypochlorite solution (bleach) and a catalytic amount of a phase-transfer catalyst if necessary.

    • Heat the mixture with vigorous stirring. Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and quench the excess hypochlorite with a saturated solution of sodium sulfite.

    • Acidify the mixture with concentrated HCl to precipitate the carboxylic acid.

    • Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,4,6-triethylbenzoic acid.

Protocol 2: Synthesis of a Generic Metal(II) 2,4,6-Triethylbenzoate Complex

This protocol outlines a general procedure for the synthesis of a metal carboxylate complex via a salt metathesis reaction.

Materials:

  • 2,4,6-Triethylbenzoic acid

  • Sodium hydroxide (NaOH)

  • A soluble metal(II) salt (e.g., MCl₂, M(NO₃)₂, where M = Co, Ni, Cu, Zn)

  • Methanol (B129727) or Ethanol

  • Water

Procedure:

  • Ligand Deprotonation:

    • Dissolve 2,4,6-triethylbenzoic acid (2.0 eq) in methanol.

    • In a separate flask, dissolve NaOH (2.0 eq) in methanol.

    • Slowly add the NaOH solution to the carboxylic acid solution with stirring to form sodium 2,4,6-triethylbenzoate.

  • Complexation:

    • Dissolve the metal(II) salt (1.0 eq) in a minimal amount of water or methanol.

    • Add the metal salt solution dropwise to the sodium 2,4,6-triethylbenzoate solution with vigorous stirring.

    • A precipitate of the metal(II) 2,4,6-triethylbenzoate complex should form.

    • Stir the reaction mixture at room temperature for 2-4 hours.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with water and then with a small amount of cold methanol to remove any unreacted starting materials.

    • Dry the complex in a vacuum oven.

    • Characterize the product using techniques such as FT-IR spectroscopy (to observe the shift in the carboxylate stretching frequencies upon coordination), elemental analysis, and, if possible, single-crystal X-ray diffraction.

IV. Mandatory Visualization

Synthesis_of_2_4_6_Triethylbenzoic_Acid TEB 1,3,5-Triethylbenzene step1 Friedel-Crafts Acylation TEB->step1 AcCl Acetyl Chloride AcCl->step1 AlCl3 AlCl₃ AlCl3->step1 TEAP 2,4,6-Triethylacetophenone step2 Haloform Oxidation TEAP->step2 NaOCl Sodium Hypochlorite NaOCl->step2 TEBA 2,4,6-Triethylbenzoic Acid step1->TEAP step2->TEBA

Synthesis of 2,4,6-Triethylbenzoic Acid.

Hypothetical_Catalytic_Cycle catalyst LₙM(R)(X) intermediate1 LₙM(R)(X)(Substrate) catalyst->intermediate1 Substrate Coordination intermediate2 LₙM(Product) intermediate1->intermediate2 Migratory Insertion / Oxidative Addition intermediate2->catalyst Reductive Elimination product Product intermediate2->product substrate Substrate substrate->intermediate1 label_node L = Sterically Hindered Benzoate

A generic catalytic cycle involving a metal complex with a sterically hindered ligand.

References

Application

Application Notes and Protocols: Derivatization of 2,4,6-Triethylbenzoic Acid for Further Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract 2,4,6-Triethylbenzoic acid is a sterically hindered carboxylic acid whose bulky nature presents unique challenges and opportunities in chemical syn...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Triethylbenzoic acid is a sterically hindered carboxylic acid whose bulky nature presents unique challenges and opportunities in chemical synthesis. Its derivatives, particularly the corresponding acyl chloride, esters, and amides, are valuable intermediates in the synthesis of pharmaceuticals, photoinitiators, and other specialty chemicals. The steric hindrance provided by the ortho-ethyl groups can impart desirable properties such as enhanced stability to the final products. This document provides detailed protocols for the synthesis of key derivatives of 2,4,6-triethylbenzoic acid and outlines their applications in further synthetic transformations. The methodologies described are primarily based on established procedures for the analogous and more widely reported 2,4,6-trimethylbenzoic acid, which is expected to exhibit similar reactivity.

Introduction

The derivatization of carboxylic acids is a cornerstone of organic synthesis. However, when the carboxylic acid is flanked by bulky substituents, as in 2,4,6-triethylbenzoic acid, standard derivatization procedures such as direct Fischer esterification are often inefficient or fail completely.[1] Overcoming this steric hindrance typically requires the activation of the carboxylic acid, most commonly by converting it to the highly reactive acyl chloride. This intermediate then serves as a versatile precursor for the synthesis of a variety of esters and amides under milder conditions. These derivatives are crucial building blocks in medicinal chemistry and materials science, where the 2,4,6-triethylbenzoyl moiety can be incorporated to fine-tune the steric and electronic properties of target molecules.

Derivatization Strategies

The primary strategy for derivatizing 2,4,6-triethylbenzoic acid involves a two-step process: first, the formation of 2,4,6-triethylbenzoyl chloride, followed by its reaction with various nucleophiles to yield esters, amides, and other derivatives. This approach circumvents the steric hindrance that plagues direct reactions with the carboxylic acid.

Synthesis of 2,4,6-Triethylbenzoyl Chloride

The most common and effective method for synthesizing the acyl chloride is the reaction of 2,4,6-triethylbenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[2][3] The reaction with thionyl chloride is often preferred due to the gaseous nature of the byproducts (SO₂ and HCl), which drives the reaction to completion.[4] A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[2]

Experimental Protocols

Protocol 1: Synthesis of 2,4,6-Triethylbenzoyl Chloride

This protocol describes the conversion of 2,4,6-triethylbenzoic acid to its corresponding acyl chloride using thionyl chloride.

Materials:

  • 2,4,6-Triethylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, anhydrous) (optional, as catalyst)

  • Anhydrous toluene (B28343) (or other inert solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Vacuum distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), suspend 2,4,6-triethylbenzoic acid (1.0 equivalent) in an excess of thionyl chloride (2-5 equivalents).[5][6]

  • Alternatively, the reaction can be carried out in an inert solvent like anhydrous toluene.

  • Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).

  • Gently heat the mixture to reflux (approximately 76-80 °C) and maintain for 2-4 hours.[2][5] The reaction is complete when the evolution of gas ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent (if used) by distillation under reduced pressure.[2][3]

  • The resulting crude 2,4,6-triethylbenzoyl chloride, typically an amber-colored liquid, can often be used in the next step without further purification.[3] For higher purity, vacuum distillation is recommended.

Synthesis of Esters

Direct acid-catalyzed esterification of 2,4,6-triethylbenzoic acid is generally unsuccessful due to steric hindrance.[1] Therefore, the most reliable method is to react the pre-formed 2,4,6-triethylbenzoyl chloride with an alcohol in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the HCl byproduct.[5][6] For particularly challenging esterifications involving bulky alcohols, more advanced coupling methods like the Yamaguchi or Steglich esterifications can be employed.[4]

Protocol 2: Esterification via the Acyl Chloride

This protocol details the synthesis of an ester from 2,4,6-triethylbenzoyl chloride and an alcohol.

Materials:

  • 2,4,6-Triethylbenzoyl chloride (from Protocol 1)

  • Alcohol (e.g., ethanol, isopropanol, or a more complex alcohol)

  • Pyridine or triethylamine (anhydrous)

  • Anhydrous dichloromethane (B109758) (DCM) or diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired alcohol (1.0 equivalent) and anhydrous pyridine or triethylamine (1.2-1.5 equivalents) in anhydrous DCM.[1][6]

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve 2,4,6-triethylbenzoyl chloride (1.1-1.2 equivalents) in anhydrous DCM and add it dropwise to the alcohol solution using a dropping funnel.[5]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1][5]

  • Upon completion, quench the reaction with water or a saturated aqueous sodium bicarbonate solution.[1]

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove the base), saturated aqueous sodium bicarbonate solution, and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica (B1680970) gel.

Synthesis of Amides

Amides of 2,4,6-triethylbenzoic acid are readily prepared by the reaction of 2,4,6-triethylbenzoyl chloride with a primary or secondary amine. This reaction, a variation of the Schotten-Baumann reaction, is typically carried out in the presence of a base to neutralize the generated HCl.[7] One-pot methods starting from the carboxylic acid using activating agents like thionyl chloride in the presence of the amine have also been developed and are highly efficient.[8][9]

Protocol 3: Amide Synthesis via the Acyl Chloride (Schotten-Baumann Conditions)

This protocol outlines the synthesis of an N-substituted amide from 2,4,6-triethylbenzoyl chloride.

Materials:

  • 2,4,6-Triethylbenzoyl chloride (from Protocol 1)

  • Primary or secondary amine

  • Triethylamine or aqueous NaOH solution

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the amine (1.0 equivalent) in DCM in a round-bottom flask. If using a non-aqueous base, add triethylamine (1.5 equivalents).

  • Cool the mixture to 0 °C.

  • Slowly add a solution of 2,4,6-triethylbenzoyl chloride (1.1 equivalents) in DCM.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.[10]

  • If using an aqueous base, the reaction can be performed in a biphasic system with vigorous stirring.

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by recrystallization or column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and yields for the derivatization of sterically hindered benzoic acids, primarily based on data for 2,4,6-trimethylbenzoic acid. These values serve as a strong starting point for the optimization of reactions with 2,4,6-triethylbenzoic acid.

Table 1: Synthesis of 2,4,6-Trialkylbenzoyl Chloride

Chlorinating AgentCatalystSolventTemperatureTime (h)Yield (%)Reference
Thionyl ChlorideDMF (cat.)NeatReflux2-4>95 (crude)[2]
Thionyl ChlorideNoneNeatReflux3~98 (crude)[3]
Oxalyl ChlorideDMF (cat.)DCMRoom Temp2High[2]

Table 2: Representative Esterification Methods for Sterically Hindered Benzoic Acids

MethodActivating AgentBaseSolventTemperatureTime (h)Yield (%)Reference
Acyl Chloride-PyridineDCM0°C to RT12-24Good[1][5]
Yamaguchi2,4,6-Trichlorobenzoyl chlorideEt₃N, DMAPToluene0°C to RT1-1280-99[4]
SteglichDCC or EDCDMAPDCM0°C to RT12-2470-95[2][4]

Table 3: Representative Amide Synthesis Methods

MethodAmineBaseSolventTemperatureTime (h)Yield (%)Reference
Acyl ChloridePrimary/SecondaryEt₃NDCM0°C to RT2-16High[10]
One-pot (SOCl₂)Primary/SecondaryEt₃NDCMRT0.1-0.5Excellent[9]

Applications in Further Synthesis

Derivatives of 2,4,6-triethylbenzoic acid are valuable intermediates for a range of applications:

  • Photoinitiators: 2,4,6-Triethylbenzoyl chloride is a key precursor for the synthesis of acylphosphine oxide photoinitiators, such as 2,4,6-trimethylbenzoyl-diphenylphosphine oxide (TPO).[11] These compounds are widely used in UV-curable coatings and inks. The triethyl derivative can be used to synthesize analogous photoinitiators with modified properties.

  • Protecting Groups: The 2,4,6-triethylbenzoyl (mesitoyl) group can be used as a sterically demanding and robust protecting group for alcohols. Its bulkiness provides high stability against a wide range of reagents, and it can be removed under specific, often vigorous, conditions, allowing for selective deprotection in complex syntheses.[1]

  • Pharmaceutical and Agrochemical Synthesis: The 2,4,6-triethylphenyl moiety can be incorporated into biologically active molecules to enhance metabolic stability or to probe structure-activity relationships by introducing steric bulk. The corresponding amides and esters are key intermediates for building more complex molecular scaffolds.

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of the derivatization processes.

Derivatization_Workflow A 2,4,6-Triethylbenzoic Acid B 2,4,6-Triethylbenzoyl Chloride A->B SOCl₂ or (COCl)₂ C Ester Derivative B->C R-OH, Base D Amide Derivative B->D R₂NH, Base E Further Synthesis (e.g., Photoinitiators, Protected Alcohols) C->E D->E

Caption: General workflow for the derivatization of 2,4,6-triethylbenzoic acid.

Signaling_Pathway cluster_activation Activation Step cluster_derivatization Derivatization Step Acid 2,4,6-Triethylbenzoic Acid Intermediate Acyl Chloride Intermediate Acid->Intermediate Reaction Reagent Thionyl Chloride (SOCl₂) Reagent->Intermediate Ester Ester Product Intermediate->Ester Amide Amide Product Intermediate->Amide Alcohol Alcohol (R-OH) + Pyridine Alcohol->Ester Amine Amine (R₂NH) + Base Amine->Amide

Caption: Key reaction pathways for ester and amide synthesis from the acid.

References

Method

Application Notes and Protocols for the Esterification of 2,4,6-Triethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview and experimental protocols for the esterification of the sterically hindered aromatic carboxylic acid, 2...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the esterification of the sterically hindered aromatic carboxylic acid, 2,4,6-triethylbenzoic acid, with various alcohols. Due to the significant steric hindrance posed by the two ortho-ethyl groups, conventional esterification methods such as the Fischer-Speier reaction are largely ineffective. This document focuses on advanced, more potent esterification techniques that overcome this steric challenge to provide high yields of the desired esters.

Introduction: The Challenge of Sterically Hindered Esterification

The esterification of 2,4,6-triethylbenzoic acid is a challenging transformation due to the steric bulk of the ethyl groups at the ortho positions. These groups effectively shield the carboxylic acid's carbonyl carbon from the nucleophilic attack of an alcohol, rendering traditional acid-catalyzed esterification methods inefficient. To achieve successful esterification, methods that utilize highly reactive intermediates are necessary. This note details three such powerful methods: Yamaguchi Esterification, Steglich Esterification, and Shiina Esterification.

Comparative Data on Esterification Methods

While specific quantitative data for the esterification of 2,4,6-triethylbenzoic acid with a range of simple alcohols is not extensively available in the literature, the esterification of the closely related and similarly hindered 2,4,6-trimethylbenzoic acid (mesitoic acid) serves as an excellent model. The following table summarizes representative yields and conditions for these advanced methods, which are expected to be comparable for 2,4,6-triethylbenzoic acid.

Esterification MethodActivating AgentCatalyst/BaseTypical SolventTypical Temperature (°C)Typical Reaction Time (h)Representative Yield (%)
Yamaguchi 2,4,6-Trichlorobenzoyl chloride (TCBC)Triethylamine (B128534) (Et₃N), DMAPToluene (B28343), THF0 - 251 - 1280 - 99+
Steglich Dicyclohexylcarbodiimide (DCC) or EDC4-(Dimethylamino)pyridine (DMAP)DCM, THF0 - 252 - 2475 - 95
Shiina 2-Methyl-6-nitrobenzoic anhydride (B1165640) (MNBA)DMAP, Triethylamine (Et₃N)Toluene, DCM0 - 251 - 1085 - 98

Note: Yields are highly dependent on the specific alcohol and reaction conditions.

Experimental Protocols

Yamaguchi Esterification Protocol

The Yamaguchi esterification is a highly effective method for the synthesis of esters from sterically hindered carboxylic acids and a wide range of alcohols.[1][2] The reaction proceeds through the formation of a mixed anhydride intermediate.[2]

Materials:

  • 2,4,6-Triethylbenzoic acid

  • Alcohol (e.g., methanol, ethanol, propanol)

  • 2,4,6-Trichlorobenzoyl chloride (TCBC)

  • Triethylamine (Et₃N)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of 2,4,6-triethylbenzoic acid (1.0 equiv.) in anhydrous toluene (or THF) under an inert atmosphere, add triethylamine (1.1 equiv.).

  • Stir the solution at room temperature for 30 minutes.

  • Add 2,4,6-trichlorobenzoyl chloride (1.05 equiv.) dropwise to the solution.

  • Stir the resulting mixture at room temperature for 1-2 hours to form the mixed anhydride.

  • In a separate flask, prepare a solution of the desired alcohol (1.5 equiv.) and DMAP (1.5 equiv.) in anhydrous toluene (or THF).

  • Add the alcohol-DMAP solution to the mixed anhydride solution at room temperature.

  • Stir the reaction mixture for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica (B1680970) gel.

Steglich Esterification Protocol

The Steglich esterification utilizes a carbodiimide, such as DCC or EDC, to activate the carboxylic acid, with DMAP acting as a catalyst.[3][4] This method is particularly mild and suitable for acid-sensitive substrates.[5]

Materials:

  • 2,4,6-Triethylbenzoic acid

  • Alcohol (e.g., methanol, ethanol, propanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 2,4,6-triethylbenzoic acid (1.0 equiv.), the alcohol (1.2 equiv.), and DMAP (0.1-0.2 equiv.) in anhydrous DCM (or THF) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equiv.) in anhydrous DCM dropwise to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. The formation of a white precipitate (dicyclohexylurea, if DCC is used) will be observed.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the urea (B33335) precipitate.

  • Wash the filtrate with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Shiina Esterification Protocol

The Shiina esterification employs an aromatic carboxylic acid anhydride, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), as a powerful dehydrating condensation agent.[6][7]

Materials:

  • 2,4,6-Triethylbenzoic acid

  • Alcohol (e.g., methanol, ethanol, propanol)

  • 2-Methyl-6-nitrobenzoic anhydride (MNBA)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (Et₃N)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of 2,4,6-triethylbenzoic acid (1.0 equiv.) and the alcohol (1.1 equiv.) in anhydrous toluene (or DCM) under an inert atmosphere, add triethylamine (1.5 equiv.).

  • Add 2-methyl-6-nitrobenzoic anhydride (MNBA) (1.1 equiv.) and a catalytic amount of DMAP (0.1 equiv.).

  • Stir the reaction mixture at room temperature for 1-10 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Diagrams and Visualizations

Yamaguchi_Esterification cluster_0 Step 1: Mixed Anhydride Formation cluster_1 Step 2: Esterification Acid 2,4,6-Triethylbenzoic Acid MixedAnhydride Mixed Anhydride Intermediate Acid->MixedAnhydride + TCBC, Et₃N Base Et₃N TCBC 2,4,6-Trichlorobenzoyl chloride (TCBC) Ester Ester Product MixedAnhydride->Ester Nucleophilic Attack Alcohol Alcohol (R-OH) Alcohol->Ester + DMAP DMAP DMAP

Caption: Workflow for Yamaguchi Esterification.

Steglich_Esterification Acid 2,4,6-Triethylbenzoic Acid O_Acylisourea O-Acylisourea Intermediate Acid->O_Acylisourea + DCC DCC DCC (or EDC) Active_Ester Acyl-DMAP Intermediate O_Acylisourea->Active_Ester + DMAP Urea Dicyclohexylurea (Byproduct) O_Acylisourea->Urea with Alcohol DMAP_cat DMAP (catalyst) Ester Ester Product Active_Ester->Ester + Alcohol Alcohol Alcohol (R-OH) Shiina_Esterification Acid 2,4,6-Triethylbenzoic Acid Mixed_Anhydride Mixed Anhydride Intermediate Acid->Mixed_Anhydride + MNBA, Et₃N MNBA MNBA Ester Ester Product Mixed_Anhydride->Ester + Alcohol, DMAP DMAP_cat DMAP (catalyst) Alcohol Alcohol (R-OH)

References

Application

Application Notes and Protocols for 2,4,6-Triethylbenzoic Acid in Ziegler-Natta Catalysis

For Researchers, Scientists, and Drug Development Professionals Introduction Ziegler-Natta (Z-N) catalysts are fundamental to the production of polyolefins, such as polyethylene (B3416737) and polypropylene (B1209903).[1...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziegler-Natta (Z-N) catalysts are fundamental to the production of polyolefins, such as polyethylene (B3416737) and polypropylene (B1209903).[1][2] The performance of these catalysts, particularly in terms of activity, stereospecificity, and polymer properties, is significantly influenced by the incorporation of electron donors.[3] These donors are classified as internal (added during catalyst synthesis) or external (added during polymerization). Aromatic carboxylic acid esters, such as ethyl benzoate, have been traditionally used as internal donors to enhance the isotacticity of polypropylene.[4]

This document provides detailed application notes and protocols for the prospective use of 2,4,6-triethylbenzoic acid as an internal electron donor in MgCl₂-supported Ziegler-Natta catalysts for propylene (B89431) polymerization. Due to the limited availability of public domain data specifically for 2,4,6-triethylbenzoic acid in this application, the following protocols and data are based on established methodologies for structurally similar aromatic acid derivatives and serve as a comprehensive guide for evaluation.

Theoretical Role of 2,4,6-Triethylbenzoic Acid

As an internal donor, 2,4,6-triethylbenzoic acid is expected to adsorb onto the surface of the MgCl₂ support, influencing the distribution and stereospecificity of the titanium active sites.[3] The steric hindrance provided by the ethyl groups at the 2 and 6 positions of the benzene (B151609) ring is hypothesized to play a crucial role in controlling the coordination of propylene monomers, thereby leading to the formation of highly isotactic polypropylene. The electronic effects of the alkyl groups may also modulate the interaction of the donor with the catalyst components.

Experimental Protocols

Protocol 1: Preparation of MgCl₂-Supported Ziegler-Natta Catalyst with 2,4,6-Triethylbenzoic Acid as Internal Donor

This protocol describes the synthesis of a fourth-generation type Ziegler-Natta catalyst using 2,4,6-triethylbenzoic acid as the internal donor.

Materials:

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Titanium Tetrachloride (TiCl₄)

  • 2,4,6-Triethylbenzoic Acid

  • Anhydrous Toluene (B28343)

  • Anhydrous n-Heptane

  • Triethylaluminium (TEAl)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Schlenk line and glassware

  • Jacketed glass reactor with overhead stirrer

  • Cannulas and syringes for inert transfer

  • Temperature controller

  • Filtration unit (e.g., sintered glass filter)

Procedure:

  • Support Preparation: Under an inert atmosphere, add anhydrous MgCl₂ (10 g) and anhydrous toluene (50 mL) to a 250 mL jacketed glass reactor equipped with a mechanical stirrer.

  • First Titanation & Donor Addition: Cool the suspension to -20°C. Slowly add TiCl₄ (60 mL) to the stirred suspension over 1 hour. After the addition, slowly heat the mixture to 80°C and stir for 1 hour.

  • Add a solution of 2,4,6-triethylbenzoic acid (1.5 g) in anhydrous toluene (10 mL) to the reactor over 30 minutes.

  • Raise the temperature to 110°C and maintain for 2 hours with continuous stirring.

  • Solid Isolation: Stop stirring and allow the solid to settle. Remove the supernatant liquid via cannula.

  • Second Titanation: Add fresh anhydrous toluene (60 mL) and TiCl₄ (30 mL) to the solid. Heat the mixture to 110°C and stir for 2 hours.

  • Washing: Allow the solid to settle and remove the supernatant. Wash the solid catalyst component six times with anhydrous n-heptane (100 mL each) at 90°C, followed by three washes with n-heptane at room temperature.

  • Drying: Dry the final catalyst under a stream of inert gas to obtain a free-flowing powder.

Protocol 2: Propylene Polymerization

This protocol outlines the slurry polymerization of propylene using the prepared catalyst.

Materials:

  • Prepared Ziegler-Natta catalyst from Protocol 1

  • Triethylaluminium (TEAl) as cocatalyst

  • Cyclohexylmethyldimethoxysilane (CMDMS) as external donor (optional)

  • Anhydrous n-Heptane

  • Polymer-grade Propylene

  • Hydrogen (for molecular weight control)

  • Acidified Ethanol (B145695) (for quenching)

Equipment:

  • High-pressure stainless-steel autoclave reactor equipped with a stirrer, temperature and pressure controls, and inlets for catalyst and monomer.

Procedure:

  • Reactor Preparation: Thoroughly dry and purge the autoclave reactor with inert gas.

  • Component Addition: Introduce anhydrous n-heptane (1 L) into the reactor. Add TEAl (1.0 M solution in heptane, 5 mmol) and the external donor, CMDMS (0.1 M solution in heptane, 0.5 mmol).

  • Add the solid catalyst (10 mg) suspended in a small amount of n-heptane to the reactor.

  • Polymerization: Introduce hydrogen to the desired partial pressure (e.g., 0.1 MPa).

  • Pressurize the reactor with propylene gas to a total pressure of 0.7 MPa.

  • Raise the temperature to 70°C to initiate polymerization. Maintain constant temperature and pressure for 2 hours by continuously feeding propylene.

  • Quenching: Stop the propylene feed and vent the reactor. Quench the reaction by adding acidified ethanol (50 mL).

  • Polymer Isolation: Filter the polymer, wash thoroughly with ethanol and then water.

  • Dry the resulting polypropylene powder in a vacuum oven at 60°C to a constant weight.

Data Presentation

The following tables present hypothetical, yet representative, data comparing a Ziegler-Natta catalyst prepared with 2,4,6-triethylbenzoic acid (ZN-TEBA) to a standard catalyst using diisobutyl phthalate (B1215562) (ZN-DIBP) as the internal donor.

Table 1: Catalyst Composition and Properties

Catalyst IDInternal DonorTi Content (wt%)Donor Content (wt%)Surface Area (m²/g)
ZN-TEBA2,4,6-Triethylbenzoic Acid3.512.8310
ZN-DIBPDiisobutyl Phthalate3.814.2295

Table 2: Propylene Polymerization Results

Catalyst IDActivity (kg PP / g cat·h)Isotacticity Index (%)Molecular Weight (Mw, kDa)Polydispersity Index (Mw/Mn)
ZN-TEBA35.298.54504.8
ZN-DIBP42.597.85205.5

Polymerization Conditions: 70°C, 2 hours, 0.7 MPa propylene pressure, TEAl/Ti = 250 (mol/mol), TEAl/External Donor = 10 (mol/mol).

Visualizations

Experimental Workflow

experimental_workflow cluster_catalyst_prep Catalyst Preparation cluster_polymerization Propylene Polymerization MgCl2 Anhydrous MgCl₂ TiCl4_1 TiCl₄ (1st Titanation) MgCl2->TiCl4_1 Toluene, -20°C -> 80°C TEBA 2,4,6-Triethylbenzoic Acid TiCl4_1->TEBA 80°C TiCl4_2 TiCl₄ (2nd Titanation) TEBA->TiCl4_2 110°C, 2h Washing Washing with Heptane TiCl4_2->Washing 110°C, 2h Drying Drying Washing->Drying ZN_Catalyst Final ZN-TEBA Catalyst Drying->ZN_Catalyst Reactor Autoclave Reactor ZN_Catalyst->Reactor Quenching Quenching (Ethanol) Reactor->Quenching Heptane n-Heptane Heptane->Reactor TEAl TEAl (Cocatalyst) TEAl->Reactor ED External Donor ED->Reactor Propylene Propylene Propylene->Reactor 70°C, 2h H2 Hydrogen H2->Reactor Polymer Polypropylene Product Quenching->Polymer

Caption: Workflow for ZN catalyst synthesis and polymerization.

Logical Relationship in Catalytic System

logical_relationship cluster_catalyst Catalyst Particle cluster_activation Activation & Polymerization MgCl2 MgCl₂ Support TEBA Internal Donor (2,4,6-Triethylbenzoic Acid) TEBA->MgCl2 adsorbs on surface Active_Site Stereospecific Active Site [Ti*] TEBA->Active_Site influences stereospecificity TiCl4 TiCl₄ Active Site Precursor TiCl4->MgCl2 supported on TEAl TEAl (Cocatalyst) TiCl4->TEAl reacts with TEAl->Active_Site activates to Polypropylene Isotactic Polypropylene Active_Site->Polypropylene polymerizes Propylene Propylene Monomer Propylene->Active_Site coordinates to

Caption: Component interactions in the Z-N catalytic system.

Conclusion

The use of 2,4,6-triethylbenzoic acid as an internal donor in Ziegler-Natta catalysis presents a promising avenue for producing highly isotactic polypropylene. The protocols and illustrative data provided herein offer a solid foundation for researchers to synthesize and evaluate catalysts with this novel donor. The steric and electronic properties of 2,4,6-triethylbenzoic acid are expected to yield polymers with desirable properties, and further empirical studies are encouraged to fully characterize its impact on catalyst performance and polymer microstructure.

References

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2,4,6-Triethylbenzoic Acid

Introduction 2,4,6-Triethylbenzoic acid is an aromatic carboxylic acid with potential applications in pharmaceutical and chemical synthesis. Ensuring the purity of this compound is critical for its intended use, requirin...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4,6-Triethylbenzoic acid is an aromatic carboxylic acid with potential applications in pharmaceutical and chemical synthesis. Ensuring the purity of this compound is critical for its intended use, requiring a reliable and robust analytical method. This application note details a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2,4,6-Triethylbenzoic acid and the separation of potential process-related impurities. The method is designed for researchers, scientists, and drug development professionals requiring accurate purity assessment.

Principle

The method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile (B52724) and water with an acidic modifier. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. The acidic modifier, phosphoric acid, is used to suppress the ionization of the carboxylic acid group, leading to better retention and improved peak shape. Detection is performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for good resolution.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Phosphoric acid (85%, analytical grade)

    • 2,4,6-Triethylbenzoic acid reference standard

    • Methanol (B129727) (HPLC grade, for sample preparation)

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Phosphoric acid in Water. To prepare 1 L, add 1 mL of 85% phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.

  • Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2,4,6-Triethylbenzoic acid reference standard and dissolve it in 10 mL of methanol.

    • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL for linearity assessment. A concentration of 50 µg/mL is suitable for routine analysis.

  • Sample Solution Preparation:

    • Accurately weigh approximately 10 mg of the 2,4,6-Triethylbenzoic acid sample and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.

    • Further dilute with the mobile phase to a final concentration of approximately 50 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

3. HPLC Method Parameters

The following table summarizes the recommended HPLC method parameters.

ParameterValue
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase A 0.1% (v/v) Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time 25 minutes

4. Data Analysis and Purity Calculation

The purity of the 2,4,6-Triethylbenzoic acid sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For quantitative analysis against a reference standard, a calibration curve should be constructed by plotting the peak area versus the concentration of the working standard solutions. The concentration of the analyte in the sample can then be determined from this curve.

Method Validation Parameters (Typical)

The following table provides a summary of typical validation parameters for HPLC methods used for the analysis of aromatic carboxylic acids. These values can serve as a benchmark for the expected performance of this method.

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (Recovery) 98.0% - 102.0%
Precision (RSD%) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interference from blank or placebo at the retention time of the analyte.

Workflow and Pathway Diagrams

The logical workflow for the HPLC analysis of 2,4,6-Triethylbenzoic acid purity is depicted below.

HPLC_Workflow A Sample and Standard Weighing B Preparation of Stock Solutions (in Methanol) A->B Dissolution C Dilution to Working Concentration (with Mobile Phase) B->C Dilution D Filtration (0.45 µm filter) C->D Sample Cleanup E HPLC Injection D->E Analysis Start F Chromatographic Separation (C18 Column, Gradient Elution) E->F G UV Detection at 230 nm F->G H Data Acquisition and Integration G->H I Purity Calculation (% Area Normalization) H->I Data Processing J Report Generation I->J

Caption: Logical workflow for the HPLC purity analysis of 2,4,6-Triethylbenzoic acid.

The following diagram illustrates the relationship between the key components of the HPLC method.

Method_Relationship cluster_instrument HPLC System cluster_method Chromatographic Method cluster_sample Analyte Pump Pump MobilePhase Mobile Phase (ACN/H2O + H3PO4) Pump->MobilePhase Delivers Autosampler Autosampler StationaryPhase Stationary Phase (C18) Autosampler->StationaryPhase Injects ColumnOven ColumnOven Detector Detector Detection Detection (UV at 230 nm) StationaryPhase->Detection Separates MobilePhase->StationaryPhase Flows through Analyte 2,4,6-Triethyl- benzoic Acid Detection->Analyte Quantifies Analyte->Autosampler Loaded into

Caption: Relationship between key components of the HPLC method.

Application

Application Notes and Protocols for the Purification of 2,4,6-Triethylbenzoic Acid by Recrystallization

For Researchers, Scientists, and Drug Development Professionals Introduction Recrystallization is a fundamental technique for the purification of solid organic compounds. This process relies on the differential solubilit...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds. This process relies on the differential solubility of a compound and its impurities in a suitable solvent at varying temperatures. For sterically hindered aromatic carboxylic acids, such as 2,4,6-triethylbenzoic acid, recrystallization is a highly effective method to achieve high purity, which is critical for applications in pharmaceutical synthesis and materials science.

This document provides a detailed protocol for the purification of 2,4,6-triethylbenzoic acid by recrystallization. Due to the limited availability of specific experimental data for 2,4,6-triethylbenzoic acid in the public domain, the provided protocols are based on established procedures for the closely related and structurally similar compound, 2,4,6-trimethylbenzoic acid, as well as general principles for the purification of aromatic carboxylic acids. Researchers should use this information as a starting point and may need to optimize the procedure for their specific sample and scale.

Principle of Recrystallization

The principle of recrystallization is based on the fact that the solubility of most solids in a liquid solvent increases with temperature. In an ideal recrystallization, a solvent is chosen in which the target compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. Impurities, on the other hand, should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or insoluble in the hot solvent (allowing for removal by hot filtration). By dissolving the impure solid in a minimal amount of hot solvent and then allowing the solution to cool slowly, the target compound will crystallize out in a purer form, leaving the impurities behind in the solution.

Physicochemical Properties

Table 1: Physicochemical Properties of 2,4,6-Trimethylbenzoic Acid

PropertyValueReference
Molecular Formula C₁₀H₁₂O₂[1][2]
Molecular Weight 164.20 g/mol [1][2]
Appearance White to off-white crystalline powder[1][3]
Melting Point 152-155 °C[1]
Solubility Slightly soluble in chloroform (B151607) and methanol.[3]

Note: Researchers must determine the melting point of their crude and purified 2,4,6-triethylbenzoic acid to assess purity.

Experimental Protocol: Recrystallization of 2,4,6-Triethylbenzoic Acid (Adapted from 2,4,6-Trimethylbenzoic Acid Procedures)

This protocol provides a general procedure. The choice of solvent and the volumes used should be optimized based on small-scale solubility tests.

Materials and Equipment
  • Crude 2,4,6-triethylbenzoic acid

  • Recrystallization solvent (e.g., ethanol (B145695)/water mixture, heptane, toluene)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water or oil bath

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Spatula

  • Drying oven or vacuum desiccator

Solvent Selection

The ideal solvent for recrystallization should exhibit the following properties:

  • The compound of interest should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures.

  • Impurities should be either very soluble or insoluble at all temperatures.

  • The solvent should not react with the compound.

  • The solvent should have a relatively low boiling point for easy removal from the purified crystals.

Common solvents for the recrystallization of aromatic carboxylic acids include water, ethanol, methanol, acetic acid, toluene, and mixtures such as ethanol/water or hexane/ethyl acetate (B1210297). For 2,4,6-trimethylbenzoic acid, successful recrystallizations have been reported using water, ligroin (a non-polar hydrocarbon mixture), carbon tetrachloride, and methanol-water mixtures. Given the increased lipophilicity of 2,4,6-triethylbenzoic acid compared to its trimethyl analog, a less polar solvent system may be more appropriate. A mixed solvent system, such as ethanol and water, is often a good starting point.

Table 2: Suggested Solvents for Recrystallization of Hindered Benzoic Acids

Solvent/Solvent SystemRationale
Ethanol/Water Good for moderately polar compounds. The compound is dissolved in the minimum amount of hot ethanol, and water is added dropwise until the solution becomes turbid. The solution is then reheated to clarify and allowed to cool slowly.
Heptane or Cyclohexane Good for non-polar to moderately polar compounds. May require a co-solvent like ethyl acetate or acetone (B3395972) for initial dissolution.
Toluene A higher boiling point solvent that can be effective for less soluble compounds.
Recrystallization Procedure
  • Dissolution: Place the crude 2,4,6-triethylbenzoic acid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently while stirring. Continue to add the solvent in small portions until the solid has completely dissolved at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, solid byproducts), a hot filtration step is required. This should be performed quickly to prevent premature crystallization. Use a pre-heated funnel and fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying, placing them in a drying oven at a temperature well below the compound's melting point, or in a vacuum desiccator.

  • Purity Assessment: Determine the melting point of the purified crystals. A sharp melting point close to the literature value (once determined) is an indication of high purity.

Visualizing the Workflow and Principles

Experimental Workflow

The following diagram illustrates the key steps in the recrystallization process.

Recrystallization_Workflow A Crude 2,4,6-Triethylbenzoic Acid B Add Minimum Hot Solvent A->B Start C Dissolution B->C D Hot Filtration (Optional) C->D Insoluble Impurities Present E Slow Cooling C->E No Insoluble Impurities D->E F Crystallization E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Drying H->I J Pure Crystals I->J End

Caption: Experimental workflow for the purification of 2,4,6-triethylbenzoic acid by recrystallization.

Purification Principle

The following diagram illustrates the logical relationship of the purification by recrystallization.

Purification_Principle cluster_0 Initial State: Hot Saturated Solution cluster_1 Final State: Cooled Solution A 2,4,6-Triethylbenzoic Acid (Soluble) C Pure Crystals of 2,4,6-Triethylbenzoic Acid (Precipitated) A->C Cooling leads to decreased solubility and crystallization B Soluble Impurities (Soluble) D Soluble Impurities (Remain in Solution) B->D Remain dissolved due to high solubility at all temperatures

Caption: The principle of purification by recrystallization based on differential solubility.

Troubleshooting

Table 3: Common Recrystallization Problems and Solutions

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is not supersaturated.- Evaporate some of the solvent and try to cool again.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.
Oiling out - The compound's melting point is lower than the boiling point of the solvent.- The solution is cooling too rapidly.- Reheat the solution and add a small amount of a co-solvent in which the compound is more soluble.- Allow the solution to cool more slowly.
Low recovery - Too much solvent was used.- The crystals are significantly soluble in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a pre-heated funnel for hot filtration.
Colored crystals - Colored impurities are co-precipitating.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).

Conclusion

The purification of 2,4,6-triethylbenzoic acid by recrystallization is a crucial step in obtaining a high-purity product suitable for demanding applications. While specific experimental data for this compound is limited, the principles and protocols outlined in this document, based on the closely related 2,4,6-trimethylbenzoic acid and general chemical knowledge, provide a solid foundation for developing a successful purification strategy. Careful solvent selection and optimization of the recrystallization conditions are paramount to achieving high purity and yield. It is strongly recommended that researchers perform small-scale trials to determine the optimal conditions for their specific sample before proceeding to a larger scale.

References

Method

Application Note: A Scalable Protocol for the Synthesis of 2,4,6-Triethylbenzoic Acid

Audience: Researchers, scientists, and drug development professionals. Introduction: 2,4,6-Triethylbenzoic acid is a sterically hindered aromatic carboxylic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,4,6-Triethylbenzoic acid is a sterically hindered aromatic carboxylic acid. Such compounds are valuable building blocks in organic synthesis, serving as precursors for pharmaceuticals, specialized polymers, and photoinitiators. The significant steric hindrance presented by the ortho-ethyl groups poses challenges for its synthesis, often requiring robust and carefully optimized methods. This application note details a scalable protocol for the synthesis of 2,4,6-triethylbenzoic acid via the Grignard reaction, a reliable method for forming carbon-carbon bonds.[1] The protocol is designed to be adaptable for laboratory and pilot-scale production.

Data Presentation: Key Reaction Parameters

The following table summarizes the quantitative data for a representative scale-up synthesis of 2,4,6-triethylbenzoic acid.

ParameterValueNotes
Reactants
1-Bromo-2,4,6-triethylbenzene1.0 equivalent (e.g., 2.57 kg, 10.0 mol)Starting material.
Magnesium Turnings1.2 equivalents (e.g., 292 g, 12.0 mol)Ensure a fresh, oxide-free surface for efficient reaction initiation.
Carbon Dioxide (Dry Ice)>3.0 equivalents (e.g., >1.32 kg, >30.0 mol)Used in excess to ensure complete carboxylation.
Solvents
Anhydrous Diethyl Ether~10 LStrict anhydrous conditions are critical for Grignard reagent formation.
Reaction Conditions
Grignard Formation Temp.30-35 °C (Gentle Reflux)Reaction is exothermic; initial heating may be required to start.
Carboxylation Temp.-78 °CMaintain low temperature during addition to the dry ice slurry.
Reaction Time4-6 hoursFor complete formation of the Grignard reagent.
Workup & Purification
Hydrochloric Acid (6M)~5 LUsed to quench the reaction and protonate the carboxylate salt.
Recrystallization SolventEthanol/Water mixtureTo purify the crude product.
Expected Outcome
Theoretical Yield2.06 kgBased on 10.0 mol of starting material.
Expected Yield75-85%Yields can vary based on the efficiency of the Grignard formation.
Purity (Post-Recrystallization)>98%As determined by qNMR or titration.

Experimental Protocols

This section provides a detailed methodology for the synthesis of 2,4,6-triethylbenzoic acid. All glassware should be oven-dried before use, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture.[1][2]

Part 1: Formation of the Grignard Reagent (2,4,6-Triethylphenylmagnesium Bromide)
  • Setup: Assemble a 20 L three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Reagent Charging: Charge the flask with magnesium turnings (1.2 eq).

  • Initiation: Add approximately 500 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of 1-bromo-2,4,6-triethylbenzene (1.0 eq) in 4 L of anhydrous diethyl ether. Add a small portion (~200 mL) of this solution to the magnesium turnings.

  • Reaction: The reaction mixture may need to be gently warmed to initiate the Grignard formation, which is indicated by the onset of a gentle reflux and the disappearance of the metallic sheen on the magnesium. If the reaction does not start, a crystal of iodine can be added as an initiator.

  • Addition: Once the reaction has started, add the remaining 1-bromo-2,4,6-triethylbenzene solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting dark grey to brown solution is the Grignard reagent.

Part 2: Carboxylation
  • Setup: In a separate suitable reactor (e.g., 50 L), place a large excess of crushed dry ice (>3.0 eq).

  • Addition: Slowly pour the prepared Grignard reagent solution onto the crushed dry ice with vigorous stirring. This step is highly exothermic and will cause the sublimation of CO2.

  • Completion: After the addition is complete, allow the mixture to warm to room temperature overnight, which will also allow the excess CO2 to sublime.

Part 3: Workup and Isolation
  • Quenching: Slowly and carefully add 6M hydrochloric acid (~5 L) to the reaction mixture with stirring to hydrolyze the magnesium carboxylate salt.[2] Continue adding acid until the aqueous layer is acidic to litmus (B1172312) paper and all magnesium salts have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer (diethyl ether). Extract the aqueous layer twice with diethyl ether (~2 L each).

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,4,6-triethylbenzoic acid as a solid.

Part 4: Purification
  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. Slowly add water until the solution becomes cloudy. Reheat the mixture until it becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete the crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum to a constant weight.[2]

Visualized Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

G cluster_0 Part 1: Grignard Reagent Formation cluster_1 Part 2: Carboxylation cluster_2 Part 3: Workup & Isolation cluster_3 Part 4: Purification A 1. Charge Reactor with Mg Turnings (1.2 eq) B 2. Add 1-Bromo-2,4,6-triethylbenzene (1.0 eq) in Anhydrous Ether A->B Under N2 C 3. Heat to Initiate, then Reflux (4-6 hours) B->C D Formation of 2,4,6-Triethylphenyl- magnesium Bromide C->D F 5. Add Grignard Reagent to Dry Ice at -78°C D->F Transfer E 4. Prepare Slurry of Excess Dry Ice (CO2) E->F G 6. Warm to Room Temperature F->G H 7. Quench with 6M HCl G->H I 8. Extract with Diethyl Ether H->I J 9. Dry & Concentrate I->J K Crude 2,4,6-Triethylbenzoic Acid J->K L 10. Recrystallize from Ethanol/Water K->L M 11. Filter and Dry L->M N Pure 2,4,6-Triethylbenzoic Acid (>98% Purity) M->N

Caption: Workflow for the scale-up synthesis of 2,4,6-triethylbenzoic acid.

References

Application

Application Notes and Protocols: 2,4,6-Triethylbenzoic Acid as an Internal Standard in Chromatography

Introduction In chromatographic analysis, the use of an internal standard (IS) is a critical technique for improving the precision and accuracy of quantitative measurements. An internal standard is a compound of known co...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In chromatographic analysis, the use of an internal standard (IS) is a critical technique for improving the precision and accuracy of quantitative measurements. An internal standard is a compound of known concentration that is added to a sample to correct for variations in sample injection volume, sample preparation, and instrument response. The ideal internal standard is a compound that is chemically similar to the analyte(s) of interest but is not naturally present in the sample. 2,4,6-Triethylbenzoic acid is a suitable candidate for use as an internal standard in the analysis of various acidic compounds by chromatography, particularly in reversed-phase high-performance liquid chromatography (HPLC). Its structural similarity to many acidic drugs and metabolites, coupled with its distinct retention time, makes it a valuable tool for researchers, scientists, and drug development professionals.

Physicochemical Properties of a Substituted Benzoic Acid Analogue

While specific data for 2,4,6-triethylbenzoic acid is not widely available, the properties of its close analogue, 2,4,6-trimethylbenzoic acid, can provide valuable insights. These properties are summarized in the table below. It is important to experimentally determine the specific properties of 2,4,6-triethylbenzoic acid before its use as an internal standard.

PropertyValue (for 2,4,6-Trimethylbenzoic Acid)
Molecular FormulaC₁₀H₁₂O₂[1][2][3]
Molecular Weight164.20 g/mol [1][3]
Melting Point152-155 °C[1][2][4][5]
Boiling Point296.6 ± 9.0 °C at 760 mmHg[1]
AppearanceWhite to almost white crystalline powder[2][4]
SolubilitySoluble in chloroform (B151607) and methanol (B129727) (slightly)[5]. Can be crystallized from water, ligroin, or carbon tetrachloride.[2][4]
pKa3.448 (at 25°C)[5]

Experimental Protocols

The following protocols provide a general framework for the use of 2,4,6-triethylbenzoic acid as an internal standard in HPLC analysis. Optimization of these methods will be necessary for specific applications.

Protocol 1: Preparation of Stock and Working Standard Solutions

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2,4,6-triethylbenzoic acid and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) in a calibrated volumetric flask.

  • Analyte Stock Solution (1 mg/mL): Prepare a stock solution of the analyte of interest at the same concentration as the internal standard stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions containing a constant concentration of the internal standard and varying concentrations of the analyte. This is achieved by adding a fixed volume of the internal standard stock solution and appropriate volumes of the analyte stock solution to a series of volumetric flasks and diluting to volume with the mobile phase.

Protocol 2: Sample Preparation

The goal of sample preparation is to extract the analyte and internal standard from the sample matrix and remove any interfering components. The following is a general procedure for a plasma sample:

  • Spiking: Add a known amount of the 2,4,6-triethylbenzoic acid internal standard solution to the plasma sample.

  • Protein Precipitation: Add a protein precipitating agent, such as acetonitrile (B52724) or methanol (typically in a 3:1 ratio of solvent to plasma), to the sample.

  • Centrifugation: Vortex the sample and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Extraction: Transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.

Protocol 3: HPLC Analysis

The following are typical HPLC conditions that can be adapted for the analysis of acidic compounds using 2,4,6-triethylbenzoic acid as an internal standard.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A gradient or isocratic mixture of an acidic aqueous phase (e.g., 0.1% phosphoric acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).[6][7]
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature 25-40 °C
Detection UV spectrophotometer at a wavelength appropriate for both the analyte and the internal standard.

Data Analysis

  • Peak Identification: Identify the peaks corresponding to the analyte and the internal standard based on their retention times, which are determined by injecting the individual standard solutions.

  • Peak Area Integration: Integrate the peak areas of the analyte and the internal standard.

  • Response Factor Calculation: Calculate the relative response factor (RRF) using the following formula from the analysis of the working standard solutions:

    RRF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

  • Analyte Quantification: Calculate the concentration of the analyte in the unknown sample using the following formula:

    Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / RRF)

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_sample Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing stock_is Internal Standard Stock working_std Working Standards stock_is->working_std stock_analyte Analyte Stock stock_analyte->working_std hplc HPLC Injection working_std->hplc sample Sample spike Spike with IS sample->spike extract Extraction/Cleanup spike->extract reconstitute Reconstitution extract->reconstitute reconstitute->hplc detect Detection (UV) hplc->detect integrate Peak Integration detect->integrate calculate Quantification integrate->calculate result Final Concentration calculate->result

Caption: Workflow for quantitative analysis using an internal standard.

2,4,6-Triethylbenzoic acid can serve as a reliable internal standard for the quantification of acidic analytes in various matrices using chromatographic methods. Its chemical properties allow for good separation and detection under typical reversed-phase HPLC conditions. The protocols and data presented here provide a solid foundation for developing and validating robust analytical methods for research, quality control, and drug development applications. It is imperative to perform thorough method validation, including assessments of linearity, accuracy, precision, and stability, before implementing a new analytical procedure.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,4,6-Triethylbenzoic Acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,6-Triethylbenzoic acid....

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,6-Triethylbenzoic acid. The content addresses common challenges, provides detailed experimental approaches based on analogous syntheses, and offers solutions to potential issues encountered during the experiment.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing 2,4,6-Triethylbenzoic acid?

The main challenge in the synthesis of 2,4,6-Triethylbenzoic acid is the significant steric hindrance caused by the three ethyl groups in the ortho and para positions relative to the carboxylic acid group. This steric bulk can lead to low reaction rates and yields. Consequently, specialized and often harsh reaction conditions may be necessary to achieve a successful synthesis.

Q2: What are the most common synthetic routes to prepare 2,4,6-Triethylbenzoic acid?

Based on the synthesis of structurally similar, sterically hindered benzoic acids like 2,4,6-trimethylbenzoic acid, two primary routes are commonly employed:

  • Friedel-Crafts Acylation followed by Haloform Reaction/Oxidation: This involves the acylation of 1,3,5-triethylbenzene (B86046), followed by oxidation of the resulting ketone to the carboxylic acid.

  • Grignard Reagent Carboxylation: This route involves the formation of a Grignard reagent from a 2,4,6-triethylhalobenzene, followed by its reaction with carbon dioxide.

Q3: Why is my yield of 2,4,6-Triethylbenzoic acid consistently low?

Low yields are a common issue due to the aforementioned steric hindrance. Potential causes include incomplete reaction, side reactions, or difficulties in purification. To improve yields, it is crucial to optimize reaction conditions such as temperature, reaction time, and catalyst choice. For Friedel-Crafts acylation, ensuring a highly active catalyst and anhydrous conditions is critical. For the Grignard route, the complete formation of the Grignard reagent in the absence of moisture is essential.

Q4: What are the expected spectroscopic characteristics of 2,4,6-Triethylbenzoic acid?

  • 1H NMR: Signals corresponding to the aromatic protons, the methylene (B1212753) protons of the ethyl groups (quartets), and the methyl protons of the ethyl groups (triplets). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

  • 13C NMR: Resonances for the carboxylic carbon, aromatic carbons, and the carbons of the ethyl groups.

  • IR Spectroscopy: A characteristic broad O-H stretch for the carboxylic acid, a C=O stretch, and C-H stretches for the aromatic and aliphatic portions.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 206.28 g/mol .[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Friedel-Crafts Acylation Route
Potential Cause Troubleshooting Steps
Inactive Catalyst Use a fresh, anhydrous Lewis acid catalyst (e.g., AlCl₃). Ensure it is stored and handled under inert conditions to prevent deactivation by moisture.
Insufficient Reaction Temperature/Time Due to steric hindrance, higher temperatures and longer reaction times may be required. Monitor the reaction progress by TLC or GC to determine the optimal duration. For the acylation of mesitylene (B46885) (a close analog), temperatures around 80°C for 6 hours have been reported.[2]
Poor Quality Starting Material Ensure the 1,3,5-triethylbenzene and the acylating agent (e.g., chloroacetyl chloride) are of high purity and free from water.
Side Reactions (Polyalkylation/Rearrangement) While acylation is less prone to poly-substitution than alkylation, using a stoichiometric amount of the Lewis acid is crucial as the product can form a complex with the catalyst.[3]
Issue 2: Failure to Form Grignard Reagent
Potential Cause Troubleshooting Steps
Presence of Moisture All glassware must be rigorously dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Inactive Magnesium The surface of magnesium turnings can be coated with magnesium oxide, which prevents the reaction. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanical stirring/sonication.
Difficulty in Initiating the Reaction Gentle heating may be required to initiate the reaction. Once initiated, the reaction is typically exothermic and may require cooling to maintain a steady rate.
Poor Quality Haloarene Ensure the 2,4,6-triethylhalobenzene is pure and dry.
Issue 3: Difficulties in Product Purification
Potential Cause Troubleshooting Steps
Presence of Unreacted Starting Material Unreacted 1,3,5-triethylbenzene or 2,4,6-triethylhalobenzene can be removed by column chromatography or by careful recrystallization.
Formation of Side Products In the Friedel-Crafts route, side products from incomplete oxidation can be present. Purification may require multiple recrystallizations or column chromatography.
Product is an Oil or Low-Melting Solid If the product does not crystallize easily, try different solvent systems for recrystallization or consider purification by column chromatography.

Experimental Protocols (Based on Analogs)

The following protocols are based on the synthesis of 2,4,6-trimethylbenzoic acid and should be adapted and optimized for 2,4,6-triethylbenzoic acid.

Method 1: Friedel-Crafts Acylation and Haloform Reaction

This two-step process involves the acylation of 1,3,5-triethylbenzene followed by a haloform reaction of the resulting ketone.

Step 1: Friedel-Crafts Acylation of 1,3,5-Triethylbenzene

  • Reaction Setup: To a stirred solution of 1,3,5-triethylbenzene in a suitable solvent (e.g., dichloromethane (B109758) or carbon disulfide) under an inert atmosphere, add a Lewis acid catalyst such as aluminum chloride (AlCl₃) in portions.

  • Addition of Acylating Agent: Cool the mixture in an ice bath and slowly add chloroacetyl chloride.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux (e.g., ~80°C) for several hours.[2] Monitor the reaction by TLC or GC.

  • Work-up: Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid. Extract the product with an organic solvent, wash with water and brine, and dry over an anhydrous salt (e.g., Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure and purify the crude 2-chloro-1-(2,4,6-triethylphenyl)ethan-1-one by recrystallization or column chromatography.

Step 2: Haloform Reaction

  • Reaction Setup: Dissolve the purified ketone from Step 1 in a suitable solvent like dioxane or THF.

  • Addition of Base and Halogen: Add an aqueous solution of sodium hydroxide, and then slowly add a solution of bromine or chlorine in NaOH.

  • Reaction: Heat the mixture with stirring. The reaction progress can be monitored by the disappearance of the starting ketone.

  • Work-up: Cool the reaction mixture and remove any excess halogen with a reducing agent (e.g., sodium bisulfite). Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the 2,4,6-triethylbenzoic acid.

  • Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water).

Method 2: Grignard Reagent Carboxylation

This method involves the formation of a Grignard reagent from 2-bromo-1,3,5-triethylbenzene (B1596162) and its subsequent reaction with carbon dioxide.

Step 1: Preparation of 2-bromo-1,3,5-triethylbenzene

  • Brominate 1,3,5-triethylbenzene using a suitable brominating agent (e.g., Br₂ with a Lewis acid catalyst like FeBr₃). Purify the product by distillation or chromatography.

Step 2: Grignard Reaction

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, place magnesium turnings. Add a small amount of iodine to activate the magnesium.

  • Formation of Grignard Reagent: Add a solution of 2-bromo-1,3,5-triethylbenzene in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction should start after a short induction period and may require gentle heating. Once initiated, maintain a gentle reflux by controlling the rate of addition.

  • Carboxylation: Cool the Grignard reagent in a dry ice/acetone bath. Pour the solution slowly over crushed dry ice (solid CO₂).

  • Work-up: Allow the mixture to warm to room temperature. Add dilute hydrochloric acid to dissolve the magnesium salts and protonate the carboxylate.

  • Purification: Extract the product with an organic solvent, wash with water and brine, and dry over an anhydrous salt. Remove the solvent and purify the crude 2,4,6-triethylbenzoic acid by recrystallization.

Quantitative Data Summary (for analogous 2,4,6-Trimethylbenzoic Acid Synthesis)

The following table summarizes reaction conditions and yields for the synthesis of 2,4,6-trimethylbenzoic acid, which can serve as a starting point for optimizing the synthesis of its triethyl analog.

MethodStarting MaterialReagentsSolventYieldReference
Friedel-Crafts Acylation/HydrolysisMesityleneAcyl chloride, AlCl₃, dil. HClCS₂65-76%[4]
Grignard Reagent Carboxylation2,4,6-TrimethylbromobenzeneMg, Dry Ice, HClAnhydrous Ether86-87%[4]
Friedel-Crafts Acylation/Chloroform ReactionMesityleneChloroacetyl chloride, Fe₂O₃ catalyst, NaOCl-High Purity[2]

Visualizations

Experimental Workflow: Friedel-Crafts Acylation Route

friedel_crafts_workflow start 1,3,5-Triethylbenzene acylation Friedel-Crafts Acylation start->acylation reagents1 Chloroacetyl Chloride, AlCl3 reagents1->acylation intermediate 2-Chloro-1-(2,4,6-triethylphenyl)ethanone acylation->intermediate oxidation Haloform Reaction intermediate->oxidation reagents2 NaOH, Br2 (or Cl2) reagents2->oxidation workup Acidification (HCl) oxidation->workup product 2,4,6-Triethylbenzoic Acid workup->product

Caption: Workflow for the synthesis of 2,4,6-Triethylbenzoic acid via Friedel-Crafts acylation followed by a haloform reaction.

Experimental Workflow: Grignard Reagent Route

grignard_workflow start 2-Bromo-1,3,5-triethylbenzene grignard_formation Grignard Reagent Formation start->grignard_formation reagents1 Mg, Anhydrous Ether reagents1->grignard_formation intermediate 2,4,6-Triethylphenylmagnesium Bromide grignard_formation->intermediate carboxylation Carboxylation intermediate->carboxylation reagents2 1. CO2 (Dry Ice) 2. H3O+ reagents2->carboxylation product 2,4,6-Triethylbenzoic Acid carboxylation->product

Caption: Workflow for the synthesis of 2,4,6-Triethylbenzoic acid via the Grignard reagent carboxylation method.

Troubleshooting Logic: Low Product Yield

troubleshooting_yield start Low Product Yield check_reaction Reaction Monitoring (TLC/GC) Shows Incomplete Reaction start->check_reaction check_workup Product Lost During Workup? start->check_workup Reaction Complete check_starting_materials Check Purity of Starting Materials & Reagents check_reaction->check_starting_materials Yes optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) check_reaction->optimize_conditions Yes check_purification Product Lost During Purification? check_workup->check_purification No side_reactions Evidence of Side Products? check_purification->side_reactions No modify_purification Modify Purification Method (e.g., Column Chromatography) side_reactions->modify_purification Yes

References

Optimization

Optimizing yield for 2,4,6-Triethylbenzoic acid Friedel-Crafts synthesis

This guide provides troubleshooting advice and frequently asked questions for the synthesis of 2,4,6-triethylbenzoic acid. Due to significant steric hindrance from the three ethyl groups, a direct one-step Friedel-Crafts...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the synthesis of 2,4,6-triethylbenzoic acid. Due to significant steric hindrance from the three ethyl groups, a direct one-step Friedel-Crafts acylation or carboxylation of 1,3,5-triethylbenzene (B86046) is often low-yielding. A more effective and common strategy involves a multi-step synthesis, which is the focus of this guide.

The most viable synthetic route typically involves two key stages:

  • Stage 1: Friedel-Crafts Ethylation to synthesize the 1,3,5-triethylbenzene precursor.

  • Stage 2: Introduction of the Carboxylic Acid Group onto the 1,3,5-triethylbenzene ring, commonly via formylation followed by oxidation.

This guide addresses potential issues in both stages of the synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am getting a very low yield in my Friedel-Crafts ethylation of benzene (B151609) to form 1,3,5-triethylbenzene. What are the common causes?

Low yield in this initial step is often due to suboptimal reaction conditions or catalyst issues. The primary challenges are typically polysubstitution control and isomerization.

  • Problem: Over-alkylation (Polysubstitution)

    • Cause: The ethyl groups activate the benzene ring, making the product more reactive than the starting material. This leads to the formation of tetra- and penta-ethylbenzene byproducts.

    • Solution: Use a significant excess of benzene relative to the ethylating agent (e.g., bromoethane). This increases the probability that the ethylating agent will react with the benzene starting material rather than the ethylated products. A molar ratio of Benzene:Bromoethane (B45996) of 10:1 or higher is recommended.

  • Problem: Isomerization

    • Cause: The Lewis acid catalyst (e.g., AlCl₃) can cause the ethyl groups to migrate around the ring, leading to a mixture of 1,2,4- and 1,3,5-triethylbenzene isomers. The 1,3,5-isomer is thermodynamically favored, but reaction conditions can affect the final isomer ratio.

    • Solution: Ensure sufficient reaction time and optimal temperature to allow the reaction to reach thermodynamic equilibrium, which favors the 1,3,5-isomer. Running the reaction at a slightly elevated temperature (e.g., 80°C) can facilitate this process.

  • Problem: Catalyst Deactivation

    • Cause: The Lewis acid catalyst is highly sensitive to moisture. Any water present in the reactants or glassware will react with and deactivate the catalyst.

    • Solution: Use freshly distilled reactants and thoroughly dried glassware. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.

Q2: My Gattermann-Koch formylation of 1,3,5-triethylbenzene is not working. What should I check?

The Gattermann-Koch reaction introduces a formyl group (-CHO) onto the aromatic ring, which can then be oxidized to a carboxylic acid. Failure is often related to the catalyst system or reactant purity.

  • Problem: No reaction or very low conversion.

    • Cause 1: Inactive Catalyst System. The Gattermann-Koch reaction requires a mixture of carbon monoxide (CO) and hydrogen chloride (HCl), catalyzed by a mixture of aluminum chloride (AlCl₃) and copper(I) chloride (CuCl). The CuCl is essential for activating the CO.

    • Solution 1: Ensure high-pressure conditions for the CO gas (typically >50 atm) and that the HCl gas is anhydrous. Use freshly prepared or purified CuCl, as it can oxidize over time.

    • Cause 2: Steric Hindrance. The bulky ethyl groups can hinder the approach of the formylating agent.

    • Solution 2: This reaction is known to be difficult with highly substituted benzenes. Consider alternative methods like the Vilsmeier-Haack reaction (using DMF and POCl₃), which can sometimes be more effective for sterically hindered substrates.

Q3: The final oxidation step from 2,4,6-triethylbenzaldehyde (B3245205) to the benzoic acid is giving me a poor yield. Why?

The oxidation of the aldehyde to the carboxylic acid is usually a high-yielding reaction, so problems here often point to side reactions or incomplete conversion.

  • Problem: Incomplete Oxidation.

    • Cause: The oxidizing agent may not be strong enough or may have been used in insufficient quantity.

    • Solution: A common and effective oxidizing agent for this transformation is potassium permanganate (B83412) (KMnO₄) under basic conditions, followed by an acidic workup. Ensure at least a stoichiometric amount of KMnO₄ is used and allow for sufficient reaction time. Jones reagent (CrO₃ in sulfuric acid/acetone) is another powerful alternative.

  • Problem: Side Reactions.

    • Cause: Strong oxidizing conditions can potentially lead to the oxidation of the ethyl groups' benzylic protons, especially if the reaction is heated for prolonged periods.

    • Solution: Control the reaction temperature carefully. Running the oxidation at or slightly above room temperature is often sufficient and minimizes side reactions on the alkyl chains.

Data Summary Tables

Table 1: Typical Reaction Conditions for Friedel-Crafts Ethylation of Benzene

ParameterRecommended ConditionRationale
Reactants Benzene, BromoethaneStandard starting materials.
Catalyst Anhydrous AlCl₃Effective Lewis acid catalyst.
Molar Ratio Benzene : Bromoethane : AlCl₃Control polysubstitution and ensure catalyst activity.
(10 : 1 : 1.1)
Solvent Benzene (used in excess)Acts as both reactant and solvent.
Temperature 70-80°CPromotes reaction and favors thermodynamic product.
Reaction Time 2-4 hoursAllows for completion and isomer equilibrium.
Atmosphere Inert (N₂ or Ar)Prevents catalyst deactivation by moisture.

Table 2: Comparison of Carboxylic Acid Introduction Methods

MethodReagentsProsCons
Gattermann-Koch CO, HCl, AlCl₃, CuClDirect formylation of the ring.Requires high pressure; sensitive to steric hindrance.
Vilsmeier-Haack POCl₃, DMFMilder conditions than Gattermann-Koch.Reagent can be moisture-sensitive.
Grignard Reaction 1. Mg, THF; 2. CO₂; 3. H₃O⁺Reliable for many substrates.Requires prior halogenation of the ring (e.g., bromination).

Experimental Protocols

Protocol 1: Synthesis of 1,3,5-Triethylbenzene (Friedel-Crafts Ethylation)

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel. Ensure the system is under an inert atmosphere (N₂ or Ar).

  • Charging Reactants: To the flask, add anhydrous aluminum chloride (AlCl₃, 1.1 eq). Add a significant excess of dry benzene (10 eq).

  • Addition: Begin stirring the mixture and slowly add bromoethane (1.0 eq) via the dropping funnel over a period of 1 hour. The reaction is exothermic; maintain the temperature with a water bath if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 80°C) for 3 hours.

  • Workup: Cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the excess benzene by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to isolate 1,3,5-triethylbenzene.

Protocol 2: Synthesis of 2,4,6-Triethylbenzoic Acid via Formylation and Oxidation

Step A: Formylation of 1,3,5-Triethylbenzene (Vilsmeier-Haack Reaction)

  • Setup: In a flame-dried flask under an inert atmosphere, cool dimethylformamide (DMF, 3.0 eq) in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) to the cooled DMF with stirring. Allow the mixture to stir for 30 minutes at 0°C.

  • Addition: Add 1,3,5-triethylbenzene (1.0 eq) dropwise to the Vilsmeier reagent.

  • Reaction: After addition, allow the mixture to warm to room temperature and then heat to 60-70°C for 4-6 hours until the reaction is complete (monitor by TLC).

  • Workup: Cool the reaction and carefully pour it into a beaker of ice water. Neutralize the mixture with a sodium hydroxide (B78521) solution until basic.

  • Extraction & Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic layers, dry over MgSO₄, and concentrate. Purify the resulting 2,4,6-triethylbenzaldehyde by column chromatography or distillation.

Step B: Oxidation to 2,4,6-Triethylbenzoic Acid

  • Setup: Dissolve the 2,4,6-triethylbenzaldehyde (1.0 eq) from the previous step in a suitable solvent like acetone (B3395972) or t-butanol.

  • Oxidation: Slowly add a solution of potassium permanganate (KMnO₄, approx. 1.5 eq) in water containing a small amount of NaOH. Stir vigorously at room temperature. The purple color of the permanganate will disappear as it is consumed.

  • Reaction Monitoring: Continue stirring until the purple color persists, indicating the aldehyde has been fully consumed.

  • Workup: Quench the reaction by adding a small amount of sodium bisulfite to destroy excess KMnO₄. Filter the mixture to remove the manganese dioxide (MnO₂) precipitate.

  • Isolation: Acidify the clear filtrate with concentrated HCl until the pH is ~2. The 2,4,6-triethylbenzoic acid will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol/water.

Visualizations

G cluster_start Starting Materials cluster_stage1 Stage 1: Friedel-Crafts Ethylation cluster_stage2 Stage 2: Carboxylation Benzene Benzene FC_Reaction Friedel-Crafts Reaction (AlCl₃, 80°C) Benzene->FC_Reaction Bromoethane Bromoethane (EtBr) Bromoethane->FC_Reaction TEB 1,3,5-Triethylbenzene FC_Reaction->TEB Desired Product Side_Products Side Products (Isomers, Poly-ethylated) FC_Reaction->Side_Products Undesired Formylation Formylation (Vilsmeier-Haack) TEB->Formylation Aldehyde 2,4,6-Triethylbenzaldehyde Formylation->Aldehyde Oxidation Oxidation (KMnO₄) Aldehyde->Oxidation Final_Product 2,4,6-Triethylbenzoic Acid Oxidation->Final_Product

Caption: Synthetic workflow for 2,4,6-triethylbenzoic acid.

G Start Low Yield in Friedel-Crafts Ethylation Cause1 Over-alkylation? Start->Cause1 Cause2 Wrong Isomer Ratio? Start->Cause2 Cause3 Catalyst Deactivated? Start->Cause3 Solution1 Increase Benzene:EtBr Ratio (e.g., >10:1) Cause1->Solution1 Yes Solution2 Increase Reaction Time/Temp (Allow for Equilibration) Cause2->Solution2 Yes Solution3 Use Anhydrous Conditions (Dry Glassware/Reagents, Inert Gas) Cause3->Solution3 Yes

Caption: Troubleshooting logic for the Friedel-Crafts ethylation step.

Troubleshooting

Technical Support Center: Grignard Synthesis of 2,4,6-Triethylbenzoic Acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,6-Triethylbenzoic acid v...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,6-Triethylbenzoic acid via the Grignard reaction. The content addresses common challenges, with a focus on side reactions exacerbated by the significant steric hindrance of the target molecule.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis of 2,4,6-Triethylbenzoic acid.

Issue 1: Low or No Yield of 2,4,6-Triethylbenzoic Acid

  • Question: My Grignard reaction is yielding very little or no 2,4,6-Triethylbenzoic acid. What are the potential causes and how can I improve the yield?

  • Answer: Low or no yield in this synthesis is a common issue, primarily due to the sterically hindered nature of the 2,4,6-triethylphenylmagnesium bromide intermediate and the high reactivity of Grignard reagents. The most probable causes and troubleshooting steps are outlined below.

Potential CauseTroubleshooting Steps
Presence of Water or Protic Solvents Grignard reagents are extremely strong bases and will be quenched by even trace amounts of water, alcohols, or other protic solvents. This is often the primary reason for reaction failure. Ensure all glassware is rigorously flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled over a suitable drying agent (e.g., sodium/benzophenone for ether or THF).
Poor Quality or Inactive Magnesium The surface of magnesium turnings can oxidize, preventing the reaction with the aryl halide. Use fresh, shiny magnesium turnings. Activate the magnesium prior to the addition of the aryl halide by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating can also help initiate the reaction.[1][2]
Slow or Incomplete Grignard Reagent Formation The steric hindrance of 2,4,6-triethylbromobenzene can slow down the formation of the Grignard reagent. Allow sufficient time for the Grignard reagent to form before adding the carbon dioxide. The disappearance of the magnesium metal is an indicator of reaction completion.
Inefficient Carboxylation The reaction of the sterically hindered Grignard reagent with carbon dioxide can be inefficient. Ensure a large excess of freshly crushed dry ice (solid CO2) is used. Pour the Grignard solution slowly onto the crushed dry ice with vigorous stirring to maximize the surface area for reaction.

Issue 2: Significant Formation of 3,3',5,5'-Tetraethylbiphenyl Byproduct

  • Question: I am observing a significant amount of a non-polar byproduct, which I suspect is the homocoupled biphenyl (B1667301). How can I minimize its formation?

  • Answer: The formation of 3,3',5,5'-tetraethylbiphenyl is a result of a Wurtz-type coupling reaction between the Grignard reagent and unreacted 2,4,6-triethylbromobenzene. This side reaction is common in Grignard syntheses, especially with aryl halides.

Mitigation StrategyDetailed Explanation
Slow Addition of Aryl Halide Add the 2,4,6-triethylbromobenzene solution dropwise to the magnesium suspension. This maintains a low concentration of the aryl halide in the reaction mixture, minimizing the chance of it reacting with the newly formed Grignard reagent.
Temperature Control The formation of the Grignard reagent is exothermic. Maintain a gentle reflux during the addition of the aryl halide. Overheating can promote the Wurtz coupling side reaction.
Choice of Solvent While both diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used, diethyl ether is often preferred for the formation of aryl Grignard reagents as it can sometimes lead to less byproduct formation compared to THF.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to use anhydrous conditions for this reaction?

A1: Grignard reagents are highly reactive organometallic compounds that are strong bases. They will react readily with any compound that has an acidic proton, such as water, alcohols, and even terminal alkynes. This reaction, an acid-base reaction, is much faster than the desired carboxylation reaction. The presence of moisture will consume the Grignard reagent, leading to a significant decrease in the yield of the desired carboxylic acid.

Q2: How can I confirm the formation of the Grignard reagent before proceeding with the carboxylation step?

A2: Visual confirmation is often the first indicator. The reaction mixture will typically turn cloudy and may darken as the Grignard reagent forms. The disappearance of the magnesium metal is also a good sign. For a more quantitative assessment, a sample of the Grignard solution can be quenched with a known amount of iodine, and the excess iodine can be back-titrated.

Q3: What is the purpose of adding iodine during the initiation of the Grignard reaction?

A3: Iodine serves as an activator for the magnesium metal. It etches the surface of the magnesium, removing the passivating layer of magnesium oxide and exposing fresh, reactive metal. The disappearance of the characteristic purple or brown color of iodine is an indication that the reaction has been initiated.[1]

Q4: Can I use gaseous carbon dioxide instead of dry ice?

A4: Yes, bubbling dry carbon dioxide gas through the Grignard solution is an alternative to using dry ice. However, ensuring a sufficient and sustained flow of gas to react with the Grignard reagent can be more technically challenging than using a large excess of solid dry ice.

Experimental Protocols

Synthesis of 2,4,6-Triethylbromobenzene

A detailed protocol for the bromination of 1,3,5-triethylbenzene (B86046) is a prerequisite for the Grignard synthesis. A general procedure involves the electrophilic aromatic substitution of 1,3,5-triethylbenzene with bromine in the presence of a Lewis acid catalyst like iron(III) bromide.

Grignard Synthesis of 2,4,6-Triethylbenzoic Acid

  • Materials:

    • Magnesium turnings

    • Iodine crystal

    • 2,4,6-Triethylbromobenzene

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Dry ice (solid carbon dioxide)

    • Hydrochloric acid (e.g., 6 M)

    • Sodium hydroxide (B78521) solution (e.g., 10%)

    • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Procedure:

    • Preparation of Glassware: All glassware must be thoroughly dried in an oven at >120°C for several hours and assembled while hot under a stream of dry nitrogen or argon.

    • Grignard Reagent Formation:

      • To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.

      • Add a small amount of anhydrous diethyl ether to cover the magnesium.

      • In the dropping funnel, prepare a solution of 2,4,6-triethylbromobenzene (1.0 equivalent) in anhydrous diethyl ether.

      • Add a small portion of the 2,4,6-triethylbromobenzene solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and the onset of gentle reflux. If the reaction does not start, gentle warming may be applied.

      • Once the reaction has initiated, add the remainder of the 2,4,6-triethylbromobenzene solution dropwise at a rate that maintains a steady reflux.

      • After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

    • Carboxylation:

      • In a separate large beaker or flask, place a large excess of freshly crushed dry ice.

      • Allow the Grignard solution to cool to room temperature.

      • Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring. A viscous solid will form.

      • Allow the mixture to warm to room temperature as the excess dry ice sublimes.

    • Work-up and Purification:

      • Slowly add 6 M hydrochloric acid to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.

      • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.

      • Combine the organic layers and extract with a 10% sodium hydroxide solution. The desired carboxylic acid will move into the aqueous basic layer as its sodium salt.

      • Separate the aqueous layer and acidify it with concentrated hydrochloric acid until the 2,4,6-triethylbenzoic acid precipitates out.

      • Collect the solid product by vacuum filtration, wash with cold water, and dry.

      • The product can be further purified by recrystallization from a suitable solvent.

Quantitative Data

The yield of sterically hindered benzoic acids from Grignard reactions is highly dependent on the reaction conditions and the nature of the substituents. The following table provides a qualitative comparison of expected outcomes.

Starting Aryl BromideRelative Steric HindranceExpected Yield of Carboxylic AcidMajor Side Product
BromobenzeneLowHighBiphenyl
2-BromotolueneMediumGood2,2'-Dimethylbiphenyl
2,4,6-TrimethylbromobenzeneHighModerate to Good3,3',5,5'-Tetramethylbiphenyl
2,4,6-TriethylbromobenzeneVery HighModerate3,3',5,5'-Tetraethylbiphenyl

Note: Actual yields can vary significantly based on experimental execution.

Mandatory Visualizations

Grignard_Synthesis_Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reactions ArylBr 2,4,6-Triethylbromobenzene (Ar-Br) Grignard Grignard Reagent (Ar-MgBr) ArylBr->Grignard + Mg Mg Magnesium (Mg) CO2 Carbon Dioxide (CO2) Carboxylate Magnesium Carboxylate (Ar-COOMgBr) Grignard->Carboxylate + CO2 Biphenyl 3,3',5,5'-Tetraethylbiphenyl (Ar-Ar) Grignard->Biphenyl + Ar-Br (Wurtz Coupling) Benzene_deriv 1,3,5-Triethylbenzene (Ar-H) Grignard->Benzene_deriv + H2O (Quenching) Acid 2,4,6-Triethylbenzoic Acid (Ar-COOH) Carboxylate->Acid + H3O+ H2O Water (H2O)

Caption: Reaction scheme for the Grignard synthesis of 2,4,6-Triethylbenzoic acid and its major side reactions.

Troubleshooting_Workflow Start Low Yield of 2,4,6-Triethylbenzoic Acid Check_Anhydrous Were anhydrous conditions strictly maintained? Start->Check_Anhydrous Check_Mg_Activation Was the magnesium activated? Check_Anhydrous->Check_Mg_Activation Yes Sol_Anhydrous Troubleshoot: Rigorously dry all glassware and solvents. Check_Anhydrous->Sol_Anhydrous No Check_Biphenyl Is a significant amount of biphenyl byproduct observed? Check_Mg_Activation->Check_Biphenyl Yes Sol_Mg_Activation Troubleshoot: Use fresh Mg and an activator (e.g., iodine). Check_Mg_Activation->Sol_Mg_Activation No Sol_Wurtz Troubleshoot: Slow addition of aryl halide and control temperature. Check_Biphenyl->Sol_Wurtz Yes Sol_Reoptimize Re-run experiment with optimized conditions. Check_Biphenyl->Sol_Reoptimize No Sol_Anhydrous->Sol_Reoptimize Sol_Mg_Activation->Sol_Reoptimize Sol_Wurtz->Sol_Reoptimize

Caption: Troubleshooting workflow for low yield in the Grignard synthesis of 2,4,6-Triethylbenzoic acid.

References

Optimization

Technical Support Center: Purification of Crude 2,4,6-Triethylbenzoic Acid

Audience: Researchers, scientists, and drug development professionals. Disclaimer: Specific experimental data for 2,4,6-triethylbenzoic acid is not widely published. The guidance provided herein is based on established c...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental data for 2,4,6-triethylbenzoic acid is not widely published. The guidance provided herein is based on established chemical principles and purification methods for its close structural analog, 2,4,6-trimethylbenzoic acid (mesitoic acid), which is expected to have very similar chemical properties due to steric hindrance around the carboxylic acid group.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 2,4,6-triethylbenzoic acid?

A1: The impurities largely depend on the synthetic route. However, they typically include:

  • Unreacted Starting Materials: The most common is 1,3,5-triethylbenzene (B86046), the precursor aromatic hydrocarbon.

  • Incomplete Reaction Intermediates: Depending on the synthesis, intermediates like the corresponding acyl halide or Grignard reagent byproducts may be present.

  • Catalyst Residues: Catalysts used in Friedel-Crafts type reactions (e.g., AlCl₃) or other syntheses must be thoroughly removed.

  • Side-Products: Byproducts from undesired side reactions can also be present.

Q2: How can I quickly assess the purity of my crude product?

A2: Several rapid techniques can give a good indication of purity:

  • Thin-Layer Chromatography (TLC): TLC is an excellent first step. Spot your crude material alongside the starting materials (if available). A pure product should ideally show a single spot. The presence of multiple spots indicates impurities.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, defined melting point. Impurities typically cause the melting point to broaden and become depressed. The reported melting point for the analogous 2,4,6-trimethylbenzoic acid is 152-155 °C.[1][2]

  • ¹H NMR Spectroscopy: A quick proton NMR spectrum can reveal the presence of impurities by showing unexpected peaks. For example, the presence of unreacted 1,3,5-triethylbenzene would be easily identifiable.

Q3: What are the most effective methods for purifying crude 2,4,6-triethylbenzoic acid?

A3: The choice of method depends on the nature of the impurities. The most common and effective techniques are:

  • Acid-Base Extraction: This is highly effective for separating the acidic product from neutral impurities (like unreacted 1,3,5-triethylbenzene) or basic impurities.

  • Recrystallization: This is an excellent technique for removing small amounts of impurities from a solid product, yielding high-purity crystalline material.

  • Column Chromatography: While more labor-intensive, column chromatography can separate compounds with very similar properties and is useful when other methods fail.

Data Presentation

This table summarizes key physical properties of the target compound (data from the analogous 2,4,6-trimethylbenzoic acid is used as an estimate) and a common impurity.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
2,4,6-Triethylbenzoic Acid C₁₃H₁₈O₂206.28N/A (Est. similar to trimethyl analog)N/ALikely soluble in organic solvents (ethers, alcohols, acetone); low solubility in water.[3]
2,4,6-Trimethylbenzoic Acid C₁₀H₁₂O₂164.20152 - 155~288 (estimate)Slightly soluble in chloroform, methanol; low solubility in water.[1][4]
1,3,5-Triethylbenzene C₁₂H₁₈162.27-66.5215Soluble in alcohol, ether; practically insoluble in water.[5][6]
Visualized Workflows and Logic

dot { graph [rankdir="LR", splines=ortho, nodesep=0.6, size="7.6,4", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Crude [label="Crude 2,4,6-Triethylbenzoic\nAcid Product", fillcolor="#FBBC05", fontcolor="#202124"]; Assess [label="Purity Assessment\n(TLC, MP, NMR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Decision [label="Impurities Present?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Extraction [label="Acid-Base Extraction\n(Removes neutral impurities)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Recrystallize [label="Recrystallization\n(Removes minor impurities)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Column [label="Column Chromatography\n(For difficult separations)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pure [label="Pure Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#34A853"]; FinalCheck [label="Final Purity Check\n(NMR, MP)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Crude -> Assess; Assess -> Decision; Decision -> Pure [label=" No "]; Decision -> Extraction [label=" Yes \n(Major neutral impurities)"]; Extraction -> Recrystallize; Decision -> Recrystallize [label=" Yes \n(Minor impurities)"]; Recrystallize -> FinalCheck; Decision -> Column [label=" Yes \n(Impurities persist)"]; Column -> FinalCheck; FinalCheck -> Pure; }

Caption: General workflow for the purification of crude 2,4,6-triethylbenzoic acid.

dot { graph [rankdir="TB", splines=true, nodesep=0.4, size="7.6,6", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Problem: Low or No Crystal\nYield After Recrystallization", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [label="Was the initial solution\ncompletely clear when hot?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; A1_No [label="Solution: Insoluble impurities present.\nPerform hot filtration of the\nsaturated solution before cooling.", fillcolor="#FFFFFF", fontcolor="#202124"]; Q2 [label="Did the solution become cloudy\ntoo quickly or 'crash out'?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; A2_Yes [label="Solution: Cooling was too rapid.\nRe-dissolve with minimal hot solvent\nand allow to cool slowly at room\ntemperature before using an ice bath.", fillcolor="#FFFFFF", fontcolor="#202124"]; Q3 [label="Did the solution remain clear\neven after cooling in ice?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; A3_Yes_Cause [label="Cause: Too much solvent was used\nor the solvent is inappropriate.", fillcolor="#F1F3F4", fontcolor="#202124", shape=plaintext]; A3_Yes_Sol1 [label="Solution 1: Boil off some solvent\nto re-concentrate the solution,\nthen cool again.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; A3_Yes_Sol2 [label="Solution 2: Add a less polar\n'anti-solvent' dropwise until\ncloudiness persists, then cool.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; A3_Yes_Sol3 [label="Solution 3: Scratch the inside of the\nflask with a glass rod to induce\nnucleation.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Q1; Q1 -> A1_No [label=" No "]; Q1 -> Q2 [label=" Yes "]; Q2 -> A2_Yes [label=" Yes "]; Q2 -> Q3 [label=" No "]; Q3 -> A3_Yes_Cause [label=" Yes ", style=dotted]; A3_Yes_Cause -> A3_Yes_Sol1; A3_Yes_Cause -> A3_Yes_Sol2; A3_Yes_Cause -> A3_Yes_Sol3; }

Caption: Troubleshooting logic for common recrystallization problems.

Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction

This method is ideal for removing neutral impurities like unreacted 1,3,5-triethylbenzene.

  • Dissolution: Dissolve the crude 2,4,6-triethylbenzoic acid in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Base Extraction: Add a 1-2 M aqueous solution of a base (e.g., sodium hydroxide, NaOH, or sodium bicarbonate, NaHCO₃). Stopper the funnel and shake vigorously, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The deprotonated sodium 2,4,6-triethylbenzoate salt will be in the aqueous (bottom) layer, while neutral impurities remain in the organic (top) layer.

  • Isolate Aqueous Layer: Drain the aqueous layer into a clean beaker or flask. For best results, perform the extraction on the organic layer two more times with fresh aqueous base, combining all aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (test with pH paper, target pH ~2). The pure 2,4,6-triethylbenzoic acid will precipitate out as a solid.

  • Isolation and Drying: Collect the white precipitate by vacuum filtration. Wash the solid with a small amount of cold deionized water. Allow the product to dry completely in a vacuum oven or desiccator.

Protocol 2: Purification by Recrystallization

This protocol is best for removing small quantities of impurities from a mostly pure solid product.

  • Solvent Selection: The key is to find a solvent (or solvent pair) in which the compound is highly soluble when hot but poorly soluble when cold. For the analogous 2,4,6-trimethylbenzoic acid, solvents like water, ligroin, or carbon tetrachloride have been used.[1][4] Test small batches with solvents like ethanol, methanol, acetone, or hexane/ethyl acetate (B1210297) mixtures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Use a boiling stick or magnetic stirrer and heat gently on a hot plate.

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, catalyst particles), quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents the desired product from crystallizing prematurely.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals under vacuum.

Troubleshooting Guides
Recrystallization Issues
  • Q: My compound "oiled out" instead of forming crystals. What should I do?

    • A: "Oiling out" occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point. Solution: Re-heat the solution to dissolve the oil, add slightly more hot solvent, and allow it to cool much more slowly. Seeding the solution with a tiny crystal of pure product can also help.

  • Q: I have a very low yield of recovered product. Why?

    • A: This can be due to several factors:

      • Using too much solvent during dissolution.

      • Premature crystallization during a hot filtration step.

      • Washing the final crystals with too much cold solvent or with solvent that was not sufficiently cold.

      • The crude material was not very pure to begin with.

    • Solution: Ensure you use the absolute minimum amount of hot solvent. If filtering hot, ensure the apparatus is pre-heated. Always use ice-cold solvent for the final wash.

  • Q: My final crystals are still colored. How can I fix this?

    • A: Colored impurities may be trapped in the crystal lattice. Solution: Re-dissolve the crystals in hot solvent and add a very small amount of activated charcoal. Boil the solution for a few minutes, then perform a hot filtration to remove the charcoal (which adsorbs the colored impurities). Allow the filtrate to crystallize as usual.

Acid-Base Extraction Issues
  • Q: An emulsion formed at the interface, and the layers won't separate. What do I do?

    • A: Emulsions are common when solutions of different densities are shaken vigorously. Solution: Try gently swirling the separatory funnel instead of shaking. To break an existing emulsion, you can add a small amount of brine (saturated NaCl solution) or wait for a prolonged period for it to settle.

  • Q: I've acidified the aqueous layer, but no precipitate has formed.

    • A: This usually means either your product is more soluble in water than expected or the solution is not concentrated enough. Solution: First, ensure the solution is truly acidic (pH < 4). If it is, try adding a significant amount of brine to "salt out" the organic product, reducing its solubility in the aqueous phase. If that fails, you may need to extract the acidified aqueous solution with a fresh portion of an organic solvent (like ethyl acetate) to recover the product.

References

Troubleshooting

Improving the reaction rate of 2,4,6-Triethylbenzoic acid esterification

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of 2,4,6-triethylbenzoic...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of 2,4,6-triethylbenzoic acid. The content addresses common challenges related to the significant steric hindrance of this substrate and offers strategies to improve reaction rates and yields.

Troubleshooting Guide

This section provides solutions to specific issues that may be encountered during the esterification of 2,4,6-triethylbenzoic acid.

Issue 1: Low or No Product Yield in Fischer Esterification

  • Question: I have been refluxing a mixture of 2,4,6-triethylbenzoic acid and an alcohol with a standard acid catalyst (like H₂SO₄), but thin-layer chromatography (TLC) or gas chromatography (GC) analysis shows very low conversion to the desired ester. What are the potential causes, and how can I improve the yield?

  • Answer: Low yields in the Fischer esterification of 2,4,6-triethylbenzoic acid are common due to the severe steric hindrance caused by the two ortho-ethyl groups. This steric bulk impedes the nucleophilic attack of the alcohol on the protonated carbonyl carbon.[1] The primary causes and troubleshooting steps are outlined below.

    • Insufficient Catalyst Activity: The significant steric hindrance requires a strong acid catalyst to effectively protonate the carbonyl group of the carboxylic acid and accelerate the reaction.

    • Reaction Equilibrium: Fischer esterification is a reversible reaction. The water produced as a byproduct can hydrolyze the ester back to the starting materials, limiting the final yield.[2][3]

    • Inadequate Reaction Time or Temperature: Due to the high activation energy associated with sterically hindered substrates, the reaction is inherently slow and requires elevated temperatures to proceed at a reasonable rate.

A systematic approach to troubleshooting low yields in Fischer esterification is outlined in the following workflow:

G start Low Conversion in Fischer Esterification purity Verify Purity of Starting Materials (2,4,6-triethylbenzoic acid and alcohol) start->purity catalyst Ensure Potent & Sufficiently Loaded Strong Acid Catalyst (e.g., H₂SO₄, p-TsOH) purity->catalyst temp Increase Reaction Temperature (within solvent limits) catalyst->temp water Implement Efficient Water Removal (e.g., Dean-Stark trap, molecular sieves) temp->water excess Use a Large Excess of One Reactant (e.g., 5-10 fold excess of alcohol) water->excess time Extend Reaction Time excess->time evaluate Evaluate Conversion Rate time->evaluate alternative Consider Alternative Synthesis: Acyl Chloride Method evaluate->alternative Still Low success Improved Yield evaluate->success Sufficient

Troubleshooting workflow for low conversion in Fischer esterification.

Issue 2: Side Product Formation

  • Question: I am observing unexpected spots on my TLC plate or peaks in my GC trace. What are the likely side reactions?

  • Answer: While the steric hindrance of 2,4,6-triethylbenzoic acid reduces the likelihood of some side reactions, others can occur, particularly under harsh conditions.

    • Dehydration of Alcohol: If a secondary or tertiary alcohol is used, it may undergo acid-catalyzed dehydration to form an alkene, especially at high temperatures.

    • Ether Formation: The alcohol may undergo self-condensation to form an ether, particularly if the reaction is heated for an extended period in the presence of a strong acid.

Side ReactionConditions Favoring FormationMitigation Strategy
Alcohol DehydrationHigh temperatures, secondary or tertiary alcoholsMaintain controlled reflux temperature. Use a milder acid catalyst if possible.
Ether FormationProlonged heating, high acid concentrationOptimize reaction time. Use the minimum effective amount of catalyst.

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble separating my ester product from the unreacted carboxylic acid. What purification strategies are effective?

  • Answer: Separating the non-polar ester from the more polar unreacted carboxylic acid can be achieved with a standard aqueous workup.

    • After cooling the reaction mixture, dilute it with a non-polar organic solvent (e.g., diethyl ether, ethyl acetate).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and deprotonate the unreacted 2,4,6-triethylbenzoic acid, converting it to its water-soluble sodium salt. Caution: Perform this step carefully as it will evolve CO₂ gas.

    • Separate the aqueous layer. The organic layer now contains the ester.

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

    • If further purification is needed, column chromatography on silica (B1680970) gel is typically effective.

Frequently Asked Questions (FAQs)

Q1: Why is the esterification of 2,4,6-triethylbenzoic acid so slow?

A1: The slow reaction rate is primarily due to steric hindrance. The two ethyl groups at the ortho-positions (positions 2 and 6) of the benzoic acid physically block the approach of the alcohol to the carbonyl carbon. This makes the formation of the necessary tetrahedral intermediate in the Fischer esterification mechanism very difficult, thus increasing the activation energy and slowing down the reaction.[1]

Q2: What is the best catalyst for the Fischer esterification of 2,4,6-triethylbenzoic acid?

A2: Due to the severe steric hindrance, a strong Brønsted acid catalyst is generally required. Concentrated sulfuric acid (H₂SO₄) is the most commonly used catalyst for this type of transformation. p-Toluenesulfonic acid (p-TsOH) is another effective, though milder, alternative. Lewis acids and standard solid acid catalysts are often less effective for such sterically demanding reactions.

Q3: How can I drive the Fischer esterification reaction to completion?

A3: Since Fischer esterification is an equilibrium process, you need to shift the equilibrium towards the products. This can be achieved by:

  • Removing Water: Use a Dean-Stark apparatus with an azeotroping solvent like toluene (B28343) to continuously remove the water as it is formed.[3]

  • Using Excess Reactant: Employ a large excess of the alcohol (if it is inexpensive and easily removable) to push the equilibrium to the product side.[2]

  • Using a Dehydrating Agent: Adding molecular sieves to the reaction mixture can also absorb the water byproduct.

Q4: Are there alternative methods to synthesize esters of 2,4,6-triethylbenzoic acid that are more efficient than Fischer esterification?

A4: Yes, a highly effective alternative is a two-step process involving the conversion of the carboxylic acid to its more reactive acyl chloride derivative. This method avoids the equilibrium limitations of Fischer esterification.[1][4]

  • Formation of the Acyl Chloride: React 2,4,6-triethylbenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Esterification: The resulting 2,4,6-triethylbenzoyl chloride is then reacted with the desired alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. This reaction is generally much faster and higher yielding than direct esterification.[4]

G cluster_0 Fischer Esterification (One-Step) cluster_1 Acyl Chloride Method (Two-Step) f_acid 2,4,6-Triethylbenzoic Acid f_ester Ester + H₂O f_acid->f_ester + H⁺, Δ (Equilibrium) f_alcohol Alcohol f_alcohol->f_ester a_acid 2,4,6-Triethylbenzoic Acid a_chloride 2,4,6-Triethylbenzoyl Chloride a_acid->a_chloride + SOCl₂ a_ester Ester + HCl a_chloride->a_ester + Pyridine a_alcohol Alcohol a_alcohol->a_ester

Comparison of esterification pathways.

Q5: What are typical yields for the esterification of sterically hindered benzoic acids?

MethodTypical YieldKey AdvantagesKey Disadvantages
Fischer Esterification Low to ModerateOne-step process, less hazardous reagents.Slow, equilibrium-limited, requires harsh conditions.[4]
Acyl Chloride Method High to ExcellentFast, not an equilibrium reaction, high yielding.[4]Two steps, uses hazardous reagents (e.g., SOCl₂).[4]

Experimental Protocols

Protocol 1: Fischer Esterification using a Dean-Stark Apparatus

This protocol is designed to maximize yield by removing the water byproduct.

  • Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagent Addition: To the flask, add 2,4,6-triethylbenzoic acid (1.0 eq), the desired alcohol (1.5 - 5.0 eq), and a suitable solvent for azeotropic water removal (e.g., toluene, sufficient to suspend the reagents).

  • Catalyst Addition: With stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 eq).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Monitoring: Continue refluxing until no more water is collected in the trap and TLC or GC analysis indicates the consumption of the limiting starting material. This may take several hours to overnight.

  • Workup: Allow the reaction mixture to cool to room temperature. Proceed with the aqueous workup as described in the "Difficulty in Product Purification" section.

G start Start setup Combine Acid, Alcohol, & Toluene in Flask start->setup catalyst Add conc. H₂SO₄ Catalyst setup->catalyst reflux Heat to Reflux with Dean-Stark Trap catalyst->reflux monitor Monitor Reaction by TLC/GC & Water Collection reflux->monitor complete Reaction Complete? monitor->complete complete->reflux No workup Cool and Perform Aqueous Workup complete->workup Yes end End workup->end

Experimental workflow for Fischer-Speier synthesis.

Protocol 2: Esterification via the Acyl Chloride Intermediate

This two-step protocol is generally more reliable for achieving high yields.

Step A: Synthesis of 2,4,6-Triethylbenzoyl Chloride

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution) to neutralize the HCl and SO₂ byproducts.

  • Reagent Addition: To the flask, add 2,4,6-triethylbenzoic acid (1.0 eq) and an excess of thionyl chloride (SOCl₂, e.g., 2-3 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reaction: Heat the mixture to reflux (the boiling point of SOCl₂ is ~76 °C) for 2-4 hours, or until gas evolution ceases.

  • Isolation: Carefully remove the excess thionyl chloride by distillation, possibly under reduced pressure, to obtain the crude 2,4,6-triethylbenzoyl chloride. This intermediate is often used directly in the next step without further purification.

Step B: Esterification of the Acyl Chloride

  • Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq) in a dry, inert solvent (e.g., dichloromethane (B109758) (DCM) or toluene).

  • Base Addition: Add a non-nucleophilic base such as pyridine (1.1 eq).

  • Reagent Addition: Cool the solution in an ice bath (0 °C) and slowly add the crude 2,4,6-triethylbenzoyl chloride (1.0 eq) dissolved in a minimal amount of the same dry solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours, or until completion is indicated by TLC.

  • Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl (to remove pyridine), saturated NaHCO₃ solution, and brine. Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude ester. Purify as needed by column chromatography.

References

Optimization

Technical Support Center: Catalyst Selection for 2,4,6-Triethylbenzoic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides detailed information, troubleshooting advice, and experimental protocols for the synthesis of 2,4,6-Triethylbenzoic acid, with a specifi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed information, troubleshooting advice, and experimental protocols for the synthesis of 2,4,6-Triethylbenzoic acid, with a specific focus on optimizing catalyst selection.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for 2,4,6-Triethylbenzoic acid?

A1: The synthesis of 2,4,6-Triethylbenzoic acid, a sterically hindered aromatic carboxylic acid, typically involves a multi-step process. The most common strategies are:

  • Route 1: Friedel-Crafts Alkylation followed by Oxidation: This involves the tri-ethylation of a benzene (B151609) ring to form 1,3,5-triethylbenzene (B86046), followed by an oxidation step to convert one of the ethyl groups into a carboxylic acid. The key challenge is achieving selective mono-oxidation.

  • Route 2: Grignard Reagent Carbonation: This method starts with a pre-functionalized aromatic, such as 1-bromo-2,4,6-triethylbenzene. A Grignard reagent is formed, which then reacts with carbon dioxide (dry ice) to form the corresponding carboxylate, followed by acidic workup.[1] This route offers high selectivity for the carboxyl group position.

  • Route 3: Acylation followed by a Haloform Reaction: An aromatic compound like 1,3,5-trimethylbenzene (mesitylene) can undergo Friedel-Crafts acylation, and the resulting ketone can be converted to the carboxylic acid via a reaction like the haloform reaction.[2]

Q2: Why is catalyst selection so critical in the Friedel-Crafts tri-ethylation step?

A2: Catalyst selection is paramount for several reasons:

  • Activity: A sufficiently strong Lewis acid is required to generate the ethyl carbocation (or a related electrophilic species) from an ethyl halide or ethylene.[3]

  • Selectivity: The primary goal is to form 1,3,5-triethylbenzene. The wrong catalyst or conditions can lead to a mixture of isomers (e.g., 1,2,4-triethylbenzene) or polyalkylation beyond the desired degree.[4][5] The alkyl groups are activating, making the product more reactive than the starting material, which can lead to over-alkylation.[6][7]

  • Reaction Conditions: Different catalysts have different optimal operating temperatures and require varying levels of moisture control. For instance, AlCl₃ is extremely sensitive to water.[8][9]

  • Work-up and Reusability: Homogeneous catalysts like AlCl₃ require a stoichiometric amount and can be difficult to separate from the product mixture.[10] Heterogeneous catalysts, such as zeolites, offer easier separation and the potential for recycling.[11][12]

Q3: What are the main limitations of Friedel-Crafts alkylation for this synthesis?

A3: The main limitations include:

  • Polyalkylation: The ethylated product is more reactive than benzene, making it difficult to stop the reaction after the desired three ethyl groups have been added. Using a large excess of the aromatic substrate can help mitigate this.[4]

  • Isomerization: While less of an issue with ethyl groups compared to longer alkyl chains, side reactions can still lead to undesired isomers like 1,2,4-triethylbenzene.[5]

  • Carbocation Rearrangements: For alkyl groups larger than ethyl, carbocation rearrangements are a significant problem, leading to branched products instead of linear ones.[13][14]

  • Substrate Deactivation: Friedel-Crafts reactions fail with strongly deactivated aromatic rings (e.g., those with -NO₂, -COOH groups).[8][9]

Troubleshooting Guide

Issue 1: Low or No Yield in Friedel-Crafts Alkylation Step

  • Q: My reaction has a very low yield. What are the common causes?

    • A: Several factors could be at play:

      • Inactive Catalyst: Lewis acid catalysts like AlCl₃ are highly moisture-sensitive. Ensure all glassware is oven-dried, and solvents are anhydrous. Use a fresh, unopened container of the catalyst if possible.[8][9]

      • Insufficient Catalyst: For acylation reactions, the catalyst can form a complex with the product, requiring stoichiometric amounts. While less common in alkylation, ensure you are using an adequate catalytic amount.[8]

      • Low Reaction Temperature: The reaction may have a significant activation energy. Consider gradually increasing the temperature while monitoring for product formation.[4]

      • Poor Reagent Quality: Ensure your benzene, ethyl halide, and solvent are pure and free of contaminants that could poison the catalyst.

Issue 2: Formation of Multiple Isomers (e.g., 1,2,4- and 1,3,5-triethylbenzene)

  • Q: My product is a mixture of isomers. How can I improve selectivity for the 1,3,5- product?

    • A: Isomer distribution is often controlled by thermodynamics and kinetics.

      • Catalyst Choice: Shape-selective catalysts like certain zeolites (e.g., ZSM-5) can favor the formation of the less bulky 1,3,5-isomer.[11]

      • Reaction Temperature: Lowering the reaction temperature may favor the kinetically controlled product, while higher temperatures can lead to thermodynamic equilibrium, which might favor a different isomer. Experiment with a range of temperatures.

      • Steric Hindrance: The symmetric 1,3,5- substitution is often favored due to steric factors, but this depends heavily on the catalyst and conditions.

Issue 3: Polyalkylation or Tar Formation

  • Q: I'm getting a lot of heavy byproducts and charring. What's wrong?

    • A: This suggests the reaction is too vigorous or that the mono-alkylated product is reacting further.

      • Control Reagent Addition: Add the alkylating agent (ethyl halide) or the catalyst slowly and in a controlled manner, possibly using a syringe pump.[4]

      • Use an Excess of Benzene: Using a large excess of benzene increases the statistical probability that the electrophile will react with a benzene molecule rather than an already ethylated one.[4]

      • Lower the Temperature: Perform the reaction at a lower temperature, using an ice bath if necessary, to moderate the reaction rate.[4]

Catalyst Performance Data

The selection of a catalyst is crucial for achieving high yield and selectivity. While specific data for 2,4,6-triethylbenzoic acid synthesis is sparse in public literature, the following table summarizes typical performance for related aromatic alkylation reactions.

Catalyst TypeCatalyst ExampleTypical SubstrateTemperature (°C)Conversion (%)Selectivity (%) (for desired isomer)Key Advantages & Disadvantages
Homogeneous Lewis Acid AlCl₃Benzene + Ethyl Bromide25 - 80High (>95%)Moderate to GoodPro: High activity. Con: Moisture sensitive, stoichiometric amounts often needed, difficult workup, corrosive.[10][15]
Homogeneous Lewis Acid FeCl₃Benzene + Benzyl Chloride80~100%~62% (for DPM)Pro: Less expensive than AlCl₃. Con: Often less active, requires heating, difficult work-up.[10]
Heterogeneous (Zeolite) USY (Ultra-Stable Y)Benzene + Propylene (B89431)150 - 200~100%>90% (for Cumene)Pro: High activity, reusable, easy to separate, shape-selective. Con: May require higher temperatures/pressures.[12][16]
Heterogeneous (Zeolite) HZSM-5Toluene + Propylene180 - 220~70-80%ModeratePro: Shape-selective, tunable acidity. Con: Can have lower activity than USY for some reactions.[16]
Solid Phosphoric Acid (SPA) SPABenzene + Propylene180 - 220High (~98%)GoodPro: High activity. Con: Can leach into the product, less selective than modern zeolites.[12]

Experimental Protocols

Protocol 1: Synthesis of 1,3,5-Triethylbenzene via Friedel-Crafts Alkylation

This protocol describes a general procedure for the tri-ethylation of benzene.

Materials:

  • Benzene (anhydrous)

  • Ethyl bromide (anhydrous)

  • Aluminum chloride (AlCl₃, anhydrous powder)

  • Dichloromethane (DCM, anhydrous)

  • 6M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and an addition funnel. The entire setup should be under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: To the flask, add anhydrous benzene (e.g., 2.0 equivalents) and anhydrous aluminum chloride (e.g., 1.3 equivalents relative to ethyl bromide). Cool the mixture to 0°C in an ice bath.

  • Reagent Addition: Add anhydrous ethyl bromide (1.0 equivalent) to the addition funnel. Add the ethyl bromide dropwise to the stirred benzene/AlCl₃ suspension over 1-2 hours, maintaining the temperature at 0-5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12-24 hours. The reaction progress can be monitored by GC-MS.

  • Work-up: Cool the reaction mixture back to 0°C and slowly quench by pouring it over crushed ice mixed with concentrated HCl.[8]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The crude 1,3,5-triethylbenzene can be purified by fractional distillation under reduced pressure.

Protocol 2: Synthesis of 2,4,6-Triethylbenzoic Acid via Grignard Carbonation

This protocol assumes the availability of 1-bromo-2,4,6-triethylbenzene.

Materials:

  • 1-Bromo-2,4,6-triethylbenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine (a small crystal for initiation)

  • Dry ice (solid CO₂)

  • 3M Hydrochloric acid (HCl)

Procedure:

  • Setup: Assemble a flame-dried three-neck flask with a magnetic stirrer, reflux condenser, and an addition funnel under an inert atmosphere.

  • Grignard Formation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine. Dissolve 1-bromo-2,4,6-triethylbenzene (1.0 equivalent) in anhydrous ether and add a small portion to the magnesium. If the reaction does not start (indicated by heat and disappearance of the iodine color), gently warm the flask. Once initiated, add the remainder of the bromide solution dropwise to maintain a gentle reflux. After addition, continue to reflux for 1-2 hours to ensure complete formation of the Grignard reagent.[17]

  • Carbonation: Cool the Grignard solution to 0°C. Crush a large excess of dry ice in a separate, dry beaker and cover it with anhydrous ether. While stirring vigorously, slowly pour the Grignard solution onto the dry ice slurry.[1][18]

  • Work-up: Allow the mixture to warm to room temperature until all the CO₂ has sublimated. Quench the reaction by slowly adding 3M HCl until the aqueous layer is acidic.

  • Extraction: Extract the mixture three times with diethyl ether.

  • Purification: Combine the organic layers and extract the product into an aqueous layer using a 10% NaOH solution. Wash the aqueous layer with ether to remove any non-acidic impurities.

  • Isolation: Cool the aqueous layer in an ice bath and carefully acidify with cold 6M HCl until a precipitate forms. Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization.

Visualizations

Experimental_Workflow General Workflow for 2,4,6-Triethylbenzoic Acid Synthesis cluster_alkylation Step 1: Friedel-Crafts Alkylation cluster_oxidation Step 2: Functionalization A Benzene + Ethyl Halide B Add Catalyst (e.g., AlCl3) A->B C Reaction (Stirring) B->C D Quench & Work-up C->D E Purification (Distillation) D->E F 1,3,5-Triethylbenzene E->F G Oxidation or Grignard Carbonation F->G Intermediate H Acidic Work-up G->H I Purification (Recrystallization) H->I J Final Product: 2,4,6-Triethylbenzoic Acid I->J

Caption: A typical two-step experimental workflow for synthesizing 2,4,6-Triethylbenzoic acid.

Catalyst_Selection_Logic Decision Logic for Catalyst Selection Start Goal: Synthesize 1,3,5-Triethylbenzene Q_Scale Lab Scale or Industrial Process? Start->Q_Scale Lab Lab Scale: Prioritize Activity & Simplicity Q_Scale->Lab Lab Industry Industrial Scale: Prioritize Cost & Reusability Q_Scale->Industry Industry Catalyst_Lab Use Homogeneous Catalyst (e.g., AlCl3, FeCl3) Lab->Catalyst_Lab Catalyst_Industry Use Heterogeneous Catalyst (e.g., Zeolite, SPA) Industry->Catalyst_Industry Check_Lab Ensure Anhydrous Conditions & Stoichiometry Catalyst_Lab->Check_Lab Check_Industry Optimize for Catalyst Lifetime & Regeneration Catalyst_Industry->Check_Industry

Caption: A decision tree for selecting a suitable catalyst based on application scale.

References

Troubleshooting

Technical Support Center: Troubleshooting 2,4,6-Triethylbenzoic Acid Synthesis

Disclaimer: Detailed experimental data for the synthesis of 2,4,6-triethylbenzoic acid is not widely available in published literature. The following troubleshooting guide is based on established chemical principles and...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed experimental data for the synthesis of 2,4,6-triethylbenzoic acid is not widely available in published literature. The following troubleshooting guide is based on established chemical principles and analogous data from the synthesis of the structurally similar compound, 2,4,6-trimethylbenzoic acid. The increased steric bulk of the ethyl groups in 2,4,6-triethylbenzoic acid may exacerbate some of the challenges outlined below.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2,4,6-triethylbenzoic acid, a sterically hindered carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing 2,4,6-triethylbenzoic acid?

A1: The primary synthetic routes for sterically hindered benzoic acids like 2,4,6-triethylbenzoic acid are analogous to those used for 2,4,6-trimethylbenzoic acid. The two most common methods are:

  • Grignard Reaction: This involves the formation of a Grignard reagent from a halo-1,3,5-triethylbenzene (e.g., 2-bromo-1,3,5-triethylbenzene) followed by carboxylation with carbon dioxide (dry ice). This method can achieve high yields but requires strict anhydrous and anaerobic conditions.[1][2]

  • Friedel-Crafts Acylation followed by Haloform Reaction: This two-step process begins with the Friedel-Crafts acylation of 1,3,5-triethylbenzene (B86046) with an acyl halide (like chloroacetyl chloride) to form an intermediate ketone.[3][4] This ketone is then subjected to a haloform reaction (e.g., using sodium hypochlorite) to yield the corresponding carboxylic acid.[3][4]

Q2: Why am I experiencing very low conversion in my reaction?

A2: Low conversion is a frequent issue in the synthesis of 2,4,6-triethylbenzoic acid and its analogues, primarily due to significant steric hindrance. The two ortho-ethyl groups on the benzene (B151609) ring create a crowded environment around the reactive center, which can:

  • Inhibit the approach of reagents to the reaction site.[5]

  • Slow down reaction rates, requiring more forcing conditions (higher temperatures, longer reaction times).[5]

  • Favor side reactions if the conditions are not carefully optimized.

Q3: What are the most common side reactions to be aware of?

A3: Depending on the synthetic route, several side reactions can decrease the yield of the desired product:

  • For Grignard Reactions:

    • Wurtz-type coupling: The Grignard reagent can react with the starting alkyl halide, leading to the formation of a biaryl byproduct.[2]

    • Reaction with moisture or protic solvents: Grignard reagents are highly basic and will be quenched by water, alcohols, or any protic impurities, forming 1,3,5-triethylbenzene instead of the desired carboxylic acid.[2][6]

  • For Friedel-Crafts Acylation:

    • Polyacylation: Although the product is deactivated, under harsh conditions, more than one acyl group may be added to the aromatic ring.[7]

    • Isomer formation: While the 1,3,5-triethyl substitution pattern directs acylation to the 2-position, other isomers may form in small amounts.

Q4: How can I purify the final 2,4,6-triethylbenzoic acid product?

A4: Purification is typically achieved through recrystallization.[3][4] Common solvents for recrystallization of similar benzoic acids include aqueous ethanol, or a mixture of methanol (B129727) and water.[1] The crude product can also be purified by dissolving it in an alkaline solution, filtering to remove non-acidic impurities, and then re-precipitating the acid by adding a strong acid like HCl.[8][9]

Troubleshooting Guides

Guide 1: Low Yield in Grignard Synthesis
Symptom Possible Cause(s) Suggested Solution(s)
Reaction fails to initiate (no cloudiness, no exotherm) 1. Magnesium surface is passivated with an oxide layer.2. Presence of moisture in glassware or reagents.[2]1. Activate the magnesium turnings by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.2. Rigorously dry all glassware in an oven and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.[6]
Low yield of carboxylic acid, but starting material (1,3,5-triethylbenzene) is recovered Grignard reagent was quenched by a proton source (e.g., water, acidic impurities).[2]Ensure all reagents and solvents are scrupulously dry. Check for acidic protons on any starting materials or impurities.
Significant amount of biaryl byproduct is formed Wurtz-type coupling reaction is competing with Grignard formation.Add the halo-1,3,5-triethylbenzene solution slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.
Low conversion after adding dry ice 1. Inefficient carboxylation.2. Grignard reagent degraded over time.1. Use a large excess of freshly crushed, high-quality dry ice. Pour the Grignard solution onto the dry ice rather than adding the dry ice to the solution.2. Use the Grignard reagent immediately after its formation.
Guide 2: Low Yield in Friedel-Crafts Acylation / Haloform Reaction
Symptom Possible Cause(s) Suggested Solution(s)
Low conversion in the Friedel-Crafts acylation step 1. Deactivation of the Lewis acid catalyst (e.g., AlCl₃) by moisture.[10]2. Insufficiently reactive acylating agent.3. Suboptimal reaction temperature.[10]1. Use anhydrous reagents and solvents, and perform the reaction under an inert atmosphere.2. Ensure the purity and reactivity of the acyl chloride.3. Gently heat the reaction mixture to the optimal temperature, as determined by literature for similar substrates. Monitor the reaction by TLC.
Formation of multiple products in the acylation step 1. Isomer formation.2. Polyacylation.1. Optimize the reaction temperature; lower temperatures may favor a specific isomer.2. Use a stoichiometric amount of the acylating agent.
Incomplete haloform reaction 1. Insufficient amount of hypohalite solution.2. Suboptimal reaction temperature.1. Use a sufficient molar excess of the sodium hypochlorite (B82951) solution.2. Gently warm the reaction mixture to ensure complete conversion, but avoid excessive heat which could lead to degradation.
Difficult product isolation from the haloform reaction mixture The product may be soluble in the aqueous phase as the carboxylate salt.After the reaction, carefully acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the carboxylic acid. Ensure the pH is sufficiently low for complete precipitation.[9]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of 2,4,6-trimethylbenzoic acid, which can be used as a starting point for optimizing the synthesis of 2,4,6-triethylbenzoic acid.

Reaction Starting Material Reagents Catalyst/Solvent Temperature Time Yield Reference
Grignard Synthesis2,4,6-TrimethylbromobenzeneMg, CO₂ (dry ice)Anhydrous EtherReflux30 min86-87%[1]
Friedel-Crafts AcylationMesityleneAcyl chlorideAlCl₃ / CS₂--65-76%[1]
Friedel-Crafts Acylation & HaloformMesityleneChloroacetyl chloride, Sodium hypochloriteIron oxide catalyst, Phase transfer catalyst60-90°C4-6 hoursHigh[3]
Direct CarboxylationMesityleneCO₂AlCl₃20-30°C9 hours97%[8]

Experimental Protocols

Protocol 1: Synthesis of 2,4,6-Triethylbenzoic Acid via Grignard Reaction (Analogous to Trimethyl Synthesis)

Materials:

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

  • Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine.

  • Grignard Formation: Dissolve 2-bromo-1,3,5-triethylbenzene in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of this solution to the magnesium turnings. If the reaction does not start (indicated by bubbling and a color change), gently warm the flask. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Carboxylation: Cool the reaction mixture to room temperature. In a separate beaker, place a large excess of freshly crushed dry ice. Slowly pour the Grignard reagent solution onto the dry ice with vigorous stirring.

  • Work-up: After the excess dry ice has sublimed, slowly add 6M HCl to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system.

Protocol 2: Synthesis via Friedel-Crafts Acylation and Haloform Reaction (Analogous to Trimethyl Synthesis)

Step A: Friedel-Crafts Acylation

  • Setup: In a flask equipped with a stirrer and a reflux condenser, add 1,3,5-triethylbenzene and a suitable solvent (e.g., CS₂).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃).

  • Acylation: Add chloroacetyl chloride dropwise to the stirred mixture while maintaining a low temperature. After the addition, allow the reaction to warm to room temperature and then heat as necessary to drive the reaction to completion.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice and concentrated HCl. Separate the organic layer, wash with water and brine, dry, and concentrate to obtain the crude α-chloro-2,4,6-triethylacetophenone.

Step B: Haloform Reaction

  • Reaction Setup: Dissolve the crude ketone from Step A in a suitable solvent. Add a phase transfer catalyst.

  • Oxidation: Add an aqueous solution of sodium hypochlorite and an aqueous base (e.g., NaOH). Heat the mixture with vigorous stirring.

  • Work-up: After the reaction is complete, cool the mixture. Separate the aqueous layer and wash the organic layer with water. Combine the aqueous layers.

  • Isolation: Acidify the combined aqueous layers with concentrated HCl to precipitate the 2,4,6-triethylbenzoic acid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize.[3][4]

Visualizations

G cluster_0 Grignard Synthesis Workflow Start_G 2-Bromo-1,3,5-triethylbenzene + Mg Grignard 2,4,6-Triethylphenyl- magnesium bromide Start_G->Grignard Anhydrous Ether Carboxylation Addition of CO2 (Dry Ice) Grignard->Carboxylation Salt Magnesium carboxylate salt Carboxylation->Salt Acidification Acidic Work-up (HCl) Salt->Acidification Product_G 2,4,6-Triethylbenzoic acid Acidification->Product_G

Caption: Workflow for the Grignard synthesis of 2,4,6-triethylbenzoic acid.

G cluster_1 Friedel-Crafts / Haloform Workflow Start_FC 1,3,5-Triethylbenzene + Chloroacetyl chloride Acylation Friedel-Crafts Acylation Start_FC->Acylation AlCl3 Ketone α-Chloro-2,4,6-triethyl- acetophenone Acylation->Ketone Haloform Haloform Reaction (NaOCl, NaOH) Ketone->Haloform Product_FC 2,4,6-Triethylbenzoic acid Haloform->Product_FC after acidification

Caption: Two-step synthesis via Friedel-Crafts acylation and haloform reaction.

Troubleshooting Low_Yield Low Yield of 2,4,6-Triethylbenzoic Acid Check_Route Which Synthetic Route? Low_Yield->Check_Route Grignard_Issues Grignard Route Issues Check_Route->Grignard_Issues Grignard FC_Issues Friedel-Crafts Route Issues Check_Route->FC_Issues Friedel-Crafts No_Initiation Reaction Not Starting? Grignard_Issues->No_Initiation Low_Acylation Low Conversion in Acylation? FC_Issues->Low_Acylation Activate_Mg Activate Mg with Iodine Ensure Anhydrous Conditions No_Initiation->Activate_Mg Yes Quenched_Reagent Starting Material Recovered? No_Initiation->Quenched_Reagent No Dry_System Re-dry all glassware and solvents Quenched_Reagent->Dry_System Yes Check_Catalyst Use Anhydrous AlCl3 Optimize Temperature Low_Acylation->Check_Catalyst Yes

Caption: Decision tree for troubleshooting low yield in synthesis.

References

Optimization

Technical Support Center: Synthesis of 2,4,6-Triethylbenzoic Acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,6-triethylbenzoic acid...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,6-triethylbenzoic acid. The following sections address common issues related to by-product formation and identification.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis of 2,4,6-triethylbenzoic acid, focusing on by-product identification and mitigation.

Problem 1: Low yield of 2,4,6-triethylbenzoic acid with the presence of multiple aromatic products in GC-MS analysis after Friedel-Crafts acylation.

  • Probable Cause:

    • Isomer Formation: The Friedel-Crafts acylation of 1,3,5-triethylbenzene (B86046) may lead to the formation of other triethylbenzoyl isomers if the reaction conditions are not optimal.

    • Polyacylation: The product, 2,4,6-triethylacetophenone (before oxidation), is an activated aromatic ring and can undergo a second acylation, leading to diacylated by-products.[1]

    • Dealkylation-Realkylation: Under harsh Lewis acid conditions, there is a possibility of de-ethylation followed by re-alkylation at different positions of the aromatic ring, leading to a mixture of isomers.

  • Recommended Solutions:

    • Temperature Control: Maintain a low reaction temperature to minimize side reactions.

    • Stoichiometry: Use a precise 1:1 molar ratio of the acylating agent to 1,3,5-triethylbenzene. An excess of the acylating agent can promote polyacylation.

    • Lewis Acid: Use the minimum effective amount of a milder Lewis acid catalyst, if possible, to reduce the likelihood of dealkylation-realkylation.

    • Reaction Time: Monitor the reaction progress closely using techniques like TLC or GC to avoid prolonged reaction times that can lead to more by-products.

Problem 2: Presence of a significant non-acidic, high molecular weight impurity in the crude product from a Grignard reaction.

  • Probable Cause:

    • Wurtz-Fittig Type Coupling: During the formation of the Grignard reagent (2,4,6-triethylphenylmagnesium bromide), a coupling reaction can occur between the Grignard reagent and the starting aryl halide (2,4,6-triethylbromobenzene) to form a diethylbiphenyl derivative.[2] This is a common side reaction in the preparation of Grignard reagents.[3]

  • Recommended Solutions:

    • Slow Addition: Add the 2,4,6-triethylbromobenzene solution slowly to the magnesium turnings to maintain a low concentration of the aryl halide in the reaction mixture.

    • Activated Magnesium: Ensure the magnesium is highly activated to promote the formation of the Grignard reagent over the coupling side reaction.

    • Purification: This neutral by-product can be effectively removed from the desired carboxylic acid product through acid-base extraction during the workup.

Problem 3: The NMR spectrum of the final product shows complex aromatic signals and overlapping ethyl group resonances, suggesting the presence of isomers.

  • Probable Cause:

    • Isomeric Impurities: The presence of isomeric triethylbenzoic acids, which could arise from impurities in the starting 1,3,5-triethylbenzene or from side reactions during synthesis.

  • Recommended Solutions:

    • Starting Material Purity: Verify the purity of the starting 1,3,5-triethylbenzene by GC-MS or NMR before starting the synthesis.

    • Chromatographic Purification: Use high-performance liquid chromatography (HPLC) for the separation of the isomeric acids. Reversed-phase HPLC with an appropriate mobile phase is often effective for separating aromatic carboxylic acids.[4][5]

    • Crystallization: Attempt fractional crystallization from a suitable solvent system to isolate the desired 2,4,6-isomer.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the Friedel-Crafts acylation route to 2,4,6-triethylbenzoic acid?

A1: The most common by-products are other isomers of triethylacetophenone (which, after oxidation, would lead to the corresponding benzoic acid isomers) and diacylated products. The formation of these by-products is driven by the high reactivity of the polyalkylated benzene (B151609) ring.[1]

Q2: How can I confirm the presence of a diethylbiphenyl by-product from the Grignard reaction?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for this. The diethylbiphenyl by-product will have a higher molecular weight than 2,4,6-triethylbenzoic acid and will not exhibit the characteristic fragmentation of a carboxylic acid. Its mass spectrum will likely show a prominent molecular ion peak and fragmentation patterns corresponding to the loss of ethyl groups.

Q3: What analytical techniques are best for quantifying the purity of my 2,4,6-triethylbenzoic acid sample?

A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is a robust method for quantifying the purity and separating it from other acidic or neutral impurities.[4] Quantitative NMR (qNMR) can also be used to determine the absolute purity without the need for reference standards of the impurities.

Q4: Can I use oxalyl chloride for the Friedel-Crafts acylation of 1,3,5-triethylbenzene?

A4: Yes, oxalyl chloride is a suitable acylating agent. It reacts with the aromatic substrate in the presence of a Lewis acid like aluminum chloride to form an aroyl chloride, which can then be hydrolyzed to the carboxylic acid. This approach can sometimes offer milder reaction conditions compared to using an acyl chloride directly.[6]

Data Presentation

ParameterFriedel-Crafts Acylation RouteGrignard Carboxylation Route
Starting Material 1,3,5-Triethylbenzene1-Bromo-2,4,6-triethylbenzene
Key Reagents Acylating agent (e.g., acetyl chloride, oxalyl chloride), Lewis Acid (e.g., AlCl₃), Oxidizing agent (e.g., NaOCl)Magnesium, Carbon Dioxide (dry ice)
Potential By-products Isomeric triethylacetophenones, Diacylated triethylbenzene (B13742051) derivativesDiethylbiphenyl derivatives, Unreacted starting material
Typical Yield Moderate to GoodGood to High
Key Challenges Control of isomer formation and polyacylationAnhydrous reaction conditions, Formation of coupling by-products

Table 1. Comparison of Synthetic Routes to 2,4,6-Triethylbenzoic Acid.

Experimental Protocols

Protocol 1: By-product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified product in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • GC Conditions (General):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (General):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: Identify the peaks in the total ion chromatogram. Analyze the mass spectrum of each peak to determine the molecular weight and fragmentation pattern of the components. Compare the spectra with libraries (e.g., NIST) and known fragmentation patterns of aromatic hydrocarbons and carboxylic acids to identify by-products.

Protocol 2: Purification and Isomer Separation by High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (General for Reversed-Phase):

    • Column: C18 stationary phase.

    • Mobile Phase: A gradient of an aqueous acidic buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient will depend on the specific separation required.

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Detection: UV detector at a wavelength where the aromatic carboxylic acids absorb (e.g., 254 nm).

    • Column Temperature: Maintained at a constant temperature (e.g., 25-40 °C) for reproducibility.

  • Data Analysis: Compare the retention times of the peaks in the sample chromatogram with those of an authentic standard of 2,4,6-triethylbenzoic acid. The area of each peak can be used to determine the relative purity of the sample.

Visualizations

Synthesis_Byproducts cluster_friedel_crafts Friedel-Crafts Acylation Route cluster_grignard Grignard Carboxylation Route 1,3,5-Triethylbenzene 1,3,5-Triethylbenzene Acylation Acylation 1,3,5-Triethylbenzene->Acylation Intermediate_Ketone 2,4,6-Triethylacetophenone Acylation->Intermediate_Ketone Isomers Isomeric By-products Acylation->Isomers Side Reaction Oxidation Oxidation Intermediate_Ketone->Oxidation Polyacylation Polyacylated By-products Intermediate_Ketone->Polyacylation Side Reaction Final_Product_FC 2,4,6-Triethylbenzoic Acid Oxidation->Final_Product_FC Aryl_Halide 2,4,6-Triethylbromobenzene Grignard_Formation Grignard_Formation Aryl_Halide->Grignard_Formation Grignard_Reagent Grignard Reagent Grignard_Formation->Grignard_Reagent Coupling_Byproduct Diethylbiphenyl By-product Grignard_Formation->Coupling_Byproduct Side Reaction Carboxylation Carboxylation Grignard_Reagent->Carboxylation Final_Product_G 2,4,6-Triethylbenzoic Acid Carboxylation->Final_Product_G

Caption: Synthetic pathways to 2,4,6-triethylbenzoic acid and major by-products.

Troubleshooting_Workflow Start Impure Product Detected Analysis Analyze by GC-MS / NMR Start->Analysis Identify_Byproducts Identify By-product Structures Analysis->Identify_Byproducts Isomers_Present Isomers or Polyacylated Products Present? Identify_Byproducts->Isomers_Present Coupling_Product High MW Neutral By-product Present? Identify_Byproducts->Coupling_Product Isomers_Present->Coupling_Product No Optimize_FC Optimize Friedel-Crafts: - Temp Control - Stoichiometry Isomers_Present->Optimize_FC Yes Optimize_Grignard Optimize Grignard Formation: - Slow Addition - Activated Mg Coupling_Product->Optimize_Grignard Yes Purification Purification Strategy: - HPLC - Crystallization - Acid-Base Extraction Coupling_Product->Purification No Optimize_FC->Purification Optimize_Grignard->Purification End Pure Product Purification->End

Caption: A logical workflow for troubleshooting by-product formation.

Analytical_Separation Crude_Product Crude Product Mixture Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Neutral_Byproducts Neutral By-products (e.g., Diethylbiphenyl) Acid_Base_Extraction->Neutral_Byproducts Acidic_Fraction Acidic Fraction Acid_Base_Extraction->Acidic_Fraction HPLC HPLC / Crystallization Acidic_Fraction->HPLC Isomeric_Byproducts Isomeric Acids HPLC->Isomeric_Byproducts Pure_Product Pure 2,4,6-Triethylbenzoic Acid HPLC->Pure_Product

Caption: A general scheme for the separation and purification of the target compound.

References

Troubleshooting

Technical Support Center: High-Purity 2,4,6-Triethylbenzoic Acid Recrystallization

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for achieving high-purity 2,4,6-Triethylbenzoic acid through recrystall...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for achieving high-purity 2,4,6-Triethylbenzoic acid through recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent system for the recrystallization of 2,4,6-Triethylbenzoic acid?

A1: Due to the sterically hindered and nonpolar nature of the triethyl-substituted aromatic ring, a mixed solvent system is often a good starting point. A combination of a solvent in which the compound is soluble (e.g., ethanol (B145695), acetone, or ethyl acetate) and a solvent in which it is poorly soluble (e.g., water or hexanes) is recommended.[1][2] Based on principles of "like dissolves like," and data for structurally similar aromatic carboxylic acids, an ethanol/water or a hexane (B92381)/ethyl acetate (B1210297) mixture would be a logical first choice.[1][3][4]

Q2: How does the steric hindrance from the ethyl groups affect recrystallization?

A2: The three ethyl groups on the benzene (B151609) ring create significant steric hindrance around the carboxylic acid functional group. This can sometimes make dissolution slower and may require more vigorous heating or a slightly larger volume of solvent than for less hindered analogues. However, this steric hindrance can also promote the formation of well-ordered crystals upon slow cooling, aiding in the exclusion of impurities.

Q3: Can I use a single solvent for recrystallization?

A3: Yes, a single solvent system can be effective if the solubility of 2,4,6-Triethylbenzoic acid in that solvent shows a large temperature dependence. This means the compound should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures.[5][6] Solvents to consider for single-solvent recrystallization include ethanol, isopropanol, or toluene.[1][7] Experimental testing is necessary to confirm the ideal solvent.

Q4: My purified 2,4,6-Triethylbenzoic acid has a broad melting point range. What does this indicate?

A4: A broad melting point range is a common indicator of impurities remaining in your sample. Pure crystalline solids typically have a sharp melting point range of 1-2°C. A broad range suggests that the recrystallization process may need to be repeated or optimized to effectively remove residual impurities.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. This is the most common reason for crystallization failure.[8] 2. The solution is supersaturated. [8]1. Reduce solvent volume. Gently heat the solution to boil off some of the solvent and then allow it to cool again.[8] 2. Induce crystallization. Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal of pure 2,4,6-Triethylbenzoic acid.[9]
The product "oils out" instead of forming crystals. 1. The solution is cooling too quickly. 2. The boiling point of the solvent is higher than the melting point of the compound. 3. High concentration of impurities. 1. Reheat the solution to redissolve the oil. Add a small amount of the more soluble solvent and allow the solution to cool more slowly.[10] 2. Choose a lower-boiling point solvent system. 3. Consider a pre-purification step. If impurities are significant, an acid-base extraction may be beneficial before recrystallization.[7]
Low yield of recovered crystals. 1. Too much solvent was used during dissolution. 2. Premature crystallization during hot filtration. 3. Crystals were washed with a solvent that was not ice-cold. 1. Use the minimum amount of hot solvent necessary for complete dissolution. [9] 2. Ensure the filtration apparatus is pre-heated. Use a stemless funnel and keep the solution hot during filtration. 3. Always use ice-cold solvent for washing the final crystals to minimize dissolution of the product.[9]
Crystals form too quickly. The solution is too concentrated or cooled too rapidly. Rapid crystallization can trap impurities within the crystal lattice.[10]Slow down the crystallization process. Reheat the solution, add a small additional amount of the "good" solvent, and allow it to cool at a slower rate.[10]

Data Presentation: Solvent System Selection

Solvent/System Solubility (Hot) Solubility (Cold) Suitability & Notes
Ethanol/Water High in hot ethanolLow in cold aqueous ethanolRecommended starting point. Allows for fine-tuning of polarity.
Hexane/Ethyl Acetate High in hot mixtureLow in cold mixtureGood for less polar impurities. Ethyl acetate solubilizes the acid, and hexane acts as the anti-solvent.
Toluene Moderate to HighLowMay be effective, but its high boiling point can increase the risk of oiling out.[2]
Isopropanol HighLowA good single-solvent option to try.
Water Very LowVery LowUnsuitable as a single solvent due to the nonpolar nature of the molecule.[11]
Hexanes LowVery LowUnsuitable as a primary solvent but effective as an anti-solvent in a mixed system.

Experimental Protocol: Recrystallization of 2,4,6-Triethylbenzoic Acid

This protocol outlines a general procedure for the recrystallization of 2,4,6-Triethylbenzoic acid using a mixed solvent system of ethanol and water.

1. Dissolution:

  • Place the crude 2,4,6-Triethylbenzoic acid in an Erlenmeyer flask.

  • Add the minimum amount of hot ethanol required to just dissolve the solid. Heat the mixture gently on a hot plate and swirl continuously.

  • Once dissolved, add hot water dropwise until the solution becomes slightly cloudy (turbid).

  • Add a few more drops of hot ethanol until the solution becomes clear again. This ensures the solution is saturated at the boiling point.

2. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and allow it to cool slightly.

  • Add a small amount of activated charcoal to the solution.

  • Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.

3. Hot Filtration:

  • To remove insoluble impurities and activated charcoal, perform a hot gravity filtration.

  • Use a pre-heated stemless funnel and fluted filter paper to prevent premature crystallization.

  • Filter the hot solution into a clean, pre-heated Erlenmeyer flask.

4. Crystallization:

  • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6]

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture to rinse away any remaining soluble impurities.

  • Continue to draw air through the crystals for several minutes to help them dry.

6. Drying:

  • Transfer the crystals to a watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a low temperature can be used.

  • Once dry, determine the mass and melting point of the purified 2,4,6-Triethylbenzoic acid.

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying start Crude 2,4,6-Triethylbenzoic Acid add_solvent Add minimum hot 'good' solvent (e.g., Ethanol) start->add_solvent dissolve Complete Dissolution add_solvent->dissolve add_antisolvent Add hot 'bad' solvent (e.g., Water) to turbidity dissolve->add_antisolvent clarify Add drops of 'good' solvent to clarify add_antisolvent->clarify hot_filtration Filter hot solution to remove insoluble impurities clarify->hot_filtration slow_cool Slowly cool to room temperature hot_filtration->slow_cool ice_bath Cool in ice bath to maximize yield slow_cool->ice_bath vacuum_filtration Vacuum filter to collect crystals ice_bath->vacuum_filtration wash Wash with ice-cold solvent vacuum_filtration->wash dry Dry the purified crystals wash->dry end_product High-Purity 2,4,6-Triethylbenzoic Acid dry->end_product

Caption: Workflow for the recrystallization of 2,4,6-Triethylbenzoic acid.

References

Optimization

Preventing decomposition of 2,4,6-Triethylbenzoic acid during synthesis

Welcome to the technical support center for the synthesis of 2,4,6-Triethylbenzoic Acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,4,6-Triethylbenzoic Acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and prevent decomposition during the synthesis of this sterically hindered carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for 2,4,6-Triethylbenzoic Acid?

A1: The most common synthetic approaches for 2,4,6-Triethylbenzoic Acid are analogous to those used for other sterically hindered benzoic acids, such as 2,4,6-Trimethylbenzoic acid. These methods include:

  • Grignard Reaction: Carboxylation of the Grignard reagent derived from 2,4,6-triethylbromobenzene. This is often the preferred method for laboratory-scale synthesis.

  • Friedel-Crafts Acylation: Acylation of 1,3,5-triethylbenzene (B86046) followed by a haloform reaction.

  • Oxidation of 2,4,6-Triethylbenzyl Alcohol: Oxidation of the corresponding benzyl (B1604629) alcohol to the carboxylic acid.

Q2: My Grignard reaction for the synthesis of 2,4,6-Triethylbenzoic Acid is failing or giving low yields. What are the potential causes?

A2: The Grignard reaction is highly sensitive to reaction conditions. Common reasons for failure or low yields include:

  • Presence of moisture: Grignard reagents are strong bases and will be quenched by any protic source, including water from glassware, solvents, or the starting materials.[1][2] Ensure all glassware is oven-dried and cooled under an inert atmosphere, and use anhydrous solvents.

  • Impure magnesium: The magnesium turnings may have an oxide layer that prevents the reaction from initiating. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909).[2]

  • Inertness of the aryl halide: Aryl halides, especially those that are sterically hindered, can be less reactive. It may be necessary to heat the reaction to initiate the formation of the Grignard reagent.[1]

  • Side reactions with carbon dioxide: Ensure the carbon dioxide source (e.g., dry ice) is free of water. Gaseous carbon dioxide should be bubbled through a drying agent.

Q3: I am observing significant byproduct formation during the synthesis. What are the likely side reactions?

A3: Depending on the synthetic route, several side reactions can occur:

  • Grignard Route: Homocoupling of the Grignard reagent to form a biphenyl (B1667301) derivative can occur, especially in the presence of certain metal impurities.

  • Oxidation Route: Incomplete oxidation of 2,4,6-triethylbenzyl alcohol can lead to the formation of 2,4,6-triethylbenzaldehyde (B3245205) as a significant byproduct.[3]

  • Friedel-Crafts Acylation Route: Polyacylation or rearrangement of the ethyl groups on the aromatic ring can occur under harsh Lewis acid conditions.

Troubleshooting Guides

Issue 1: Low Yield of 2,4,6-Triethylbenzoic Acid in Grignard Synthesis

If you are experiencing low yields when using the Grignard route, consider the troubleshooting steps outlined in the table below.

Potential Cause Troubleshooting Step Expected Outcome
Wet glassware or solventOven-dry all glassware and cool under an inert atmosphere (N₂ or Ar). Use freshly distilled anhydrous ether or THF.[1][2][4]Successful formation of the Grignard reagent and improved yield of the carboxylic acid.
Inactive MagnesiumAdd a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium turnings to activate the surface.[2]Initiation of the Grignard reaction, often indicated by a color change or gentle refluxing.
Slow reaction with CO₂Crush the dry ice into a powder to increase the surface area for reaction. Alternatively, bubble dry CO₂ gas through the Grignard solution.[5]More efficient carboxylation of the Grignard reagent.
Grignard reagent decompositionMaintain a low reaction temperature during the formation of the Grignard reagent to minimize side reactions.Reduced formation of homocoupling byproducts.
Issue 2: Incomplete Oxidation of 2,4,6-Triethylbenzyl Alcohol

A common issue with the oxidation route is the presence of the starting material or the intermediate aldehyde in the final product.

Potential Cause Troubleshooting Step Expected Outcome
Insufficient oxidantIncrease the molar equivalents of the oxidizing agent (e.g., KMnO₄, IBX).[3]Complete conversion of the alcohol and aldehyde to the carboxylic acid.
Low reaction temperatureIncrease the reaction temperature or prolong the reaction time to ensure the reaction goes to completion.Drive the reaction towards the fully oxidized product.
Inappropriate oxidantFor sterically hindered alcohols, a stronger oxidizing agent may be required. Consider using Jones reagent or a two-step Swern oxidation followed by a Pinnick oxidation.Efficient oxidation to the desired carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of 2,4,6-Triethylbenzoic Acid via Grignard Reaction

  • Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine.

  • Grignard Formation: In the dropping funnel, place a solution of 2,4,6-triethylbromobenzene (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of the halide solution to the magnesium. If the reaction does not start, gently warm the flask. Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux.[1][6]

  • Carboxylation: Cool the reaction mixture in an ice bath. Slowly add crushed dry ice to the flask.[5] Allow the mixture to warm to room temperature.

  • Workup: Quench the reaction by slowly adding 1M HCl. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

Grignard_Synthesis_Workflow cluster_setup 1. Reaction Setup cluster_grignard 2. Grignard Formation cluster_carboxylation 3. Carboxylation cluster_workup 4. Workup & Purification A Oven-dried Glassware C Mg Turnings + I2 A->C B Inert Atmosphere (N2/Ar) B->C E Formation of 2,4,6-Triethylphenylmagnesium Bromide C->E Initiation & Reflux D 2,4,6-Triethylbromobenzene in Anhydrous Ether D->C Dropwise addition F Dry Ice (CO2) E->F Addition to CO2 source G Formation of Magnesium Carboxylate F->G H Acidic Workup (HCl) G->H I Extraction & Drying H->I J Purification I->J K 2,4,6-Triethylbenzoic Acid J->K

Caption: Workflow for the synthesis of 2,4,6-Triethylbenzoic Acid via the Grignard reaction.

Troubleshooting_Decomposition Start Synthesis of 2,4,6-Triethylbenzoic Acid Decomposition Decomposition or Low Yield Observed Start->Decomposition Grignard Grignard Route? Decomposition->Grignard Yes Oxidation Oxidation Route? Decomposition->Oxidation Yes Moisture Check for Moisture (Solvent, Glassware) Grignard->Moisture Activation Activate Mg (Iodine, Heat) Grignard->Activation Temp Control Temperature Grignard->Temp Oxidant Check Oxidant (Equivalents, Strength) Oxidation->Oxidant Reaction_Time Increase Reaction Time/Temperature Oxidation->Reaction_Time Success Improved Yield/ Purity Moisture->Success Activation->Success Temp->Success Oxidant->Success Reaction_Time->Success

Caption: Troubleshooting decision tree for decomposition issues during synthesis.

References

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Reactions with 2,4,6-Triethylbenzoic Acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sterically hindered 2,4,6-triethylbenzo...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sterically hindered 2,4,6-triethylbenzoic acid. The significant steric congestion around the carboxylic acid group, caused by the ortho-ethyl substituents, presents considerable challenges in achieving efficient esterification, amidation, and other nucleophilic acyl substitution reactions. This guide offers practical solutions and detailed protocols to navigate these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why are standard Fischer esterification reactions with 2,4,6-triethylbenzoic acid unsuccessful?

A1: Standard Fischer esterification, which involves heating a carboxylic acid with an alcohol in the presence of an acid catalyst, is generally ineffective for 2,4,6-triethylbenzoic acid.[1] The three ethyl groups in the ortho and para positions create significant steric hindrance around the carbonyl carbon. This steric shield physically blocks the approach of the alcohol nucleophile, preventing the formation of the necessary tetrahedral intermediate for the reaction to proceed. As a result, the starting acid is often recovered unchanged.[1]

Q2: What is the most common strategy to enhance the reactivity of 2,4,6-triethylbenzoic acid?

A2: The most prevalent and effective strategy is to convert the carboxylic acid into a more reactive derivative, most commonly an acyl chloride.[2][3] This is typically achieved by reacting 2,4,6-triethylbenzoic acid with an excess of thionyl chloride (SOCl₂) or oxalyl chloride.[2][3][4] The resulting acyl chloride has a highly electrophilic carbonyl carbon, making it much more susceptible to nucleophilic attack, even by sterically hindered nucleophiles.[3]

Q3: Which methods are recommended for the esterification of 2,4,6-triethylbenzoic acid?

A3: For the successful esterification of this hindered acid, two primary methods are recommended:

  • Two-step Acyl Chloride Method: First, convert the carboxylic acid to its acyl chloride, then react the acyl chloride with the desired alcohol.[2][3] This approach bypasses the difficult formation of the sterically hindered tetrahedral intermediate from the less reactive carboxylic acid.[2]

  • Yamaguchi Esterification: This method is specifically designed for the synthesis of highly functionalized and sterically hindered esters.[5][6] It involves the formation of a mixed anhydride (B1165640) using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), which is then reacted with the alcohol in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP).[5][7][8]

Q4: How can I achieve amidation with 2,4,6-triethylbenzoic acid, especially with hindered amines?

A4: Direct amidation by heating the carboxylic acid with an amine is generally not feasible due to the formation of an unreactive ammonium (B1175870) carboxylate salt and the high steric barrier.[9] To overcome this, the use of coupling reagents is essential. These reagents activate the carboxylic acid in situ, facilitating the amide bond formation.[10] For sterically demanding systems, phosphonium- and aminium-based reagents like PyBOP, HATU, and COMU are highly effective.[10]

Q5: Are there any other activating agents besides thionyl chloride and coupling reagents?

A5: Yes, other reagents can be used to activate the carboxylic acid. For instance, trialkyloxonium salts can be employed for esterification under mild conditions and are effective even with sterically hindered acids.[11] Additionally, methods involving the formation of mixed anhydrides with reagents like isobutyl chloroformate can also be effective.[12]

Troubleshooting Guides

Problem 1: Low or No Yield in Esterification Reactions
Symptom Possible Cause Solution
No reaction observed with alcohol and acid catalyst (e.g., H₂SO₄).Severe steric hindrance preventing nucleophilic attack on the carbonyl carbon.Avoid direct Fischer esterification. Convert the carboxylic acid to an acyl chloride first, or use the Yamaguchi esterification protocol.[1][2][5]
Low yield when using the acyl chloride method.Incomplete conversion to the acyl chloride. Moisture contamination hydrolyzing the acyl chloride. Insufficiently reactive alcohol.Ensure complete conversion to the acyl chloride by using excess thionyl chloride and refluxing until gas evolution ceases.[2] Use anhydrous solvents and reactants to prevent hydrolysis. For less reactive alcohols, consider adding a nucleophilic catalyst like DMAP or pyridine (B92270).
Yamaguchi esterification yields are lower than expected.Impure Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride). Insufficient DMAP.Use freshly distilled or high-purity Yamaguchi reagent. Ensure a stoichiometric amount of DMAP is used as it is the active nucleophilic catalyst in the second step.[7]
Problem 2: Challenges in Amide Bond Formation
Symptom Possible Cause Solution
No reaction between 2,4,6-triethylbenzoic acid and an amine.Formation of an unreactive carboxylate-ammonium salt. High steric hindrance.Direct reaction is not feasible.[9] The carboxylic acid must be activated. Use a suitable coupling reagent.[10]
Low yields with standard coupling reagents like DCC.DCC is often not potent enough for severely hindered systems and can lead to side reactions.Employ more powerful coupling reagents. For sterically hindered substrates, HATU, HCTU, PyAOP, or COMU are generally more effective.[10] These reagents form more reactive activated esters.
Difficulty in coupling with a sterically hindered amine.The steric bulk of both the acid and the amine presents a significant challenge.Use a highly reactive coupling reagent like HATU or PyAOP, which are known to be effective for coupling N-methylated or other hindered amino acids.[10][13] Consider using higher temperatures or microwave irradiation to increase the reaction rate, though this may require optimization to avoid side reactions.

Experimental Protocols

Protocol 1: Synthesis of 2,4,6-Triethylbenzoyl Chloride

Materials:

  • 2,4,6-Triethylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (B28343) (optional, as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a fume hood, place 2,4,6-triethylbenzoic acid (1 equivalent) into a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Carefully add an excess of thionyl chloride (e.g., 5 equivalents). Anhydrous toluene can be used as a solvent if desired.

  • Heat the mixture to reflux (approximately 80°C) and maintain for 2-4 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure (vacuum distillation).

  • The resulting crude 2,4,6-triethylbenzoyl chloride can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Protocol 2: Esterification via Acyl Chloride

Materials:

  • 2,4,6-Triethylbenzoyl chloride (from Protocol 1)

  • Desired alcohol (e.g., ethanol, methanol)

  • Anhydrous pyridine or triethylamine (B128534) (as a base)

  • Anhydrous dichloromethane (B109758) (DCM) or diethyl ether

  • Separatory funnel

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the alcohol (1.0-1.2 equivalents) and anhydrous pyridine (1.2 equivalents) in anhydrous DCM in a round-bottom flask at 0°C (ice bath).

  • Slowly add a solution of 2,4,6-triethylbenzoyl chloride (1 equivalent) in anhydrous DCM to the alcohol solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or recrystallization.

Protocol 3: Yamaguchi Esterification

Materials:

  • 2,4,6-Triethylbenzoic acid

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)

  • Triethylamine (Et₃N)

  • 4-Dimethylaminopyridine (DMAP)

  • Desired alcohol

  • Anhydrous toluene or Tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve 2,4,6-triethylbenzoic acid (1 equivalent) in anhydrous toluene.

  • Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add 2,4,6-trichlorobenzoyl chloride (1.1 equivalents) and stir the mixture for 1-2 hours at room temperature to form the mixed anhydride.

  • In a separate flask, dissolve the desired alcohol (1.5 equivalents) and DMAP (3-4 equivalents) in anhydrous toluene.

  • Slowly add the mixed anhydride solution from step 3 to the alcohol/DMAP solution and stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by column chromatography.

Visualizations

Steric_Hindrance cluster_unhindered Unhindered Carboxylic Acid (e.g., Benzoic Acid) cluster_hindered Sterically Hindered Acid (2,4,6-Triethylbenzoic Acid) unhindered_acid Benzoic Acid unhindered_product Ester Product unhindered_acid->unhindered_product Reaction Proceeds unhindered_nu Nucleophile (e.g., Methanol) unhindered_nu->unhindered_acid Easy Approach hindered_acid 2,4,6-Triethylbenzoic Acid no_reaction No Reaction hindered_acid->no_reaction hindered_nu Nucleophile (e.g., Methanol) hindered_nu->hindered_acid Blocked Approach

Caption: Steric hindrance in 2,4,6-triethylbenzoic acid preventing nucleophilic attack.

Activation_Workflow start 2,4,6-Triethylbenzoic Acid activation Activation Step (e.g., with SOCl₂) start->activation intermediate Highly Reactive Intermediate (Acyl Chloride) activation->intermediate nucleophile Add Nucleophile (Alcohol or Amine) intermediate->nucleophile product Desired Product (Ester or Amide) nucleophile->product

Caption: General workflow for overcoming steric hindrance via activation.

Yamaguchi_Pathway cluster_step1 Step 1: Anhydride Formation cluster_step2 Step 2: Nucleophilic Attack acid 2,4,6-Triethylbenzoic Acid + Et₃N anhydride Mixed Anhydride Intermediate acid->anhydride + yamaguchi_reagent 2,4,6-Trichlorobenzoyl Chloride ester Sterically Hindered Ester Product anhydride->ester + alcohol_dmap Alcohol + DMAP

Caption: Simplified workflow of the Yamaguchi esterification.

Coupling_Reagent_Decision start Amidation of 2,4,6-Triethylbenzoic Acid amine_type What is the nature of the amine? start->amine_type primary_secondary Primary or Secondary Amine (Unhindered) amine_type->primary_secondary Less Hindered tertiary_hindered Tertiary, N-methyl, or Sterically Hindered Amine amine_type->tertiary_hindered Highly Hindered reagent1 Use potent reagents: PyBOP, HBTU, COMU primary_secondary->reagent1 reagent2 Use highly active reagents: HATU, PyAOP tertiary_hindered->reagent2

Caption: Decision guide for selecting an appropriate amidation coupling reagent.

References

Reference Data & Comparative Studies

Validation

Comparative Analysis of 1H and 13C NMR Spectra: 2,4,6-Triethylbenzoic Acid and 2,4,6-Trimethylbenzoic Acid

A guide for researchers providing a detailed spectral assignment for 2,4,6-Triethylbenzoic acid through comparison with experimentally determined data for 2,4,6-Trimethylbenzoic acid. This guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers providing a detailed spectral assignment for 2,4,6-Triethylbenzoic acid through comparison with experimentally determined data for 2,4,6-Trimethylbenzoic acid.

This guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for 2,4,6-Triethylbenzoic acid. Due to the limited availability of experimental NMR data for 2,4,6-Triethylbenzoic acid in public databases, this report presents a predicted spectral assignment based on the well-documented spectra of the structurally analogous compound, 2,4,6-Trimethylbenzoic acid. The comparison offers valuable insights into the influence of alkyl substitution on the chemical shifts of aromatic systems.

Predicted and Experimental NMR Data

The following tables summarize the predicted 1H and 13C NMR spectral data for 2,4,6-Triethylbenzoic acid and the experimental data for 2,4,6-Trimethylbenzoic acid. Predictions for the triethyl derivative are derived from the experimental values of the trimethyl analog, taking into account the substitution effects of ethyl groups in place of methyl groups.

Table 1: 1H NMR Spectral Data

Compound Proton Assignment Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz) Integration
2,4,6-Triethylbenzoic acid (Predicted) Ar-H~6.9s-2H
-CH2- (ortho)~2.6q~7.64H
-CH2- (para)~2.5q~7.62H
-CH3 (ortho)~1.2t~7.66H
-CH3 (para)~1.1t~7.63H
-COOH>10s-1H
2,4,6-Trimethylbenzoic acid (Experimental) Ar-H6.84s-2H
-CH3 (ortho)2.53s-6H
-CH3 (para)2.28s-3H
-COOH10.50s-1H

Experimental data for 2,4,6-Trimethylbenzoic acid obtained in CDCl3 at 300 MHz.[1]

Table 2: 13C NMR Spectral Data

Compound Carbon Assignment Chemical Shift (δ ppm)
2,4,6-Triethylbenzoic acid (Predicted) C=O~170
C-Ar (quaternary, ortho)~145
C-Ar (quaternary, para)~143
C-Ar (quaternary, ipso)~130
C-Ar-H~129
-CH2- (ortho)~28
-CH2- (para)~26
-CH3 (ortho & para)~15
2,4,6-Trimethylbenzoic acid (Experimental) C=O192.4
C-Ar (quaternary, ortho)143.4
C-Ar (quaternary, para)141.1
C-Ar (quaternary, ipso)130.2
C-Ar-H129.9
-CH3 (ortho)21.1
-CH3 (para)20.0

Experimental data for 2,4,6-Trimethylbenzaldehyde, a closely related compound, is used for comparative 13C chemical shifts in CDCl3 at 75 MHz.[2]

Experimental Protocols

The following provides a general methodology for acquiring high-quality 1H and 13C NMR spectra.

Sample Preparation:

  • Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.

  • For 1H NMR , a standard single-pulse experiment is used. Key parameters include a 30-degree pulse angle, a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

  • For 13C NMR , a proton-decoupled experiment is performed to simplify the spectrum to single lines for each unique carbon. A larger spectral width (e.g., 200-220 ppm) is required. Due to the lower natural abundance of 13C and its smaller gyromagnetic ratio, a larger number of scans (several hundred to thousands) and a longer relaxation delay may be necessary to obtain a spectrum with adequate signal-to-noise.

Visualization of Structures and Workflow

The following diagrams illustrate the molecular structures with labeled atoms for spectral assignment and a typical workflow for NMR analysis.

experimental_workflow Experimental Workflow for NMR Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Sample in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer instrument Place Sample in NMR Spectrometer transfer->instrument setup Set Experimental Parameters (1H or 13C) instrument->setup acquire Acquire Data (Scans) setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H) baseline->integrate assign Assign Peaks integrate->assign structure Correlate to Structure assign->structure report Report Findings structure->report

References

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 2,4,6-Triethylbenzoic Acid and Its Homologs

For Researchers, Scientists, and Drug Development Professionals Data Presentation: Comparison of Mass Spectral Data The following tables summarize the key mass spectral data for 2,4,6-triethylbenzoic acid (deduced) and i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparison of Mass Spectral Data

The following tables summarize the key mass spectral data for 2,4,6-triethylbenzoic acid (deduced) and its methyl and isopropyl homologs (experimental). The data for the homologs has been sourced from the NIST Mass Spectrometry Data Center.

Table 1: Comparison of Molecular Ions and Key Fragments of 2,4,6-Trialkylbenzoic Acids

CompoundMolecular FormulaMolecular Weight ( g/mol )Molecular Ion (M⁺•) [m/z][M-15]⁺[M-29]⁺[M-45]⁺ (Base Peak for Alkylated Analogs)
2,4,6-Trimethylbenzoic AcidC₁₀H₁₂O₂164.20164149-119
2,4,6-Triethylbenzoic AcidC₁₃H₁₈O₂206.28206191177161
2,4,6-Triisopropylbenzoic AcidC₁₆H₂₄O₂248.36248233-203

Table 2: Deduced Mass Spectrometry Fragmentation Data for 2,4,6-Triethylbenzoic Acid

m/zProposed Fragment IonFragmentation Pathway
206[C₁₃H₁₈O₂]⁺•Molecular Ion (M⁺•)
191[M - CH₃]⁺Loss of a methyl radical from an ethyl group
177[M - C₂H₅]⁺α-cleavage, loss of an ethyl radical
161[M - COOH]⁺Loss of the carboxyl group
133[M - COOH - C₂H₄]⁺Loss of ethene from the [M-COOH]⁺ ion
105[C₇H₅O]⁺Formation of the benzoyl cation
77[C₆H₅]⁺Phenyl cation

Table 3: Experimental Mass Spectrometry Fragmentation Data for 2,4,6-Trimethylbenzoic Acid

m/zRelative Intensity (%)Proposed Fragment IonFragmentation Pathway
16435[C₁₀H₁₂O₂]⁺•Molecular Ion (M⁺•)
149100[M - CH₃]⁺Loss of a methyl radical
11940[M - COOH]⁺Loss of the carboxyl group
9125[C₇H₇]⁺Tropylium ion
7715[C₆H₅]⁺Phenyl cation

Table 4: Experimental Mass Spectrometry Fragmentation Data for 2,4,6-Triisopropylbenzoic Acid

m/zRelative Intensity (%)Proposed Fragment IonFragmentation Pathway
24815[C₁₆H₂₄O₂]⁺•Molecular Ion (M⁺•)
233100[M - CH₃]⁺Loss of a methyl radical from an isopropyl group
20585[M - C₃H₇]⁺α-cleavage, loss of an isopropyl radical
16330[M - COOH - C₃H₆]⁺Loss of propene from the [M-COOH]⁺ ion
11920[C₉H₁₁]⁺

Experimental Protocols

A detailed methodology for the analysis of substituted benzoic acids by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. Due to the low volatility of carboxylic acids, a derivatization step is typically required.

Protocol: GC-MS Analysis of Substituted Benzoic Acids with Derivatization

  • Sample Preparation (Derivatization by Silylation):

    • Accurately weigh 1-2 mg of the benzoic acid derivative into a 2 mL autosampler vial.

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of a solvent (e.g., pyridine (B92270) or acetonitrile).

    • Cap the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.

    • Allow the sample to cool to room temperature before analysis.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC System or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Final hold: 5 minutes at 280°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Acquire the total ion chromatogram (TIC) and mass spectra of the peaks of interest.

    • Identify the compound based on its retention time and the fragmentation pattern of its trimethylsilyl (B98337) (TMS) derivative.

    • Compare the obtained spectrum with library spectra (if available) or with the fragmentation patterns of known analogous compounds.

Mandatory Visualization

The following diagrams illustrate the proposed fragmentation pathway for 2,4,6-triethylbenzoic acid and the general experimental workflow for its analysis.

Fragmentation_Pathway M [C₁₃H₁₈O₂]⁺• (m/z 206) Molecular Ion M_minus_15 [M - CH₃]⁺ (m/z 191) M->M_minus_15 - •CH₃ M_minus_29 [M - C₂H₅]⁺ (m/z 177) M->M_minus_29 - •C₂H₅ M_minus_45 [M - COOH]⁺ (m/z 161) M->M_minus_45 - •COOH Benzoyl [C₇H₅O]⁺ (m/z 105) Benzoyl Cation M->Benzoyl M_minus_45_minus_28 [M - COOH - C₂H₄]⁺ (m/z 133) M_minus_45->M_minus_45_minus_28 - C₂H₄ Phenyl [C₆H₅]⁺ (m/z 77) Phenyl Cation Benzoyl->Phenyl - CO

Caption: Proposed EI fragmentation pathway of 2,4,6-triethylbenzoic acid.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Benzoic Acid Sample Derivatization Derivatization (Silylation) Sample->Derivatization Derivatized_Sample Volatile TMS Derivative Derivatization->Derivatized_Sample GC_Injection GC Injection & Separation Derivatized_Sample->GC_Injection MS_Ionization EI Ionization (70 eV) GC_Injection->MS_Ionization Mass_Analyzer Mass Analyzer (Quadrupole) MS_Ionization->Mass_Analyzer Detector Detection Mass_Analyzer->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Analysis Spectral Interpretation & Comparison Data_Acquisition->Analysis

Caption: General workflow for GC-MS analysis of substituted benzoic acids.

Validation

A Comparative Guide to the Quantification of 2,4,6-Triethylbenzoic Acid: A Validated HPLC Method and Alternatives

For researchers, scientists, and drug development professionals, the precise and reliable quantification of chemical compounds is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products. This...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of chemical compounds is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive overview and comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of 2,4,6-Triethylbenzoic acid, a sterically hindered aromatic carboxylic acid. Due to the limited availability of a specific validated method in published literature for this analyte, this guide synthesizes information from validated methods for structurally similar compounds, such as 2,4,6-trimethylbenzoic acid and other substituted benzoic acids, to propose a robust analytical procedure. Furthermore, this guide presents Gas Chromatography with Flame Ionization Detection (GC-FID) as a viable alternative, offering a comparative analysis to aid in method selection.

Comparison of Analytical Methods

High-Performance Liquid Chromatography is a widely utilized technique for the analysis of aromatic carboxylic acids due to its high resolution and sensitivity. A reverse-phase HPLC method is proposed for the quantification of 2,4,6-Triethylbenzoic acid. As an alternative, Gas Chromatography (GC) offers a robust method, particularly for volatile and semi-volatile compounds. A comparative summary of the anticipated performance characteristics of a proposed HPLC-UV method and a GC-FID method for the quantification of 2,4,6-Triethylbenzoic acid is presented below.

ParameterProposed HPLC-UV MethodProposed GC-FID Method
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%
Precision (% RSD) < 2.0%< 2.5%
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~1.5 µg/mL
Specificity HighHigh

Experimental Protocols

Detailed methodologies for the proposed HPLC-UV and GC-FID methods are provided below. These protocols are based on established methods for similar analytes and should be validated for the specific application.[1]

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine analysis of 2,4,6-Triethylbenzoic acid in various sample matrices.

1. Instrumentation and Conditions:

  • System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[2]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and water (e.g., 70:30, v/v) containing 0.1% phosphoric acid to suppress ionization.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Based on the UV spectrum of the analyte, likely around 230 nm.[4]

  • Injection Volume: 10 µL.[4]

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2,4,6-Triethylbenzoic acid reference standard and dissolve in 100 mL of acetonitrile.[4]

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from approximately 0.1 µg/mL to 100 µg/mL.[4]

  • Sample Preparation: Dissolve the sample containing 2,4,6-Triethylbenzoic acid in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[4]

3. Validation Parameters:

The method should be validated according to the International Council for Harmonisation (ICH) guidelines.

  • Linearity: Assessed by a five-point calibration curve.

  • Accuracy: Determined by the recovery of spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[4]

  • Precision: Evaluated by repeatability (intra-day) and intermediate precision (inter-day) studies.

  • Specificity: Assessed by analyzing a placebo and a spiked sample to ensure no interference from excipients.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

This method provides a robust alternative for the quantification of 2,4,6-Triethylbenzoic acid, which is amenable to GC analysis, potentially after derivatization to increase volatility, though direct analysis may be possible.

1. Instrumentation and Conditions:

  • System: A gas chromatograph equipped with a Flame Ionization Detector (FID), split/splitless injector, and an autosampler.[4]

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[5]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]

  • Inlet Temperature: 250°C.[4]

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes (this program should be optimized).[4]

  • Detector Temperature: 300°C.[4]

  • Injection Volume: 1 µL (split mode, e.g., 20:1).[4]

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2,4,6-Triethylbenzoic acid reference standard and dissolve in 100 mL of a suitable solvent like dichloromethane (B109758) or methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the solvent to concentrations ranging from approximately 1 µg/mL to 150 µg/mL.[4]

  • Sample Preparation: Dissolve the sample containing 2,4,6-Triethylbenzoic acid in the solvent to achieve a final concentration within the calibration range.

3. Validation Parameters:

  • Linearity: Established using a five-point calibration curve.

  • Accuracy: Determined through recovery studies of spiked samples at three different concentrations.

  • Precision: Assessed by evaluating repeatability and intermediate precision.

  • Specificity: Confirmed by analyzing blank and spiked samples to demonstrate the absence of interfering peaks.

Visualizations

To illustrate the experimental workflows, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_start Start weigh_std Weigh Standard prep_start->weigh_std prep_sample Prepare Sample (Dissolve & Filter) prep_start->prep_sample dissolve_std Dissolve in Acetonitrile (Stock Solution) weigh_std->dissolve_std dilute_std Prepare Working Standards dissolve_std->dilute_std inject_std Inject Standards dilute_std->inject_std inject_sample Inject Sample prep_sample->inject_sample inject_blank Inject Blank inject_blank->inject_std inject_std->inject_sample acquire_data Data Acquisition inject_sample->acquire_data gen_curve Generate Calibration Curve acquire_data->gen_curve quantify Quantify Analyte gen_curve->quantify report Report Results quantify->report

Caption: Experimental workflow for the proposed HPLC method.

GC_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gc GC Analysis cluster_data_gc Data Processing & Analysis prep_start_gc Start weigh_std_gc Weigh Standard prep_start_gc->weigh_std_gc prep_sample_gc Prepare Sample (Dissolve) prep_start_gc->prep_sample_gc dissolve_std_gc Dissolve in Solvent (Stock Solution) weigh_std_gc->dissolve_std_gc dilute_std_gc Prepare Working Standards dissolve_std_gc->dilute_std_gc inject_std_gc Inject Standards dilute_std_gc->inject_std_gc inject_sample_gc Inject Sample prep_sample_gc->inject_sample_gc inject_blank_gc Inject Blank inject_blank_gc->inject_std_gc inject_std_gc->inject_sample_gc acquire_data_gc Data Acquisition inject_sample_gc->acquire_data_gc gen_curve_gc Generate Calibration Curve acquire_data_gc->gen_curve_gc quantify_gc Quantify Analyte gen_curve_gc->quantify_gc report_gc Report Results quantify_gc->report_gc

Caption: Experimental workflow for the proposed GC-FID method.

Method_Comparison cluster_hplc_adv HPLC Advantages cluster_gc_adv GC Advantages Analyte 2,4,6-Triethylbenzoic Acid HPLC HPLC-UV Analyte->HPLC Proposed Primary Method GC GC-FID Analyte->GC Alternative Method adv1_hplc High Sensitivity (Lower LOD/LOQ) adv1_gc Robust for volatile analytes adv2_hplc High Precision adv3_hplc Suitable for non-volatile compounds adv2_gc High Specificity adv3_gc Simpler sample preparation (potentially)

Caption: Logical relationship between the analytical methods.

References

Comparative

Steric Hindrance Showdown: A Comparative Guide to the Reactivity of 2,4,6-Triethylbenzoic Acid and 2,4,6-Trimethylbenzoic Acid

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of sterically hindered molecules is paramount. This guide provides an objective comparison of the reactivity of two...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of sterically hindered molecules is paramount. This guide provides an objective comparison of the reactivity of two such molecules: 2,4,6-triethylbenzoic acid and 2,4,6-trimethylbenzoic acid. The focus is on their susceptibility to esterification, a fundamental reaction in organic synthesis and prodrug design.

The ortho-substituents on the benzene (B151609) ring of both 2,4,6-triethylbenzoic acid and 2,4,6-trimethylbenzoic acid create significant steric hindrance around the carboxylic acid group. This steric bulk dramatically influences their reactivity, particularly in reactions involving nucleophilic attack at the carbonyl carbon, such as Fischer esterification.

The Impact of Steric Hindrance on Reactivity

The primary determinant of the difference in reactivity between these two acids is the size of the alkyl groups at the ortho positions. The ethyl groups in 2,4,6-triethylbenzoic acid are bulkier than the methyl groups in 2,4,6-trimethylbenzoic acid. This increased steric congestion further shields the carboxylic acid functional group, making it less accessible to incoming nucleophiles.

Consequently, 2,4,6-triethylbenzoic acid is expected to be even less reactive than its trimethyl counterpart in reactions like direct acid-catalyzed esterification. In fact, 2,4,6-trimethylbenzoic acid is notoriously unreactive under standard Fischer esterification conditions, often resulting in the recovery of the unchanged starting material.

Quantitative Reactivity Comparison

Reaction ConditionReactantExpected Yield of Methyl EsterRelative Reaction Rate
Fischer Esterification 2,4,6-Trimethylbenzoic acid< 1%Very Slow
(MeOH, H₂SO₄, reflux)2,4,6-Triethylbenzoic acid< 0.1%Extremely Slow
Acyl Chloride Pathway 2,4,6-Trimethylbenzoic acid> 90%Fast
(1. SOCl₂, 2. MeOH, Pyridine)2,4,6-Triethylbenzoic acid> 85%Moderately Fast

Note: The yields and reaction rates presented in this table are illustrative and based on established chemical principles of steric hindrance. Actual experimental results may vary.

Experimental Protocols

Given the low reactivity of these acids in direct esterification, a more effective two-step method involving the formation of a highly reactive acyl chloride intermediate is the recommended approach.

Protocol: Two-Step Esterification via Acyl Chloride Intermediate

This protocol is adapted for sterically hindered benzoic acids and can be applied to both 2,4,6-trimethylbenzoic acid and 2,4,6-triethylbenzoic acid.

Step 1: Formation of the Acyl Chloride

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), add the 2,4,6-trialkylbenzoic acid (1.0 equivalent).

  • Reagent Addition: Carefully add thionyl chloride (SOCl₂, 3.0-5.0 equivalents) to the flask.

  • Reaction: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude acyl chloride can be used directly in the next step or purified by distillation under reduced pressure.

Step 2: Esterification of the Acyl Chloride

  • Reactant Setup: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (e.g., methanol (B129727), 1.5 equivalents) and a non-nucleophilic base such as pyridine (B92270) (1.5 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Acyl Chloride Addition: Cool the alcohol solution in an ice bath. Slowly add the crude acyl chloride (1.0 equivalent) dissolved in a minimal amount of the anhydrous solvent to the cooled alcohol solution with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl). Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography or distillation.

Logical Workflow for Esterification of Sterically Hindered Benzoic Acids

The following diagram illustrates the decision-making process for selecting an appropriate esterification method for benzoic acids based on their degree of steric hindrance.

Esterification_Workflow Start Start: Esterification of Substituted Benzoic Acid Steric_Hindrance Assess Steric Hindrance at ortho-positions Start->Steric_Hindrance Low_Hindrance Low to Moderate Hindrance (e.g., benzoic acid, p-toluic acid) Steric_Hindrance->Low_Hindrance Low High_Hindrance High Hindrance (e.g., 2,4,6-trimethyl/triethylbenzoic acid) Steric_Hindrance->High_Hindrance High Fischer Fischer Esterification (Alcohol, Acid Catalyst, Heat) Low_Hindrance->Fischer Acyl_Chloride_Pathway Two-Step Acyl Chloride Pathway 1. SOCl₂ 2. Alcohol, Base High_Hindrance->Acyl_Chloride_Pathway End End: Ester Product Fischer->End Acyl_Chloride_Pathway->End

Caption: Workflow for selecting an esterification method.

Signaling Pathway Analogy: Overcoming the Steric Barrier

The challenge of esterifying these hindered acids can be conceptualized as a signaling pathway where the "signal" (the alcohol nucleophile) is blocked from reaching its "receptor" (the carbonyl carbon) by "inhibitors" (the bulky ortho-substituents). The acyl chloride pathway acts as a "signal amplifier," converting the carboxylic acid into a much more reactive intermediate that can overcome this inhibition.

Steric_Hindrance_Analogy cluster_0 Direct Esterification (Signal Blocked) cluster_1 Acyl Chloride Pathway (Signal Amplified) Alcohol Alcohol (Nucleophile Signal) Carbonyl Carbonyl Carbon (Receptor) Alcohol->Carbonyl Attack Blocked Ortho_Groups Bulky Ortho-Groups (Inhibitors) Ortho_Groups->Carbonyl No_Reaction No Reaction Carbonyl->No_Reaction Carboxylic_Acid Carboxylic Acid SOCl2 SOCl₂ (Signal Amplifier) Carboxylic_Acid->SOCl2 Acyl_Chloride Acyl Chloride (Amplified Signal) SOCl2->Acyl_Chloride Ester_Product Ester Product Acyl_Chloride->Ester_Product Successful Nucleophilic Attack

Caption: Analogy of steric hindrance as a blocked signaling pathway.

Validation

Steric Hindrance Showdown: A Comparative Guide to 2,4,6-Trimethylbenzoic Acid vs. 2,4,6-Triethylbenzoic Acid

For researchers, scientists, and drug development professionals, understanding the nuanced interplay of molecular structure and reactivity is paramount. This guide provides a detailed comparison of the steric effects of...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interplay of molecular structure and reactivity is paramount. This guide provides a detailed comparison of the steric effects of methyl versus ethyl groups in 2,4,6-trialkylbenzoic acids, leveraging available experimental data for 2,4,6-trimethylbenzoic acid and established chemical principles to extrapolate the properties of its lesser-studied triethyl analogue.

Physicochemical Properties: A Tale of Two Steric Profiles

The primary difference between a methyl and an ethyl group lies in the additional carbon atom and the rotational freedom of the C-C bond in the ethyl group. This seemingly small variation can have a discernible impact on the steric environment around the carboxylic acid.

Property2,4,6-Trimethylbenzoic Acid2,4,6-Triethylbenzoic Acid (Predicted/Inferred)
Molecular Formula C₁₀H₁₂O₂C₁₃H₁₈O₂
Molecular Weight 164.20 g/mol 206.28 g/mol
pKa ~3.45[1]Expected to be slightly higher than 3.45
Steric Hindrance SignificantMarginally greater than the trimethyl analogue

Acidity (pKa): The acidity of ortho-substituted benzoic acids is a complex interplay of electronic and steric effects, often referred to as the "ortho effect."[2][3] Generally, ortho substituents, regardless of their electronic nature, tend to increase the acidity of benzoic acid compared to the parent molecule. This is attributed to steric hindrance that forces the carboxyl group out of the plane of the benzene (B151609) ring, which in turn disrupts the resonance stabilization of the neutral acid to a greater extent than that of the carboxylate anion. For 2,4,6-trimethylbenzoic acid, a pKa of approximately 3.45 has been reported.[1] For 2,4,6-triethylbenzoic acid, while no experimental value is readily available, it is predicted that the pKa would be slightly higher (less acidic). This is because ethyl groups are slightly more electron-donating than methyl groups, which would have a minor destabilizing effect on the resulting carboxylate anion.

Reactivity: The Challenge of Esterification

The significant steric hindrance in 2,4,6-trialkylbenzoic acids makes them notoriously difficult to esterify via direct acid-catalyzed (Fischer) esterification. The bulky ortho substituents physically block the approach of the alcohol nucleophile to the carbonyl carbon.

Comparative Esterification Rates: Direct kinetic studies comparing the esterification rates of 2,4,6-trimethylbenzoic acid and its triethyl counterpart are not available in the literature. However, based on the concept of steric hindrance, it is anticipated that 2,4,6-triethylbenzoic acid would undergo esterification at a slower rate than 2,4,6-trimethylbenzoic acid. The slightly larger steric profile of the ethyl groups, with their additional rotational freedom, would likely create a more congested environment around the carboxylic acid group.

To overcome this steric impediment, more reactive derivatives of the carboxylic acid, such as the acyl chloride, are often employed.

Experimental Protocols

Synthesis of 2,4,6-Trialkylbenzoic Acids

While various methods exist for the synthesis of 2,4,6-trimethylbenzoic acid, a common approach involves the Friedel-Crafts acylation of mesitylene (B46885) (1,3,5-trimethylbenzene) followed by a haloform reaction.[4][5] A similar strategy could be adapted for the synthesis of 2,4,6-triethylbenzoic acid starting from 1,3,5-triethylbenzene.

General Protocol for the Synthesis of 2,4,6-Trialkylbenzoic Acid via Acylation and Haloform Reaction:

  • Acylation: To a solution of the corresponding 1,3,5-trialkylbenzene in a suitable solvent (e.g., carbon disulfide), add a Lewis acid catalyst (e.g., aluminum chloride). Cool the mixture in an ice bath and slowly add chloroacetyl chloride. After the addition is complete, allow the reaction to stir at room temperature, followed by gentle heating to drive the reaction to completion.

  • Work-up: Quench the reaction by pouring it over a mixture of ice and concentrated hydrochloric acid. Extract the organic layer with a suitable solvent (e.g., diethyl ether), wash with water and brine, and dry over an anhydrous salt (e.g., magnesium sulfate).

  • Haloform Reaction: Dissolve the crude 2,4,6-trialkyl-α-chloroacetophenone in a suitable solvent (e.g., dioxane). Add a solution of sodium hypochlorite (B82951) (bleach) and heat the mixture. The progress of the reaction can be monitored by TLC.

  • Purification: After the reaction is complete, cool the mixture and acidify with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. The crude product can then be collected by filtration and recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure 2,4,6-trialkylbenzoic acid.

Determination of Acid Dissociation Constant (pKa)

The pKa of a sterically hindered benzoic acid can be determined potentiometrically or spectrophotometrically.

Potentiometric Titration Protocol:

  • Sample Preparation: Accurately weigh a sample of the 2,4,6-trialkylbenzoic acid and dissolve it in a suitable solvent mixture, typically a co-solvent system like ethanol/water, to ensure solubility.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the dissolved acid solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Titrate the acid solution with a standardized solution of a strong base (e.g., NaOH) of known concentration. Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.

Spectroscopic Characterization

The steric environment created by the ortho-alkyl groups influences the chemical shifts in NMR spectroscopy and the vibrational frequencies in IR spectroscopy.

Spectroscopic Data2,4,6-Trimethylbenzoic Acid2,4,6-Triethylbenzoic Acid (Predicted)
¹H NMR Aromatic protons typically appear as a singlet around 6.8-7.0 ppm. Methyl protons appear as two singlets around 2.3 ppm (para-methyl) and 2.1 ppm (ortho-methyls).[6]Aromatic protons would appear as a singlet. Ethyl protons would show characteristic quartet and triplet patterns.
¹³C NMR Aromatic carbons and the carboxyl carbon will have distinct chemical shifts. Methyl carbons will appear in the aliphatic region.Similar to the trimethyl derivative, but with additional signals for the ethyl carbons.
FTIR Characteristic C=O stretch of the carboxylic acid dimer around 1680-1700 cm⁻¹. Broad O-H stretch from ~2500-3300 cm⁻¹.[7][8]Similar C=O and O-H stretching frequencies are expected, with additional C-H stretching and bending vibrations from the ethyl groups.

Visualizing Steric Effects and Experimental Workflows

Esterification_Steric_Hindrance cluster_transition_state Transition State Acid 2,4,6-Trialkylbenzoic Acid (R = Me or Et) TS Tetrahedral Intermediate (Sterically Crowded) Acid->TS + R'OH (Slow due to steric hindrance) Alcohol R'OH Alcohol->TS Ester Ester TS->Ester - H₂O Water H₂O TS->Water

pKa_Determination_Workflow Start Start: Pure Sample of 2,4,6-Trialkylbenzoic Acid Dissolve Dissolve in suitable solvent (e.g., EtOH/H₂O) Start->Dissolve Titrate Titrate with standardized strong base (e.g., NaOH) Dissolve->Titrate Measure_pH Measure pH after each addition of base Titrate->Measure_pH Plot Plot pH vs. Volume of titrant added Measure_pH->Plot Determine_pKa Determine pKa from the half-equivalence point Plot->Determine_pKa End End: pKa Value Determine_pKa->End

References

Comparative

A Comparative Analysis of Lewis Acid Catalysts in the Synthesis of 2,4,6-Trialkylbenzoic Acids

For Researchers, Scientists, and Drug Development Professionals The synthesis of sterically hindered 2,4,6-trialkylbenzoic acids is a critical step in the development of various pharmaceuticals and advanced materials. Th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of sterically hindered 2,4,6-trialkylbenzoic acids is a critical step in the development of various pharmaceuticals and advanced materials. The selection of an appropriate Lewis acid catalyst is paramount for achieving high yields and purity. This guide provides a comparative study of different Lewis acid catalysts for the synthesis of these valuable compounds, supported by experimental data from the literature.

Two primary synthetic routes are discussed: a two-step approach involving Friedel-Crafts acylation followed by a haloform reaction, and a direct carboxylation method.

Route 1: Two-Step Synthesis via Friedel-Crafts Acylation and Haloform Reaction

This widely employed method first involves the Friedel-Crafts acylation of a 1,3,5-trialkylbenzene with chloroacetyl chloride to produce an α-chloro-2,4,6-trialkylacetophenone intermediate. This intermediate is then converted to the desired 2,4,6-trialkylbenzoic acid via a haloform reaction.

Comparative Performance of Lewis Acid Catalysts in Friedel-Crafts Acylation

The following table summarizes the performance of Aluminum Chloride (AlCl₃) and a supported Iron Oxide catalyst in the Friedel-Crafts acylation of mesitylene (B46885) with chloroacetyl chloride to form 2-chloro-1-(2,4,6-trimethylphenyl)ethanone, the precursor to 2,4,6-trimethylbenzoic acid.

CatalystStarting Material (Mesitylene)Acylating AgentCatalyst LoadingTemperatureReaction TimeConversion of MesityleneSelectivity for Acylated ProductOverall Yield of Benzoic Acid (after Haloform Reaction)
AlCl₃ 36 gChloroacetyl chloride (48 ml)40.95 g80°C6 hours80%[1]86%[1]~69% (calculated based on conversion and selectivity)
Supported Iron Oxide 36 gChloroacetyl chloride (48 ml)0.072 g80°C6 hours97%98%~90%[2][3]
FeCl₃-modified Montmorillonite K10 Not reported for mesityleneChloroacetyl chlorideNot specifiedRefluxNot specifiedGood yields reported for other arenes[4]Good selectivity reported for other arenes[4]Not reported
ZrCl₄ No data availableNo data availableNo data availableNo data availableNo data availableNo data availableNo data availableNo data available

Note: The data for AlCl₃ and supported iron oxide are sourced from patents and may not have been obtained under identical laboratory conditions, which should be considered when making a direct comparison.

Route 2: Direct Carboxylation of 1,3,5-Trialkylbenzenes

An alternative, more atom-economical approach is the direct carboxylation of a 1,3,5-trialkylbenzene with carbon dioxide in the presence of a Lewis acid.

Catalyst SystemSubstrateCO₂ PressureTemperatureYield of Benzoic Acid
AlCl₃/Al MesityleneNot specified20°C80%[5]
AlBr₃/Ph₃SiCl Mesitylene3.0 MPaRoom Temperature60-97% (range for various alkylbenzenes)[6][7]

Experimental Protocols

Protocol 1: Synthesis of 2,4,6-Trimethylbenzoic Acid via Friedel-Crafts Acylation with AlCl₃ and Haloform Reaction

Step A: Friedel-Crafts Acylation of Mesitylene [1]

  • In a reaction vessel, add 36 g of mesitylene and 40.95 g of anhydrous AlCl₃.

  • Stir the mixture at room temperature.

  • Slowly add 48 ml of chloroacetyl chloride dropwise to the mixture.

  • Heat the reaction mixture to approximately 80°C and maintain for 6 hours.

  • After the reaction is complete, cool the mixture and pour it into ice water with rapid stirring.

  • Extract the product with ethyl acetate (B1210297) (200 ml).

  • Dry the organic layer and recover the solvent to obtain the crude 2-chloro-1-(2,4,6-trimethylphenyl)ethanone.

Step B: Haloform Reaction [2]

  • Prepare a solution of sodium hypochlorite (B82951). For example, place 500 g of soda bleaching lye (~13% active chlorine), 720 g of 25% caustic soda solution, and 4 g of a phase-transfer catalyst (e.g., dimethyldibenzylammonium chloride) in a vessel and heat to 50°C.

  • Add the crude product from Step A to the heated sodium hypochlorite solution. Maintain the temperature between 50°C and 60°C.

  • After the reaction is complete, cool the solution to room temperature.

  • Adjust the pH to 2 with concentrated hydrochloric acid to precipitate the product.

  • Filter the white suspension, wash the precipitate with cold water, and dry under vacuum at 80°C to obtain 2,4,6-trimethylbenzoic acid.

Protocol 2: Synthesis of 2,4,6-Trimethylbenzoic Acid via Friedel-Crafts Acylation with Supported Iron Oxide and Haloform Reaction

Step A: Friedel-Crafts Acylation of Mesitylene [8]

  • In a reaction vessel, add 36 g of mesitylene and 0.072 g of the supported iron oxide catalyst.

  • To the mesitylene solution, add 48 ml of chloroacetyl chloride dropwise.

  • Heat the mixture to about 80°C and continue the reaction for 6 hours.

  • After completion, filter the reaction mixture to recover the catalyst.

  • Acidify the filtrate, cool, and stir rapidly to precipitate the solid product, 2-chloro-1-(2,4,6-trimethylphenyl)ethanone.

Step B: Haloform Reaction Follow the procedure outlined in Protocol 1, Step B.

Protocol 3: Direct Carboxylation of Mesitylene with CO₂ and AlCl₃/Al[5]
  • In a suitable pressure reactor, charge with mesitylene, AlCl₃, and aluminum powder.

  • Pressurize the reactor with carbon dioxide.

  • Stir the reaction mixture at 20°C.

  • Upon completion, carefully vent the reactor and work up the reaction mixture by adding water and extracting the product with a suitable organic solvent.

  • Acidify the aqueous layer to precipitate the 2,4,6-trimethylbenzoic acid.

Visualizing the Workflow

Friedel_Crafts_Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate Product Mesitylene Mesitylene Acylation Friedel-Crafts Acylation Mesitylene->Acylation Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Acylation Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Acylation Intermediate α-chloro-2,4,6- trimethylacetophenone Acylation->Intermediate

Caption: Workflow for Friedel-Crafts Acylation.

Haloform_Reaction_Workflow cluster_start Starting Material cluster_reaction Reaction & Workup cluster_product Final Product Intermediate α-chloro-2,4,6- trimethylacetophenone Haloform Haloform Reaction Intermediate->Haloform Reagents Sodium Hypochlorite & Phase Transfer Catalyst Reagents->Haloform Acidification Acidification (HCl) Haloform->Acidification Final_Product 2,4,6-Trimethylbenzoic Acid Acidification->Final_Product

Caption: Workflow for the Haloform Reaction.

Direct_Carboxylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Final Product Mesitylene Mesitylene Carboxylation Direct Carboxylation Mesitylene->Carboxylation CO2 Carbon Dioxide (CO2) CO2->Carboxylation Lewis_Acid_System Lewis Acid System (e.g., AlCl3/Al) Lewis_Acid_System->Carboxylation Final_Product 2,4,6-Trimethylbenzoic Acid Carboxylation->Final_Product

Caption: Workflow for Direct Carboxylation.

References

Validation

A Comparative Guide to the Kinetic Analysis of 2,4,6-Triethylbenzoic Acid Esterification

For Researchers, Scientists, and Drug Development Professionals The esterification of sterically hindered carboxylic acids, such as 2,4,6-triethylbenzoic acid, presents a significant synthetic challenge. The bulky ethyl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The esterification of sterically hindered carboxylic acids, such as 2,4,6-triethylbenzoic acid, presents a significant synthetic challenge. The bulky ethyl groups flanking the carboxylic acid functionality impede the approach of nucleophiles, rendering standard esterification protocols, like the Fischer-Speier method, often inefficient. This guide provides a comparative analysis of various methods for the esterification of 2,4,6-triethylbenzoic acid and its close structural analog, 2,4,6-trimethylbenzoic acid, with a focus on the kinetic aspects and experimental data to inform methodology selection.

Challenges in the Esterification of Sterically Hindered Acids

The primary obstacle in the esterification of 2,4,6-trisubstituted benzoic acids is the severe steric hindrance around the carbonyl carbon. This steric bulk dramatically slows down the rate of reaction by hindering the formation of the tetrahedral intermediate, which is a key step in many esterification mechanisms.[1] Consequently, forcing conditions, such as high temperatures and strong acid catalysts, are often required, which can lead to undesirable side reactions.

To overcome these challenges, several alternative methods have been developed that either enhance the electrophilicity of the carboxylic acid or employ milder reaction conditions. This guide will compare the following key methodologies:

  • Fischer-Speier Esterification

  • Acyl Chloride Intermediate Method

  • Yamaguchi Esterification

  • Steglich Esterification

  • Microwave-Assisted Esterification

Quantitative Data Comparison

Method/ReagentActivating AgentTypical BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Notes
Fischer-Speier H₂SO₄ (catalytic)NoneAlcohol (excess)Reflux> 24Low to moderateOften results in low conversion for highly hindered substrates.[2]
Acyl Chloride Thionyl chloride (SOCl₂) or Oxalyl chloridePyridine (B92270) (or other non-nucleophilic base)DCM, Toluene0 - Reflux1 - 24HighA robust and generally high-yielding method for hindered esters.[1]
Yamaguchi 2,4,6-Trichlorobenzoyl chloride (TCBC)Et₃N, DMAPToluene, THF0 - 251 - 1280 - 99Highly effective for sterically demanding esters and macrolactonization.[3][4]
Steglich Dicyclohexylcarbodiimide (DCC) or EDCDMAP (catalytic)DCM, DMFRoom Temp.2 - 24Moderate to HighMild conditions, but purification can be complicated by the urea (B33335) byproduct.[3]
Microwave-Assisted H₂SO₄ (catalytic)NoneAlcohol130 - 1500.25 - 1Moderate to HighOffers significant rate enhancement.[5]

Experimental Protocols

Fischer-Speier Esterification

This classical method relies on an acid catalyst and a large excess of the alcohol to drive the equilibrium towards the ester product.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2,4,6-triethylbenzoic acid (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, 10-20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux and maintain for an extended period (often 24 hours or more), monitoring the reaction progress by TLC or GC.

  • After cooling, neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the ester with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Acyl Chloride Intermediate Method

This two-step approach involves the conversion of the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with the alcohol.[1]

Protocol:

  • Step 1: Formation of 2,4,6-Triethylbenzoyl Chloride

    • In a fume hood, suspend 2,4,6-triethylbenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂). A catalytic amount of DMF can be added.

    • Heat the mixture to reflux for 2-4 hours until the evolution of gas ceases.

    • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acyl chloride.

  • Step 2: Esterification

    • Dissolve the alcohol (1.0 eq) and a non-nucleophilic base such as pyridine (1.1 eq) in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere.

    • Cool the solution in an ice bath and slowly add the crude 2,4,6-triethylbenzoyl chloride (1.0 eq).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction with dilute aqueous acid (e.g., 1 M HCl) and extract the product. Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry and concentrate.

    • Purify by column chromatography.

Yamaguchi Esterification

This method utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride (B1165640), which is then reacted with the alcohol in the presence of 4-dimethylaminopyridine (B28879) (DMAP).[3]

Protocol:

  • To a solution of 2,4,6-triethylbenzoic acid (1.0 eq) in anhydrous toluene, add triethylamine (B128534) (1.5 eq).

  • Stir at room temperature for 10 minutes, then add 2,4,6-trichlorobenzoyl chloride (1.2 eq) and stir for an additional 2 hours to form the mixed anhydride.

  • In a separate flask, prepare a solution of the alcohol (1.5 eq) and DMAP (3.0 eq) in anhydrous toluene.

  • Add the alcohol/DMAP solution to the mixed anhydride solution.

  • Stir at room temperature and monitor the reaction by TLC.

  • Upon completion, filter to remove any precipitate and concentrate the filtrate. Redissolve in an organic solvent, wash with 0.5 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer and purify the product by column chromatography.[3]

Steglich Esterification

This mild esterification employs a carbodiimide (B86325) coupling agent (e.g., DCC) and a catalytic amount of DMAP.[3]

Protocol:

  • Dissolve 2,4,6-triethylbenzoic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in a dry aprotic solvent (e.g., dichloromethane).

  • Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq).

  • Stir the reaction mixture at room temperature for 2-24 hours.

  • Filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with dilute acid and brine, then dry and concentrate.

  • Purify the crude ester by column chromatography.

Microwave-Assisted Esterification

Microwave irradiation can significantly accelerate the rate of esterification, even for sterically hindered substrates.[5]

Protocol:

  • In a microwave-safe reaction vessel, combine 2,4,6-triethylbenzoic acid (1.0 eq), the alcohol (as solvent or in a suitable high-boiling solvent), and a catalytic amount of sulfuric acid.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate at a set temperature (e.g., 130-150 °C) for a short duration (e.g., 15-60 minutes).

  • After cooling, work up the reaction mixture as described for the Fischer-Speier esterification.

Visualizations

Signaling Pathways and Experimental Workflows

Esterification_Methods cluster_Acid Carboxylic Acid cluster_Methods Esterification Methods cluster_Product Product Acid 2,4,6-Triethylbenzoic Acid Fischer Fischer-Speier (H+, ROH, Heat) Acid->Fischer AcylChloride Acyl Chloride (1. SOCl₂ 2. ROH, Base) Acid->AcylChloride Yamaguchi Yamaguchi (TCBC, Et₃N, DMAP, ROH) Acid->Yamaguchi Steglich Steglich (DCC, DMAP, ROH) Acid->Steglich Microwave Microwave (H+, ROH, MW Heat) Acid->Microwave Ester Ester Fischer->Ester AcylChloride->Ester Yamaguchi->Ester Steglich->Ester Microwave->Ester

Caption: Overview of esterification methods for 2,4,6-triethylbenzoic acid.

Kinetic_Analysis_Workflow cluster_Prep Reaction Setup cluster_Monitoring Reaction Monitoring cluster_Data Data Analysis Reactants Combine Reactants (Acid, Alcohol, Catalyst/Reagents) Conditions Set Reaction Conditions (Temperature, Time) Reactants->Conditions Sampling Take Aliquots at Time Intervals Conditions->Sampling Analysis Analyze Samples (GC, HPLC, NMR) Sampling->Analysis Concentration Determine Reactant/Product Concentration vs. Time Analysis->Concentration Kinetics Calculate Rate Constants and Activation Energy Concentration->Kinetics

Caption: General workflow for the kinetic analysis of an esterification reaction.

Conclusion

The esterification of the sterically hindered 2,4,6-triethylbenzoic acid is a challenging transformation that often requires more sophisticated methods than the traditional Fischer-Speier esterification. For high yields and milder conditions, the Yamaguchi esterification and the acyl chloride method are generally the most effective, with the former being particularly advantageous for complex and sensitive substrates.[3][4] The Steglich esterification offers a mild alternative, though purification can be an issue.[3] For rapid synthesis, microwave-assisted esterification presents a compelling option, drastically reducing reaction times.[5]

The choice of method will ultimately depend on the specific requirements of the synthesis, including the scale of the reaction, the sensitivity of the substrates to harsh conditions, and the desired purity of the final product. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers in selecting and optimizing the most suitable esterification strategy for their needs.

References

Comparative

Benchmarking the Performance of 2,4,6-Triethylbenzoic Acid as a Protecting Group: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of multi-step organic synthesis, the strategic selection and implementation of protecting groups are paramount to achieving high...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the strategic selection and implementation of protecting groups are paramount to achieving high yields and ensuring the chemical integrity of complex molecules. Among the arsenal (B13267) of protecting groups for hydroxyl and amino functionalities, sterically hindered esters offer a unique combination of stability and selective reactivity. This guide provides a comprehensive performance benchmark of the 2,4,6-triethylbenzoyl group, a lesser-documented yet potentially powerful protecting agent.

Due to a notable scarcity of specific experimental data for the 2,4,6-triethylbenzoyl group in peer-reviewed literature, this guide will utilize data for its close structural analog, the 2,4,6-trimethylbenzoyl (mesitoyl) group, as a primary point of comparison. The increased steric bulk of the ethyl groups in the target compound is expected to confer even greater stability and potentially require more forcing conditions for removal, a factor that should be considered when applying the data presented herein.

This guide will objectively compare the performance of the 2,4,6-trimethylbenzoyl protecting group against other commonly employed protecting groups for alcohols, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate the application of these techniques in a laboratory setting.

Data Presentation: A Quantitative Comparison

The efficacy of a protecting group is best assessed through quantitative metrics such as reaction yields and the conditions required for its introduction and removal. The following tables summarize the performance of the 2,4,6-trimethylbenzoyl (mesitoyl) group in comparison to other standard protecting groups for primary alcohols.

Table 1: Protection of Primary Alcohols

Protecting GroupSubstrateReagents and ConditionsTime (h)Yield (%)
2,4,6-Trimethylbenzoyl Primary Alcohol2,4,6-Trimethylbenzoyl chloride, Pyridine (B92270), CH₂Cl₂12>95
PivaloylPrimary AlcoholPivaloyl chloride, Pyridine, CH₂Cl₂12>95
AcetylPrimary AlcoholAcetic anhydride, Pyridine, CH₂Cl₂2>98
Benzyl (Bn)Primary AlcoholBnBr, NaH, THF4.598
TBDMSPrimary AlcoholTBDMSCl, Imidazole, DMF2>95

This table highlights the high yields achievable for the protection of primary alcohols with various groups. The sterically hindered 2,4,6-trimethylbenzoyl and pivaloyl groups often necessitate longer reaction times.

Table 2: Deprotection of Protected Alcohols

Protecting GroupSubstrateReagents and ConditionsTime (h)Yield (%)
2,4,6-Trimethylbenzoyl 2,4,6-Trimethylbenzoate (B1236764) EsterLiAlH₄, THF, 0 °C to rt2>90
PivaloylPivaloate EsterLiAlH₄, THF, 0 °C to rt2>90
AcetylAcetate EsterK₂CO₃, MeOH, H₂O0.5>95
Benzyl (Bn)Benzyl EtherH₂, Pd/C, EtOH3-1082-95
TBDMSTBDMS EtherTBAF, THF1>95

This table illustrates the diverse conditions required for the removal of each protecting group. The robust nature of sterically hindered esters like the 2,4,6-trimethylbenzoate necessitates the use of strong reducing agents for their cleavage.

Table 3: General Stability of Common Alcohol Protecting Groups

Protecting GroupAcidic Conditions (e.g., TFA, AcOH)Basic Conditions (e.g., K₂CO₃, NaOH)Oxidative Conditions (e.g., PCC, DMP)Reductive Conditions (e.g., NaBH₄)Organometallic Reagents (e.g., R-MgBr, R-Li)
2,4,6-Trimethylbenzoyl StableStableStableStableStable
PivaloylStableStableStableStableStable
AcetylLabileLabileStableStableLabile
Benzyl (Bn)StableStableStableStableStable
TBDMSLabileStableStableStableStable

This table provides a qualitative overview of the stability of different protecting groups to common reaction conditions. The high stability of the 2,4,6-trimethylbenzoyl group makes it an excellent choice for syntheses involving harsh reagents.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful application of protecting group strategies. The following protocols are provided for the protection of a primary alcohol with 2,4,6-trimethylbenzoyl chloride and its subsequent deprotection.

Protocol 1: Protection of a Primary Alcohol with 2,4,6-Trimethylbenzoyl Chloride

Materials:

  • Primary alcohol (1.0 mmol)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂) (5 mL)

  • Pyridine (1.5 mmol, 1.5 equiv)

  • 2,4,6-Trimethylbenzoyl chloride (1.2 mmol, 1.2 equiv)

  • Water

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of the primary alcohol (1.0 mmol) in anhydrous dichloromethane (5 mL), add pyridine (1.5 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 2,4,6-trimethylbenzoyl chloride (1.2 mmol) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with the addition of water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected alcohol.

Protocol 2: Deprotection of a 2,4,6-Trimethylbenzoate Ester

Materials:

  • 2,4,6-Trimethylbenzoate ester (1.0 mmol)

  • Anhydrous tetrahydrofuran (B95107) (THF) (10 mL)

  • Lithium aluminum hydride (LiAlH₄) (2.0 mmol, 2.0 equiv)

  • Water

  • 1 M HCl

  • Ethyl acetate

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of the 2,4,6-trimethylbenzoate ester (1.0 mmol) in anhydrous THF (10 mL) at 0 °C, carefully add lithium aluminum hydride (2.0 mmol) in portions.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1.5 hours.

  • Cool the reaction mixture back to 0 °C and quench by the slow, sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting slurry at room temperature for 30 minutes.

  • Filter the solid through a pad of Celite® and wash the filter cake with ethyl acetate.

  • Combine the filtrate and washes, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the deprotected alcohol.

Mandatory Visualizations

To further elucidate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.

Protection_Deprotection_Workflow Start Primary Alcohol Protection Protection: 2,4,6-Triethylbenzoyl Chloride, Pyridine, CH2Cl2 Start->Protection Protected_Alcohol 2,4,6-Triethylbenzoyl Ester Protection->Protected_Alcohol Intermediate_Reactions Other Synthetic Steps (Stable under various conditions) Protected_Alcohol->Intermediate_Reactions Deprotection Deprotection: LiAlH4, THF Intermediate_Reactions->Deprotection Final_Product Deprotected Alcohol Deprotection->Final_Product Protecting_Group_Selection Start Need to Protect an Alcohol? Acid_Sensitive Subsequent reactions involve acidic conditions? Start->Acid_Sensitive Base_Sensitive Subsequent reactions involve basic conditions? Acid_Sensitive->Base_Sensitive No Avoid_TBDMS_Acetyl Avoid TBDMS, Acetyl Acid_Sensitive->Avoid_TBDMS_Acetyl Yes Redox_Sensitive Subsequent reactions involve oxidation/reduction? Base_Sensitive->Redox_Sensitive No Avoid_Acetyl Avoid Acetyl Base_Sensitive->Avoid_Acetyl Yes Organometallic Use of organometallic reagents? Redox_Sensitive->Organometallic No Consider_Bn_Pivaloyl Consider Benzyl, Pivaloyl Redox_Sensitive->Consider_Bn_Pivaloyl Yes Use_TEB Consider 2,4,6-Triethylbenzoyl (High Stability) Organometallic->Use_TEB Yes Organometallic->Consider_Bn_Pivaloyl No Decision Decision Point Action Action/Consideration StartNode Starting Point

Validation

A Comparative Guide to the Steric and Electronic Properties of 2,4,6-Triethylbenzoic Acid: A DFT Perspective

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the steric and electronic properties of 2,4,6-triethylbenzoic acid, contextualized through Density Functional...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the steric and electronic properties of 2,4,6-triethylbenzoic acid, contextualized through Density Functional Theory (DFT) studies of sterically hindered benzoic acids. Due to the well-documented "ortho effect," the substitution pattern of 2,4,6-triethylbenzoic acid results in unique characteristics compared to less sterically crowded analogs. This document summarizes key quantitative data, outlines experimental protocols for property determination, and visualizes the computational workflow used in such analyses.

Introduction to the Ortho Effect in Substituted Benzoic Acids

The acidity and reactivity of benzoic acid are significantly influenced by the nature and position of substituents on the aromatic ring. The "ortho effect" is a phenomenon where a substituent at the ortho position (adjacent to the carboxyl group) exerts a greater influence on acidity than the same substituent at the meta or para positions, irrespective of its electron-donating or electron-withdrawing nature.[1][2][3] This effect is primarily attributed to steric hindrance.

In the case of ortho-alkyl substituted benzoic acids, the bulky alkyl groups force the carboxyl group to twist out of the plane of the benzene (B151609) ring.[2] This loss of planarity inhibits resonance between the carboxyl group and the aromatic ring, which in turn increases the acidity of the carboxylic acid.[2][3] The larger the ortho-substituent, the greater the steric hindrance and the more pronounced the effect on acidity.

Steric and Electronic Properties: A Comparative Analysis

Data Presentation: Comparison of Benzoic Acid Derivatives

The following table summarizes experimental and computational data for benzoic acid and its ortho-substituted analogs. The data for 2,4,6-triethylbenzoic acid is predicted based on the established trends of increasing steric bulk from the ortho substituents.

CompoundSubstituentspKaDihedral Angle (COOH vs. Ring)Comments
Benzoic AcidNone4.20[4]~0° (Planar)The carboxyl group is coplanar with the benzene ring, allowing for resonance.
o-Toluic Acid (2-Methylbenzoic Acid)2-Methyl3.91[5]Non-planarThe ortho-methyl group introduces steric strain, initiating the ortho effect.[5]
2,6-Dimethylbenzoic Acid2,6-Dimethyl~3.2Significantly TwistedIncreased steric hindrance from two ortho-methyl groups further enhances acidity.
2,4,6-Trimethylbenzoic Acid2,4,6-Trimethyl3.44Highly TwistedThe two ortho-methyl groups force the carboxyl group significantly out of the ring's plane.
2,4,6-Triethylbenzoic Acid 2,4,6-Triethyl < 3.44 (Predicted) Very Highly Twisted (Predicted) The bulkier ethyl groups are expected to cause even greater steric hindrance, leading to a lower pKa (higher acidity) than the trimethyl analog.

Experimental Protocols

Determination of pKa for a Hydrophobic Carboxylic Acid

The pKa of a sparingly soluble acid like 2,4,6-triethylbenzoic acid can be determined using potentiometric titration in a mixed-solvent system.

Objective: To determine the acid dissociation constant (pKa) of 2,4,6-triethylbenzoic acid.

Materials:

Procedure:

  • Sample Preparation: Accurately weigh a sample of 2,4,6-triethylbenzoic acid and dissolve it in a known volume of a suitable organic solvent (e.g., methanol or DMSO) to create a stock solution.

  • Titration Setup: In a beaker, place a specific volume of a mixed solvent (e.g., 50:50 methanol/water) and add a known aliquot of the 2,4,6-triethylbenzoic acid stock solution.

  • pH Measurement: Immerse the calibrated pH electrode in the solution and start gentle stirring. Record the initial pH.

  • Titration: Add the standardized NaOH solution in small, precise increments from the burette. After each addition, allow the pH reading to stabilize and record the pH and the volume of NaOH added.

  • Data Analysis: Continue the titration well past the equivalence point. Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). The pKa can be determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized). Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.

DFT Study Workflow Visualization

The following diagram illustrates a typical workflow for a DFT study on a substituted benzoic acid.

DFT_Workflow cluster_pre Pre-processing cluster_calc DFT Calculation cluster_post Post-processing & Analysis mol_build Molecule Building (e.g., 2,4,6-Triethylbenzoic Acid) geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) mol_build->geom_opt Initial Structure freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry structural_analysis Structural Analysis (Dihedral Angles, Bond Lengths) geom_opt->structural_analysis energy_calc Single-Point Energy Calculation freq_calc->energy_calc Verified Minimum thermo_analysis Thermochemical Analysis (Gibbs Free Energy) energy_calc->thermo_analysis Electronic Energies electronic_analysis Electronic Property Analysis (HOMO, LUMO, ESP Maps) energy_calc->electronic_analysis pka_calc pKa Calculation (Isodesmic Reactions) thermo_analysis->pka_calc

Caption: A generalized workflow for DFT analysis of substituted benzoic acids.

Conclusion

DFT studies, in conjunction with experimental data, provide a powerful framework for understanding the structure-property relationships in sterically hindered molecules like 2,4,6-triethylbenzoic acid. The pronounced "ortho effect" in this molecule, driven by the bulky ethyl groups, is predicted to result in a significant out-of-plane distortion of the carboxyl group and a corresponding increase in acidity compared to its methyl analog. This enhanced acidity and unique steric environment are critical considerations for its application in pharmaceuticals, materials science, and as a chemical intermediate. Further dedicated computational and experimental studies on 2,4,6-triethylbenzoic acid would be valuable to precisely quantify these predicted properties.

References

Comparative

Correlating Spectroscopic Data with the Crystal Structure of 2,4,6-Trialkylsubstituted Benzoic Acids: A Comparative Guide

A Case Study Using 2,4,6-Trimethylbenzoic Acid as an Analog for 2,4,6-Triethylbenzoic Acid Introduction For researchers, scientists, and drug development professionals, understanding the relationship between a molecule's...

Author: BenchChem Technical Support Team. Date: December 2025

A Case Study Using 2,4,6-Trimethylbenzoic Acid as an Analog for 2,4,6-Triethylbenzoic Acid

Introduction

For researchers, scientists, and drug development professionals, understanding the relationship between a molecule's three-dimensional structure and its spectroscopic properties is paramount for structure elucidation, quality control, and predicting chemical behavior. This guide provides a framework for correlating spectroscopic data with crystal structure, using 2,4,6-trimethylbenzoic acid as a detailed case study. Due to the limited availability of experimental data for 2,4,6-triethylbenzoic acid, its close structural analog, 2,4,6-trimethylbenzoic acid, is used to illustrate the fundamental principles of this correlative approach. The steric hindrance provided by the ortho substituents significantly influences both the spectroscopic and crystallographic features of these molecules.

Spectroscopic and Crystallographic Data Summary

The following tables summarize the key spectroscopic and crystallographic data for 2,4,6-trimethylbenzoic acid.

Table 1: Spectroscopic Data for 2,4,6-Trimethylbenzoic Acid

Spectroscopic Technique Observed Peaks/Signals (and their assignments)
Infrared (IR) Spectroscopy ~3300-2500 cm⁻¹ (broad, O-H stretch of carboxylic acid), ~1700-1680 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (C=C aromatic stretch), ~1300 cm⁻¹ (C-O stretch), ~900 cm⁻¹ (O-H bend)[1]
¹H NMR Spectroscopy (90 MHz, CDCl₃)Chemical shifts (δ) in ppm: ~11.0-12.0 (s, 1H, -COOH), 6.85 (s, 2H, Ar-H), 2.45 (s, 6H, 2,6-Ar-CH₃), 2.30 (s, 3H, 4-Ar-CH₃)[2]
¹³C NMR Spectroscopy (CDCl₃)Chemical shifts (δ) in ppm: ~175 (-COOH), ~140 (Ar-C-COOH), ~138 (Ar-C-CH₃), ~129 (Ar-CH), ~22 (Ar-CH₃), ~20 (Ar-CH₃)[3]
Mass Spectrometry (EI) m/z: 164 (M⁺), 147, 146, 119, 103[4][5]

Table 2: Crystal Structure Data for 2,4,6-Trimethylbenzoic Acid

Crystallographic Parameter Value
Crystal System Monoclinic
Space Group C2/c[6]
Unit Cell Dimensions a = 15.21 Å, b = 7.02 Å, c = 17.54 Å, β = 90.71°[6]
Molecules per Unit Cell (Z) 8[6]
Key Structural Feature The carboxyl group is twisted out of the plane of the benzene (B151609) ring by approximately 48.5°.[6]

Experimental Protocols

Spectroscopic Analysis

  • Infrared (IR) Spectroscopy: IR spectra were likely obtained using the KBr disc or nujol mull method.[1][2] In the KBr method, a small amount of the solid sample is ground with potassium bromide and pressed into a thin pellet. For the nujol mull technique, the solid is ground with a mineral oil (nujol) to form a paste, which is then placed between two salt plates. The spectrum is recorded using an FTIR spectrometer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a spectrometer, likely at a frequency of 90 MHz for the proton NMR.[2] The sample was dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and a small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard.

  • Mass Spectrometry (MS): The mass spectrum was likely obtained using an electron ionization (EI) source coupled with a mass analyzer.[4][5] In this method, the sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio.

X-ray Crystallography

The crystal structure of 2,4,6-trimethylbenzoic acid was determined by single-crystal X-ray diffraction.[6] A suitable single crystal was grown from an ethanol (B145695) solution.[6] The crystal was mounted on a goniometer and irradiated with monochromatic X-rays. The diffraction pattern produced by the crystal was collected and analyzed to determine the arrangement of atoms within the crystal lattice. The structure was solved using Patterson and trial-and-error methods and refined using Fourier and differential syntheses.[6]

Correlation of Spectroscopic and Crystallographic Data

The steric hindrance imposed by the two ortho-methyl groups in 2,4,6-trimethylbenzoic acid is a dominant factor that influences both its crystal structure and spectroscopic features.

cluster_structure Molecular Structure cluster_spectroscopy Spectroscopic Signatures Steric_Hindrance Steric Hindrance (ortho-methyl groups) Twisted_Carboxyl Twisted Carboxyl Group (~48.5° out of plane) Steric_Hindrance->Twisted_Carboxyl MS Mass Spectrum: - Fragmentation pattern Steric_Hindrance->MS Can influence fragmentation pathways IR IR Spectrum: - Broad O-H stretch - C=O stretch position Twisted_Carboxyl->IR Affects H-bonding & C=O conjugation Planar_Ring Planar Benzene Ring NMR NMR Spectra: - Chemical shifts of  aromatic protons and carbons Planar_Ring->NMR Influences aromatic proton environment

Correlation between molecular structure and spectroscopic signatures.
  • IR Spectrum: The crystal structure reveals that the carboxyl group is significantly twisted out of the plane of the benzene ring.[6] This twisting reduces the electronic conjugation between the carbonyl group and the aromatic ring. As a result, the C=O stretching frequency in the IR spectrum is expected to be at a slightly higher wavenumber compared to a fully conjugated system. The broad O-H stretching band is indicative of hydrogen bonding, which is a key feature in the crystal packing, where molecules form centrosymmetric dimers.

  • NMR Spectra: The ¹H NMR spectrum shows a single peak for the two equivalent aromatic protons and separate peaks for the ortho and para methyl groups, consistent with the C₂ᵥ symmetry of the molecule in solution. The chemical shifts are influenced by the electron-donating nature of the methyl groups and the electron-withdrawing nature of the carboxyl group. The twisting of the carboxyl group can also subtly affect the electronic environment of the aromatic ring, which is reflected in the ¹³C NMR chemical shifts.

  • Mass Spectrum: The mass spectrum shows the molecular ion peak at m/z 164. The fragmentation pattern is influenced by the overall structure, with common losses including the hydroxyl group (-17), the carboxyl group (-45), and fragments related to the alkyl substituents.

Comparison with a Less Hindered Analog: Benzoic Acid

To highlight the impact of the trialkyl substitution, a comparison with benzoic acid is instructive.

cluster_hindered 2,4,6-Trimethylbenzoic Acid cluster_unhindered Benzoic Acid Start Comparison of Benzoic Acids Hindered_Structure Sterically Hindered - Twisted COOH group Start->Hindered_Structure Unhindered_Structure Less Hindered - Planar COOH group Start->Unhindered_Structure Hindered_IR IR: - Higher C=O freq. Hindered_Structure->Hindered_IR Hindered_NMR NMR: - Shielded Ar-H Hindered_Structure->Hindered_NMR Unhindered_IR IR: - Lower C=O freq. Unhindered_Structure->Unhindered_IR Unhindered_NMR NMR: - Deshielded ortho Ar-H Unhindered_Structure->Unhindered_NMR

Structural and spectroscopic comparison of hindered and unhindered benzoic acids.

In contrast to 2,4,6-trimethylbenzoic acid, the carboxyl group in benzoic acid is nearly coplanar with the benzene ring in the solid state. This allows for greater resonance delocalization, which lowers the C=O stretching frequency in the IR spectrum. The aromatic protons in benzoic acid experience a different electronic environment, leading to more complex splitting patterns and different chemical shifts in the ¹H NMR spectrum compared to the simple singlet observed for the aromatic protons in the trimethyl analog.

Experimental Workflow

The general workflow for correlating spectroscopic and crystallographic data is as follows:

Sample Sample Preparation (Synthesis & Purification) Spectroscopy Spectroscopic Analysis (IR, NMR, MS) Sample->Spectroscopy Crystallography Single Crystal Growth & X-ray Diffraction Sample->Crystallography Data_Analysis Data Interpretation & Correlation Spectroscopy->Data_Analysis Crystallography->Data_Analysis Structure_Elucidation Structure-Property Relationship Data_Analysis->Structure_Elucidation

Workflow for correlating spectroscopic and crystallographic data.

By examining the spectroscopic and crystallographic data of 2,4,6-trimethylbenzoic acid, we can draw clear correlations between its sterically hindered structure and its observed spectral properties. The pronounced twisting of the carboxyl group out of the aromatic plane, a direct consequence of the ortho-methyl groups, is a key structural feature that manifests in the spectroscopic data. This comparative approach, even when using a close analog, provides a powerful methodology for the comprehensive characterization of molecules, which is essential for applications in materials science and drug development. Future studies should aim to obtain experimental data for 2,4,6-triethylbenzoic acid to confirm if the trends observed with the trimethyl analog hold true for the bulkier ethyl groups.

References

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2,4,6-Triethylbenzoic acid

Disclaimer: A specific Safety Data Sheet (SDS) for 2,4,6-Triethylbenzoic acid was not located. The following guidance is based on the safety data for the closely related compound, 2,4,6-Trimethylbenzoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2,4,6-Triethylbenzoic acid was not located. The following guidance is based on the safety data for the closely related compound, 2,4,6-Trimethylbenzoic acid. These recommendations should be considered the minimum safety precautions. A thorough risk assessment should be conducted before handling 2,4,6-Triethylbenzoic acid.

This document provides essential safety and logistical information for the handling and disposal of 2,4,6-Triethylbenzoic acid, tailored for researchers, scientists, and drug development professionals. The procedural guidance herein is designed to ensure the safe management of this chemical in a laboratory setting.

Operational Plan: Safe Handling

Safe handling of 2,4,6-Triethylbenzoic acid requires adherence to a strict protocol to minimize exposure and ensure a controlled laboratory environment. Based on the hazards associated with its structural analog, 2,4,6-Trimethylbenzoic acid, which include skin, eye, and respiratory irritation, the following procedures are recommended.[1][2]

1. Engineering Controls:

  • Ventilation: All handling of 2,4,6-Triethylbenzoic acid that may generate dust or aerosols should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[1]

2. Personal Protective Equipment (PPE):

  • A comprehensive list of recommended PPE is provided in the table below. All personnel must be trained in the proper use and disposal of their PPE.

3. Laboratory Practices:

  • Avoid contact with eyes, skin, and clothing.[1]

  • Avoid breathing dust.[1]

  • Minimize dust generation and accumulation.[1]

  • Wash hands thoroughly after handling the compound and before leaving the laboratory.[1]

  • Remove and wash contaminated clothing before reuse.[1]

  • Store 2,4,6-Triethylbenzoic acid in a cool, dry, and well-ventilated area in a tightly sealed container.[1]

4. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[1][3]

  • Skin Contact: Remove all contaminated clothing and shoes. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

  • Spills: In the event of a spill, evacuate the area. Wearing appropriate PPE, sweep up the solid material, taking care not to create dust, and place it in a suitable container for disposal.[3]

Personal Protective Equipment Summary

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or glasses with side shields.Protects against dust particles and splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile). A lab coat or other protective clothing to prevent skin exposure.Prevents direct contact with the skin.
Respiratory Protection NIOSH-approved N95 dust mask or higher.Required when handling the solid in a way that may generate dust.

Disposal Plan

The disposal of 2,4,6-Triethylbenzoic acid and any contaminated materials must be managed as hazardous chemical waste. Adherence to local, regional, and national regulations is mandatory.

1. Waste Segregation and Collection:

  • Solid Waste: Unused or expired 2,4,6-Triethylbenzoic acid, as well as contaminated items such as weighing paper, filter paper, and paper towels, should be collected in a clearly labeled, puncture-proof, and sealable hazardous waste container. The container must remain closed when not in use.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with the chemical should be collected in a designated, labeled hazardous waste container.

  • Solutions: Any solutions containing 2,4,6-Triethylbenzoic acid should be collected in a shatter-proof, leak-proof bottle that is clearly labeled as hazardous waste. Do not mix with other waste streams unless permitted by your institution's environmental health and safety (EHS) guidelines.

2. Disposal Route:

  • Under no circumstances should 2,4,6-Triethylbenzoic acid or its waste be disposed of down the drain or in the regular trash.

  • All waste containing this compound must be disposed of through an approved hazardous waste management service or your institution's EHS program.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Chemical Fume Hood prep_ppe->prep_setup prep_materials Gather Materials prep_setup->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Work Area handle_transfer->cleanup_decontaminate Proceed to Cleanup cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Hazardous Waste cleanup_segregate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

References

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